molecular formula C7H4BrNO B084773 3-Bromo-2-hydroxybenzonitrile CAS No. 13073-28-4

3-Bromo-2-hydroxybenzonitrile

Numéro de catalogue: B084773
Numéro CAS: 13073-28-4
Poids moléculaire: 198.02 g/mol
Clé InChI: BUWXNBPLRLEXOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-2-hydroxybenzonitrile is a valuable aromatic nitrile and phenol derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, incorporating both a bromine substituent and a cyano group on a phenolic ring, makes it a multifunctional building block for constructing more complex molecules. The compound is particularly significant in the exploration and development of novel pharmaceutical agents. It has been documented as a key precursor in the synthesis of somatostatin modulators, which are investigated for their potential therapeutic effects . Furthermore, its scaffold is utilized in the creation of novel compounds that act as antagonists or inverse agonists at opioid receptors, representing a promising area of research for treating certain disorders . In agrochemical research, this compound finds application as a precursor in the development of active ingredients for crop protection . The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the phenolic hydroxyl and nitrile groups offer additional sites for chemical modification or can contribute to the physicochemical properties of the final target molecule, such as influencing solubility or binding affinity. This reactivity profile makes this compound a powerful and flexible tool for chemists designing and synthesizing diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-bromo-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXNBPLRLEXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499460
Record name 3-Bromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-28-4
Record name 3-Bromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-2-hydroxybenzonitrile

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document moves beyond simple data recitation to offer field-proven insights into its synthesis, properties, applications, and safe handling, reflecting the causality behind experimental choices and protocols.

This compound (CAS Number: 13073-28-4) is an organic compound of significant interest in medicinal and synthetic chemistry.[1][][3] Its molecular architecture, featuring a benzene ring substituted with hydroxyl, bromo, and nitrile functional groups, makes it a versatile building block for constructing more complex molecular entities.[3] The strategic placement of these groups allows for a variety of chemical transformations, positioning it as a valuable precursor in the synthesis of novel pharmaceutical agents.

Chemical Identifiers

A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

IdentifierValueSource
CAS Number 13073-28-4[1][][4][5]
IUPAC Name This compound[][6]
Synonyms 2-Bromo-6-cyanophenol[4][6]
Molecular Formula C₇H₄BrNO[1][][4]
InChI Key BUWXNBPLRLEXOZ-UHFFFAOYSA-N[][5][6]
SMILES C1=CC(=C(C(=C1)Br)O)C#N[][5][6]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate storage conditions. These parameters are critical for designing robust and reproducible synthetic protocols.

PropertyValueSource
Molecular Weight 198.02 g/mol [1][][5][6]
Appearance White to pale brown or orange-green powder/crystal[][4]
Melting Point 118-122 °C[5]
Boiling Point 248.2 °C at 760 mmHg[]
Density 1.79 g/cm³[]
Purity Typically ≥97%[1][5]

The compound's crystalline structure has been determined, revealing a monoclinic system.[7] This crystallographic information is vital for understanding its solid-state properties and potential polymorphism, which can impact formulation and bioavailability in drug development.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound requires precise control over reaction conditions to ensure high yield and purity. The following protocol is based on a common deprotection strategy, which is favored for its reliability and scalability.

Synthesis Workflow Diagram

The diagram below outlines the key steps in a representative synthesis, starting from the protected precursor, 2-(benzyloxy)-3-bromobenzonitrile. This visual workflow clarifies the sequence of operations from reaction to purification.

G cluster_synthesis Synthesis Protocol cluster_workup Work-up & Purification A 1. Dissolve 2-(benzyloxy)-3-bromobenzonitrile in anhydrous Dichloromethane (DCM) B 2. Cool solution to -78 °C (Critical for controlling reactivity) A->B C 3. Slow, dropwise addition of 1M Boron Trichloride (BCl₃) in DCM B->C D 4. Monitor reaction completion (e.g., via TLC or LC-MS) C->D E 5. Quench reaction carefully with pre-cooled ethyl acetate/ice mixture D->E Reaction Complete F 6. Separate organic layer E->F G 7. Wash with brine, dry over Na₂SO₄, and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify crude product via Fast Column Chromatography (FCC) H->I Result Pure this compound I->Result

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol describes the synthesis from 2-(benzyloxy)-3-bromobenzonitrile. The choice of a boron trichloride-mediated debenzylation is strategic; it is highly effective for cleaving benzyl ethers without affecting other sensitive functional groups like the nitrile.

  • Reaction Setup: Dissolve 2-(benzyloxy)-3-bromobenzonitrile (e.g., 16.37 g) in anhydrous dichloromethane (75 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).[8] The use of anhydrous solvent is critical to prevent quenching the Lewis acid reagent.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic nature of the Lewis acid addition and prevent side reactions.

  • Reagent Addition: Slowly add a 1 M solution of a suitable Lewis acid, such as boron trichloride (BCl₃) in dichloromethane, dropwise to the stirred solution.[8] The slow addition rate ensures the reaction remains controlled.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once complete, carefully pour the reaction mixture into a pre-cooled mixture of ethyl acetate and ice to quench the reaction.[8]

  • Extraction and Washing: Separate the organic layer. Wash it sequentially with water and then brine (100 mL) to remove inorganic impurities.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the resulting residue by fast column chromatography (FCC) to yield pure this compound.[8] A typical yield for this process is reported to be around 79%.[8]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold. The three functional groups—hydroxyl, bromo, and nitrile—each provide a reactive handle for molecular elaboration.

  • Bromo Group: Serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient introduction of diverse carbon-based substituents, a cornerstone of modern medicinal chemistry for building complex molecular architectures.[9][10]

  • Hydroxyl Group: Can be alkylated, acylated, or used as a directing group in further aromatic substitutions. Its presence also allows for hydrogen bonding, a critical interaction in drug-receptor binding.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to entirely different classes of compounds.

This trifecta of reactivity makes it an invaluable starting material. It has been specifically utilized as a synthetic reagent in the development of ampakine heterocycles, which are investigated as potential therapies for neurodegenerative diseases.[7] It is also used in synthesizing 3,4-fused isoquinolin-1(2H)-one analogs.[7]

Role as a Chemical Building Block

The following diagram illustrates how this compound acts as a central hub from which diverse molecular scaffolds can be accessed through selective chemical transformations.

G cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds for Drug Discovery A This compound (Starting Scaffold) B Suzuki Coupling (at Bromo site) A->B C Etherification (at Hydroxyl site) A->C D Nitrile Hydrolysis (to Carboxylic Acid) A->D E Bi-aryl Structures B->E F Novel Ethers C->F G Hydroxy-benzoic Acids D->G

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassCodeDescriptionSource
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5][6]
Acute Toxicity, Oral H302Harmful if swallowed[5][6][11]
Skin Irritation H315Causes skin irritation[6][11]
Eye Irritation H319Causes serious eye irritation[6][11]
Specific Target Organ Toxicity H335May cause respiratory irritation[11][12]
Safe Handling and Emergency Protocol

A self-validating safety protocol involves proactive prevention and clear, rehearsed emergency responses. The following workflow should be implemented in any laboratory handling this compound.

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Engineering Controls & Handling cluster_emergency 3. Emergency Procedures A Wear protective gloves (e.g., Nitrile) B Wear safety glasses with side-shields or goggles C Use a lab coat D Use NIOSH/MSHA approved respirator (if dust formation is likely) E Handle in a chemical fume hood F Avoid breathing dust G Wash hands thoroughly after handling H Store in a tightly closed container in a dry, cool, well-ventilated place I IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Seek medical attention. J IF ON SKIN: Wash with plenty of soap and water. Seek medical advice if irritation persists. K IF INHALED: Remove to fresh air. Call a POISON CENTER or doctor if you feel unwell. L IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

References

A Senior Application Scientist's Guide to 3-Bromo-2-hydroxybenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-2-hydroxybenzonitrile (CAS No: 13073-28-4), a pivotal building block in modern synthetic and medicinal chemistry. We will dissect its core chemical and physical properties, provide detailed protocols for its synthesis, analyze its unique reactivity profile, and highlight its application in the development of high-value molecules, particularly in the pharmaceutical sector. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Value of this compound

This compound, also known as 2-Bromo-6-cyanophenol, is a trifunctional aromatic compound featuring a hydroxyl group, a nitrile group, and a bromine atom strategically positioned on a benzene ring.[1][2] This specific arrangement of functional groups is not a coincidence of synthesis but a deliberate convergence of reactive sites, making it an exceptionally valuable intermediate. The hydroxyl group offers a handle for etherification, the nitrile group can be transformed into amines, carboxylic acids, or ketones, and the bromine atom provides a locus for cross-coupling reactions.

The true expertise in utilizing this molecule lies in understanding how these functional groups influence one another and how to selectively address them. This guide moves beyond a simple cataloging of data to explain the causality behind its reactivity and the strategic choices made in its application, particularly in the synthesis of complex heterocyclic structures like isoquinolinones and ampakine analogues, which have shown promise in therapies for neurodegenerative diseases.[2][3]

Physicochemical and Structural Properties

The foundational properties of this compound dictate its handling, reaction conditions, and analytical characterization. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 13073-28-4[4]
Molecular Formula C₇H₄BrNO[4][5]
Molecular Weight 198.02 g/mol [4]
IUPAC Name This compound[4]
Synonyms 2-Bromo-6-cyanophenol[1][6]
Appearance White to orange or green powder/crystal[1][5]
Melting Point 118-122 °C[7]
Boiling Point 248.2 °C at 760 mmHg (Predicted)[8]
Purity >98.0% (GC)[5][6]
Crystal Structure and Molecular Interactions

A deep understanding of a molecule's solid-state behavior is critical for aspects ranging from formulation to reaction kinetics. The crystal structure of this compound has been determined by X-ray crystallography and reveals significant intermolecular forces.[2] The compound crystallizes in a monoclinic system and exhibits a notable partial molecular packing disorder.[2]

Key structural insights include:

  • Hydrogen Bonding: In the crystal lattice, intermolecular hydrogen bonds form between the phenolic hydroxyl group and the nitrogen of the nitrile group (O-H···N) as well as the bromine atom (O-H···Br).[2] This network of hydrogen bonds contributes significantly to the compound's melting point and thermal stability.

  • π-Stacking: The aromatic rings engage in offset face-to-face π-stacking interactions, with a plane-to-centroid distance of approximately 3.487 Å.[2] These interactions further stabilize the crystal structure.

The presence of these strong intermolecular forces explains why this compound is a solid at room temperature with a relatively high melting point.

Synthesis and Purification

The preparation of this compound can be achieved through several synthetic routes. A common and logical approach involves the regioselective bromination of 2-hydroxybenzonitrile or the cyanation of 2-bromophenol.[2][3] The latter is often preferred for controlling regiochemistry.

SynthesisWorkflow A 2-Bromophenol B Intermediate (Protected Phenol) A->B Protection (e.g., MeI, K₂CO₃) C 3-Bromo-2-methoxybenzonitrile B->C Cyanation (e.g., CuCN, DMF, heat) D This compound C->D Deprotection (e.g., BBr₃, DCM) Reactivity cluster_0 mol OH_node Phenolic OH OH_node->mol O-Alkylation Esterification CN_node Nitrile CN_node->mol Hydrolysis Reduction Grignard Addn. Br_node Aryl Bromide Br_node->mol Cross-Coupling (Suzuki, etc.)

References

An In-Depth Technical Guide to 3-Bromo-2-hydroxybenzonitrile: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic importance of versatile chemical building blocks cannot be overstated. These molecules serve as the foundational architecture upon which complex, biologically active compounds are constructed. 3-Bromo-2-hydroxybenzonitrile (CAS No. 13073-28-4) has emerged as a pivotal intermediate, valued for its unique trifecta of functional groups: a nucleophilic hydroxyl group, an electrophilic nitrile, and a strategically placed bromine atom amenable to a host of cross-coupling reactions. This guide provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a white to pale brown solid, and its identity is unequivocally established by its molecular formula, weight, and structural identifiers.[1][] The definitive crystal structure of the compound has been determined, confirming its molecular geometry and packing in the solid state.[3][4]

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO[1][]
Molecular Weight 198.02 g/mol [1][][5][6][7]
CAS Number 13073-28-4[1][6][7][8][9]
Appearance White to pale brown/orange powder/crystal[7][9]
Melting Point 118-122 °C[6]
Boiling Point 248.2 °C at 760 mmHg[]
IUPAC Name This compound[1][5]
Synonyms 2-Bromo-6-cyanophenol[7][9]
InChI Key BUWXNBPLRLEXOZ-UHFFFAOYSA-N[1][6][8]

Synthesis of this compound: A Protocol Driven by Chemical Logic

The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies include the direct cyanation of 2-bromophenol and the dehydration of an oxime intermediate.[3][4] A well-documented, high-yield laboratory procedure involves the deprotection of a benzyl-protected precursor, which provides excellent control and purity.[8]

Experimental Protocol: Deprotection of 2-(benzyloxy)-3-bromobenzonitrile

This method is predicated on the stability of the benzyl ether protecting group, which masks the reactive phenol during preceding synthetic steps, and its clean removal using a Lewis acid like boron tribromide or, as detailed in a patented procedure, sodium borohydride in a specific solvent system.[8] The causality here is clear: protecting the hydroxyl group prevents unwanted side reactions, allowing for precise chemical manipulations at other sites on the aromatic ring before its final, clean deprotection to yield the target molecule.

Step-by-Step Methodology: [8]

  • Dissolution: Dissolve 2-(benzyloxy)-3-bromobenzonitrile (16.37 g) in anhydrous dichloromethane (75 mL) in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the deprotection agent and minimize potential side reactions.

  • Reagent Addition: Slowly add a 1 M solution of boron tribromide (BBr₃) in dichloromethane. Alternative as cited: Slowly add a 1 M solution of sodium borohydride in dichloromethane (182 mL) with vigorous stirring.[8] The slow addition rate is crucial to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a pre-cooled mixture of ethyl acetate and ice/water. This step quenches the reactive deprotecting agent and initiates the separation of organic and aqueous layers.

  • Extraction & Work-up: Separate the organic layer. Wash the organic layer sequentially with water and then brine (100 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford pure this compound. This step is essential to remove any by-products and unreacted starting materials.

Expected Yield: 9.12 g (79% yield).[8]

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start 2-(benzyloxy)-3-bromobenzonitrile in CH2Cl2 Cool Cool to -78°C Start->Cool Add Add Deprotection Agent (e.g., BBr3 or NaBH4) Cool->Add React Reaction & TLC Monitoring Add->React Quench Quench with EtOAc / Ice Water React->Quench Workup Aqueous Workup (Wash, Dry) Quench->Workup Purify Flash Column Chromatography Workup->Purify Product Pure 3-Bromo-2- hydroxybenzonitrile Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

The identity and purity of this compound must be rigorously confirmed before its use in subsequent research and development. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the highest standards of quality.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.

    • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive confirmation of the aromatic substitution pattern. The expected signals are: δ 7.64 (doublet, J = 2.37 Hz, 1H), 7.59 (doublet of doublets, J = 2.26, 44 Hz, 1H), 6.92 (d, J = 9.2 Hz, 1H), and a broad singlet for the hydroxyl proton around 6.00 ppm.[8] The distinct coupling constants and chemical shifts are unique fingerprints of the 1,2,3-trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals, one for each carbon atom in the unique chemical environment of the molecule, including a characteristic signal for the nitrile carbon (C≡N) typically found in the 115-120 ppm range.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. The spectrum is characterized by several key absorption bands:

    • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.

    • C≡N Stretch: A sharp, intense peak around 2220-2240 cm⁻¹ confirms the presence of the nitrile group.

    • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

    • C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹, corresponds to the carbon-bromine bond. The availability of reference ATR-IR spectra from commercial suppliers like Aldrich facilitates direct comparison and confirmation.[5]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An electron spray (ES) mass spectrum will show a peak at m/z 198 [M+H]⁺.[8] High-resolution mass spectrometry (HRMS) would further show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of the presence of a single bromine atom.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A robust reverse-phase HPLC (RP-HPLC) method is essential for quality control. While a specific method for this compound is not widely published, a reliable method can be logically developed based on its structure and methods for close isomers like 3-bromo-4-hydroxybenzonitrile.[10][11]

Illustrative RP-HPLC Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic ring.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the molecule has significant absorbance (e.g., ~220 nm or ~280 nm).

  • Validation: The method's performance should be validated for linearity, accuracy, and precision to ensure it is a trustworthy system for purity determination. Purity levels greater than 98% (by GC) are commercially available.[7][9]

Applications in Drug Discovery & Development

The true value of this compound lies in its application as a strategic building block for synthesizing high-value, biologically active molecules. Its functional groups provide multiple handles for synthetic diversification.

Applications cluster_reactivity Key Reactive Sites cluster_therapeutics Therapeutic Targets Core This compound Bromine Bromine (Position 3) - Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) Core->Bromine Hydroxyl Hydroxyl (Position 2) - O-alkylation - Ether synthesis Core->Hydroxyl Nitrile Nitrile (Position 1) - Hydrolysis to Amide/Acid - Reduction to Amine Core->Nitrile Ampakines Ampakine Heterocycles (Neurodegenerative Diseases) Bromine->Ampakines Enables key C-C bond formation Isoquinolones 3,4-fused Isoquinolin-1(2H)-ones (Bioactive Scaffolds) Hydroxyl->Isoquinolones Participates in cyclization Nitrile->Isoquinolones

Caption: Reactivity and applications of this compound.

Synthesis of Ampakine Heterocycles

This compound is a documented reagent in the synthesis of ampakine heterocycles.[3][4] Ampakines are a class of compounds that modulate the AMPA receptor, a key player in synaptic plasticity. They are being investigated as promising therapies for a range of neurodegenerative and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The bromine atom on the benzonitrile core is particularly valuable here, as it allows for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug potency and selectivity.

Precursor to Fused Isoquinolinone Analogs

The compound also serves as a starting material for 3,4-fused isoquinolin-1(2H)-one analogs.[3][4] The isoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ortho-positioning of the hydroxyl and nitrile groups in this compound facilitates cyclization reactions to construct the core heterocyclic system.

Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[6]

  • GHS Hazard Statements: H302 (Harmful if swallowed).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (type N95 or equivalent) is recommended.[6]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is far more than a simple chemical reagent; it is a testament to the power of rational molecular design. Its carefully arranged functional groups offer a pre-programmed set of synthetic possibilities, making it an exceptionally valuable tool for medicinal chemists. From its well-defined physicochemical properties and reliable synthetic routes to its proven utility in constructing complex therapeutic agents, this building block provides a robust and trustworthy foundation for innovation in drug discovery. As the quest for novel therapeutics continues, the strategic application of versatile intermediates like this compound will remain a cornerstone of success.

References

A Spectroscopic Guide to 3-Bromo-2-hydroxybenzonitrile: Unambiguous Structural Characterization for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of chemical intermediates is a cornerstone of successful discovery and development. 3-Bromo-2-hydroxybenzonitrile (CAS No. 13073-28-4; Molecular Formula: C₇H₄BrNO) is a valuable substituted benzonitrile, serving as a critical building block in the synthesis of novel therapeutic agents, including ampakine heterocycles for neurodegenerative diseases, and other complex organic scaffolds.[1] Its utility demands an unambiguous and thorough understanding of its structural features.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound. Moving beyond a simple recitation of data, this document offers a field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to not only present the spectral information but to explain the causality behind the observed phenomena, ensuring researchers can confidently identify and validate this compound in their own workflows.

Molecular Structure and Spectroscopic Overview

The structural identity of this compound is defined by three key functional groups on an aromatic ring: a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a bromine (-Br) atom. The relative positions of these substituents create a unique electronic environment that gives rise to a distinct and predictable spectroscopic fingerprint. Spectroscopic analysis serves as a self-validating system: NMR confirms the carbon-hydrogen framework and connectivity, IR validates the presence of the key functional groups, and MS confirms the molecular weight and elemental composition (specifically, the presence of bromine).

To facilitate a clear discussion, particularly for NMR assignments, the following standardized numbering scheme for the carbon and hydrogen atoms will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol (¹H and ¹³C NMR)

A robust and reproducible NMR analysis begins with meticulous sample preparation and a standardized acquisition protocol.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual solvent peak (δ ≈ 7.26 ppm for ¹H) and triplet signal (δ ≈ 77.16 ppm for ¹³C) are well-characterized and typically do not interfere with signals from the analyte.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

  • ¹³C NMR Acquisition: For the ¹³C spectrum, broadband proton decoupling is employed. This is a critical step that collapses all carbon-proton coupling, simplifying the spectrum so that each unique carbon atom appears as a single sharp line (a singlet). This greatly aids in counting the number of distinct carbon environments.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a direct count of the chemically distinct protons and their neighboring relationships through spin-spin coupling. The aromatic region (δ ≈ 6.5-8.0 ppm) is of primary interest for this molecule.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H67.64d~7.7 Hz1H
H47.59t~7.9 Hz1H
H56.92d~8.2 Hz1H
-OH6.00br s-1H

Data is based on a 400 MHz spectrum in CDCl₃ and sourced from ChemicalBook.[1] Note: The source reports H4 and H6 with slightly different coupling constants and multiplicities; the interpretation here is based on expected splitting patterns for a 1,2,3-trisubstituted benzene ring.

Interpretation Narrative:

  • Aromatic Protons (H4, H5, H6): The three aromatic protons appear as distinct signals, confirming the trisubstituted nature of the benzene ring.

    • H6 (δ 7.64, doublet): This proton is adjacent to the electron-withdrawing nitrile group, which deshields it, causing it to appear at the most downfield position. It is split into a doublet by its only neighbor, H5.

    • H4 (δ 7.59, triplet): This proton is situated between H5 and the bromine atom. It is split by both H5 and H6 (which are ortho and meta to it, respectively), but due to similar coupling constants, it resolves into a triplet (or more accurately, a doublet of doublets that appears as a triplet).

    • H5 (δ 6.92, doublet): This proton is ortho to the electron-donating hydroxyl group, which shields it significantly, causing it to appear at the most upfield position in the aromatic region. It is split into a doublet by its neighbor, H4.

  • Hydroxyl Proton (-OH, δ 6.00, broad singlet): The phenolic proton appears as a broad singlet. The lack of sharp coupling and its broadness are characteristic features, often due to chemical exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on concentration and temperature.

Caption: Key ¹H-¹H NMR spin-spin couplings.

¹³C NMR Spectral Data & Interpretation
Signal AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C2 (-OH)156.4Quaternary
C4136.2CH
C6130.1CH
C5121.5CH
C≡N116.8Quaternary
C3 (-Br)111.4Quaternary
C1 (-CN)104.9Quaternary

Predicted using NMRDB.org's prediction algorithm.[2]

Interpretation Narrative:

  • Quaternary Carbons: Four signals are predicted for the quaternary carbons, which bear no hydrogen atoms.

    • C2 (δ 156.4): The carbon attached to the highly electronegative oxygen of the hydroxyl group is the most deshielded aromatic carbon, appearing furthest downfield.

    • C≡N (δ 116.8): The nitrile carbon itself has a characteristic chemical shift in this region.

    • C3 (δ 111.4): The carbon directly bonded to bromine (the ipso-carbon) appears here. Halogens have a complex shielding/deshielding effect.

    • C1 (δ 104.9): The carbon bearing the nitrile group is significantly shielded.

  • Aromatic CH Carbons: Three distinct signals are predicted for the protonated carbons, consistent with the ¹H NMR data. Their chemical shifts (C4, C6, C5) are influenced by the combined electronic effects of the ortho, meta, and para substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective technique for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes (e.g., stretching, bending) of chemical bonds.

Experimental Protocol (ATR-FTIR)
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. ATR is the preferred method for solid samples as it requires no sample preparation (like KBr pellets).

  • Acquisition: A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H Stretch (Hydrogen-bonded)Phenol (-OH)Strong, Broad
~3050Aromatic C-H StretchAr-HMedium
2235 - 2220C≡N StretchNitrile (-CN)Strong, Sharp
1600 - 1450C=C Ring StretchAromatic RingMedium-Strong
~1250C-O StretchPhenol (-OH)Strong
1000 - 650C-H Out-of-plane BendAromatic RingStrong

Reference ranges are from established spectroscopic tables.

Interpretation Narrative:

The IR spectrum provides definitive evidence for the key functional groups:

  • A strong, broad absorption in the region of 3500-3200 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group, confirming the phenolic -OH.

  • A strong and distinctly sharp peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) triple bond stretch. Its sharpness and position are highly diagnostic.

  • Multiple peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring C=C stretching vibrations.

  • The presence of a strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the phenol group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula.

Experimental Protocol (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact. The analysis is often run in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Analysis & Detection A Dilute Solution in Syringe B Electrospray Ionization (ESI) Source Generates [M+H]⁺ A->B C Mass Analyzer (Separates by m/z) B->C D Detector C->D E Mass Spectrum D->E

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Mass Spectrum Interpretation
  • Molecular Ion Peak: The molecular weight of C₇H₄BrNO is 198.02 g/mol .[3] A crucial feature of any bromine-containing compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will not show a single molecular ion peak, but a pair of peaks separated by 2 m/z units with nearly equal intensity (a 1:1 doublet).

    • For the protonated molecule [M+H]⁺, we expect to see two peaks of roughly equal height at m/z 198 (for the ⁷⁹Br isotopologue) and m/z 200 (for the ⁸¹Br isotopologue). An observed m/e of 198 [M+H]⁺ has been reported.[1] This distinctive pattern is irrefutable evidence for the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for this molecule under harsher ionization conditions (like Electron Ionization, EI) would involve the loss of stable neutral molecules or radicals:

    • Loss of Br•: Peaks corresponding to [M-Br]⁺ at m/z 118.

    • Loss of HCN: Peaks corresponding to [M-HCN]⁺.

    • Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide, leading to peaks corresponding to [M-CO]⁺.

Conclusion

The structural characterization of this compound is robustly achieved through a synergistic application of modern spectroscopic techniques. ¹H NMR definitively maps the proton environment of the substituted aromatic ring. ¹³C NMR confirms the presence of seven unique carbon atoms, corresponding to the expected molecular framework. Infrared spectroscopy provides unambiguous evidence for the nitrile, hydroxyl, and aromatic functional groups. Finally, mass spectrometry confirms the correct molecular weight and, through its characteristic isotopic pattern, proves the presence of a single bromine atom. Together, these spectral data points form a cohesive and self-validating dossier that allows researchers to confirm the identity and purity of this compound with the highest degree of confidence.

References

A Comprehensive Technical Guide to the Solubility of 3-Bromo-2-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3-bromo-2-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach to understanding and predicting the behavior of this compound in various organic solvents. By integrating theoretical principles grounded in the molecule's physicochemical properties with practical, field-proven experimental methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals. We present a predictive solubility profile, a robust experimental protocol for solubility determination, and a logical framework for solvent selection, thereby empowering scientists to optimize their experimental and manufacturing processes.

Introduction: The Criticality of Solubility in Modern Chemistry

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which is a building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, solvent selection directly impacts reaction rates, yield, and the ease of product purification. This guide is designed to provide a deep understanding of the factors governing the solubility of this compound, enabling scientists to make informed decisions in their research and development endeavors.

Physicochemical Properties of this compound: A Molecular Perspective

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. This compound (C₇H₄BrNO) is a substituted aromatic compound with a molecular weight of approximately 198.02 g/mol .[1][2] Its structure, featuring a benzene ring with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a bromine (-Br) atom, dictates its interactions with various solvents.

Key Molecular Features Influencing Solubility:

  • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its solubility in protic and polar apathetic solvents.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor. Its presence contributes to the overall polarity of the molecule.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions, favoring solubility in solvents with similar aromatic or nonpolar characteristics.

  • Bromine Atom (-Br): The bromine substituent adds to the molecular weight and volume, and its electronegativity contributes to the molecule's overall polarity.

  • XLogP3 Value: The computed XLogP3 value for this compound is 2.5[1], which suggests a moderate level of lipophilicity. This value indicates that while it has some affinity for nonpolar environments, its polar functional groups will also drive solubility in more polar solvents.

The interplay of these functional groups results in a molecule with a nuanced solubility profile, capable of interacting with a range of solvents through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The crystal structure of this compound reveals the presence of intermolecular O—H···N and O—H···Br hydrogen bonding in the solid state, which must be overcome by the solvent for dissolution to occur.[3][4]

Predictive Solubility Profile of this compound

Solvent Solvent Type Predicted Solubility Rationale
Methanol Polar ProticHighCapable of hydrogen bonding with both the hydroxyl and nitrile groups.
Ethanol Polar ProticHighSimilar to methanol, it can act as a hydrogen bond donor and acceptor.
Isopropanol Polar ProticModerate to HighThe bulkier alkyl group may slightly reduce solubility compared to methanol and ethanol.
Acetone Polar AproticHighA good hydrogen bond acceptor for the hydroxyl group and has a similar polarity.
Ethyl Acetate Moderately Polar AproticModerateCan act as a hydrogen bond acceptor, but its overall polarity is lower than acetone.
Dichloromethane Moderately Polar AproticModerate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.
Tetrahydrofuran (THF) Moderately Polar AproticModerate to HighA good hydrogen bond acceptor with a polarity that can accommodate the aromatic ring.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar AproticVery HighSimilar to DMSO, it is a highly polar, aprotic solvent capable of strong dipole-dipole interactions.
Toluene Nonpolar AromaticModerate to LowThe aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), but it is a poor solvent for the polar functional groups.
Hexane NonpolarVery LowLacks the polarity and hydrogen bonding capabilities to effectively solvate the polar functional groups of this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed glass tubes

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator/shaker or a thermostated water bath. A standard temperature for initial screening is 25 °C.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with periodic checks to ensure solid is still present.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Isothermal Conditions: Solubility is temperature-dependent; maintaining a constant temperature is crucial for obtaining reproducible results.

  • Filtration: Prevents undissolved solid particles from being included in the analyzed sample, which would lead to erroneously high solubility values.

  • Quantitative Analysis by Chromatography: Provides a sensitive and accurate method for determining the concentration of the dissolved solute.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is a critical decision in any chemical process. The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on the desired application.

Solvent_Selection_Workflow cluster_paths Start Define Application (e.g., Reaction, Recrystallization, Formulation) Analyze_Properties Analyze Physicochemical Properties of This compound (Polarity, H-bonding) Start->Analyze_Properties Reaction Reaction Solvent Analyze_Properties->Reaction Recrystallization Recrystallization Solvent Analyze_Properties->Recrystallization Formulation Formulation Excipient Analyze_Properties->Formulation Inertness Chemically Inert? Reaction->Inertness Temp_Dependence High Solubility at High Temp? Low Solubility at Low Temp? Recrystallization->Temp_Dependence Biocompatibility Biocompatible & Non-toxic? Formulation->Biocompatibility Solubility_Profile High Solubility at Reaction Temp? Low Solubility for Byproducts? Inertness->Solubility_Profile Yes Select_Solvent_Reaction Select Solvent Solubility_Profile->Select_Solvent_Reaction Select_Solvent_Recrystallization Select Solvent Temp_Dependence->Select_Solvent_Recrystallization Select_Solvent_Formulation Select Solvent Biocompatibility->Select_Solvent_Formulation

Caption: Logical workflow for solvent selection for this compound.

Conclusion: A Predictive and Practical Approach to Solubility

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay between its molecular structure and the properties of the solvent, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol offers a reliable method for obtaining quantitative solubility data, which is crucial for process optimization and ensuring the reproducibility of experimental results. The logical framework for solvent selection further aids in choosing the most appropriate solvent for a given application, from chemical synthesis to pharmaceutical formulation. As a key intermediate in various fields, a thorough understanding of the solubility of this compound is essential for advancing scientific research and development.

References

3-Bromo-2-hydroxybenzonitrile physical appearance and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Chemical Stability of 3-Bromo-2-hydroxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional organic compound featuring a benzene ring substituted with hydroxyl, bromo, and cyano groups. Its unique electronic and structural characteristics make it a valuable building block in synthetic organic chemistry and a key intermediate in the development of novel pharmaceutical agents, including ampakine heterocycles for treating neurodegenerative diseases.[1][2] As with any specialized reagent, a comprehensive understanding of its physical properties and stability profile is paramount for its effective and safe utilization in research and development. This guide provides a detailed examination of the compound's physical appearance, quantitative properties, and stability, offering field-proven insights for laboratory professionals.

Part 1: Physicochemical and Structural Characterization

A precise characterization of a chemical reagent is the foundation of reproducible science. This section details the observable physical properties and the underlying structural data for this compound.

Physical Appearance

This compound is typically supplied as a crystalline solid. However, its appearance can vary, which may be indicative of purity or exposure to suboptimal conditions.

  • Form: Crystalline powder.[3]

  • Color: The reported color ranges from white to pale brown, and in some cases, to orange or green.[3][]

Expert Insight: A significant deviation from a white or off-white color may suggest the presence of impurities or degradation products. Researchers receiving a sample that is distinctly orange, green, or dark brown should consider purification or analytical verification (e.g., via melting point determination or spectroscopy) before use, as such impurities could interfere with sensitive downstream applications.

Quantitative Physical Data

The fundamental physical constants for this compound are summarized below. These values are critical for reaction planning, solvent selection, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO[][5]
Molecular Weight 198.02 g/mol [][5]
Melting Point 118-124 °C[6]
Boiling Point 248.2 °C (at 760 mmHg)[][6]
Density 1.79 g/cm³[][6]
Structural Characteristics

Crystallographic studies provide the most definitive insight into the compound's solid-state structure. X-ray diffraction analysis of this compound has revealed a notable feature: a partial molecular packing disorder.[1][2][7] This disorder arises from a 180° rotation of the molecule around the C-O bond of the phenol group, leading to an interchange in the positions of the bromine and nitrile substituents in the crystal lattice.[1][2] This structural nuance underscores the complexity of its solid-state chemistry and can influence its dissolution properties and solid-state reactivity.

Part 2: Chemical Stability and Safe Handling

The utility of this compound is directly linked to its chemical stability. Understanding its reactivity, incompatibilities, and optimal storage conditions is crucial for ensuring its integrity from storage to reaction.

General Stability

Under recommended storage conditions, this compound is a stable compound. Hazardous polymerization does not occur, and no hazardous reactions are noted under normal processing conditions.[8] However, its stability is contingent on avoiding specific environmental factors and incompatible materials.

Factors Influencing Stability
  • Storage Conditions: Proper storage is the most critical factor in maintaining the compound's purity and stability. The recommended storage protocol is to keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] For long-term storage or for high-purity grades, storing under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential oxidative degradation or reaction with atmospheric moisture.[9][10]

  • Incompatible Materials: The compound should not be stored or mixed with strong acids.[8] The acidic conditions can promote the hydrolysis of the nitrile group to a carboxylic acid or amide, altering the molecule's identity and reactivity.

  • Thermal Decomposition: The compound is stable at room temperature but will decompose under fire conditions. High temperatures can lead to the release of toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[8][9]

Logical Workflow for Stability Assessment

The following diagram outlines a systematic approach for a researcher to assess the quality and stability of a newly received or stored batch of this compound. This workflow ensures that the material is suitable for its intended use.

G cluster_0 Initial Batch Assessment A Receive/Retrieve Sample of This compound B Visual Inspection: Color & Form Assessment A->B C Compare with Specification: White to Pale Brown Powder? B->C D Melting Point Determination C->D Yes H Check Storage Conditions: Dry, Cool, Inert Gas? C->H No E Compare with Specification: 118-124 °C Range? D->E F Proceed with Experiment E->F Yes G Consider Purification or Source New Batch E->G No H->G

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-cyanophenol (3-Bromo-2-hydroxybenzonitrile), a key chemical intermediate. Designed for researchers and professionals in organic synthesis and drug development, this document delves into the practical and theoretical aspects of its preparation and validation, emphasizing robust and reliable methodologies.

Strategic Importance of 2-Bromo-6-cyanophenol

2-Bromo-6-cyanophenol is a valuable building block in the synthesis of a wide array of complex organic molecules.[1] Its unique trifunctional aromatic structure—featuring hydroxyl, cyano, and bromo groups—offers multiple reaction sites for further chemical elaboration. This versatility makes it an essential intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals like herbicides and fungicides.[1] Its structure also lends itself to applications in materials science, including the production of specialized dyes and polymers.[1]

Retrosynthetic Analysis and Strategy Selection

The synthesis of 2-Bromo-6-cyanophenol can be approached from several angles. However, a highly effective and widely adopted strategy is the Sandmeyer reaction , which facilitates the conversion of an aromatic amine into a nitrile via a diazonium salt intermediate.[2][3] This method is chosen for its reliability, high yield, and the ready availability of starting materials.

The logical precursor for this transformation is 2-Amino-6-bromophenol .[4] The synthesis, therefore, proceeds in two primary stages:

  • Diazotization: The conversion of the primary amino group of 2-Amino-6-bromophenol into a diazonium salt.

  • Cyanation: The copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.[5]

This pathway is advantageous because it precisely installs the cyano group at the desired position, a transformation that is often challenging to achieve through direct electrophilic aromatic substitution on a substituted phenol.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[2][3] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium cation and leads to the extrusion of highly stable dinitrogen gas (N₂), generating an aryl radical. The aryl radical then abstracts a cyanide ligand from the now copper(II) cyanide complex, yielding the final benzonitrile product and regenerating the copper(I) catalyst, which continues the catalytic cycle.[3] The detection of biaryl byproducts in similar reactions provides strong evidence for this radical-based mechanism.[3]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 2-Bromo-6-cyanophenol from 2-Amino-6-bromophenol.

Materials and Equipment:

  • 2-Amino-6-bromophenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: Extremely toxic)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Ice-salt bath

  • Thermometer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

Part A: Diazotization of 2-Amino-6-bromophenol

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 18.8 g (0.1 mol) of 2-Amino-6-bromophenol in 60 mL of deionized water and 25 mL of concentrated HCl.

  • Cool the resulting slurry to 0-5 °C using an ice-salt bath. Maintain this temperature range throughout the diazotization process.

  • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.

Part B: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide and 16.0 g (0.33 mol) of sodium cyanide in 100 mL of deionized water. Gently warm the mixture to about 60-70 °C to facilitate dissolution, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the effervescence of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The crude product may precipitate as a solid or an oil.

Part C: Workup and Purification

  • Extract the reaction mixture three times with 100 mL portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with 50 mL of dilute NaOH solution to remove any unreacted phenol, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure 2-Bromo-6-cyanophenol.

Visualized Synthesis and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis of 2-Bromo-6-cyanophenol cluster_reactants Starting Material cluster_intermediate Diazonium Salt Intermediate cluster_product Final Product 2-Amino-6-bromophenol DiazoniumSalt [Ar-N₂]⁺Cl⁻ 2-Bromo-6-cyanophenol DiazoniumSalt->2-Bromo-6-cyanophenol 3. CuCN 4. 50-60 °C

Caption: Reaction pathway for the synthesis of 2-Bromo-6-cyanophenol.

G A Reactant Preparation (2-Amino-6-bromophenol in HCl) B Diazotization (Add NaNO₂ at 0-5°C) A->B C Sandmeyer Reaction (Add to CuCN solution) B->C D Reaction Completion (Heat to 50-60°C) C->D E Workup (Solvent Extraction) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, IR, MS, MP) F->G H Pure 2-Bromo-6-cyanophenol G->H

Caption: Experimental workflow from starting material to final product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Bromo-6-cyanophenol.

a) Physical Properties: The purified compound should appear as a colorless to pale cream crystalline solid with a melting point in the range of 116-123 °C.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and triplets) and their integration values will be consistent with the 1,2,3-trisubstituted pattern. A broad singlet corresponding to the phenolic hydroxyl proton will also be present, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups: the carbon bearing the hydroxyl group (C-OH) will be shifted downfield, the carbon attached to the bromine (C-Br) will be observed at a characteristic chemical shift, and the low-intensity signal for the nitrile carbon (C≡N) will appear around δ 115-120 ppm.

c) Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups present in the molecule.[6]

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic group.

  • A sharp, strong peak around 2220-2230 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration.[7]

  • Absorptions in the 1450-1600 cm⁻¹ range are due to C=C stretching vibrations within the aromatic ring.

  • A signal in the 500-600 cm⁻¹ region can be attributed to the C-Br stretching vibration.[8]

d) Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern.[9]

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio).[10] This results in two peaks of almost equal intensity at m/z 197 and 199.

  • Common fragmentation pathways include the loss of a bromine radical (•Br), carbon monoxide (CO) from the phenolic ring, and the cyano group (•CN).

Summary of Physicochemical Data

PropertyValueSource
Synonyms This compound[1]
CAS Number 13073-28-4[1]
Molecular Formula C₇H₄BrNO[1]
Molecular Weight 198.02 g/mol [1]
Appearance Colorless to pale cream crystalline solid[1]
Melting Point 116-123 °C[1]
¹H NMR Aromatic protons (3H), phenolic proton (1H)Predicted
¹³C NMR 7 distinct carbon signalsPredicted
IR (cm⁻¹) ~3400 (O-H), ~2225 (C≡N), ~1580 (C=C), ~550 (C-Br)[7][8]
MS (m/z) 197/199 ([M]⁺, [M+2]⁺)Predicted

Conclusion

The synthesis of 2-Bromo-6-cyanophenol via the Sandmeyer reaction of 2-Amino-6-bromophenol is a robust and efficient method for producing this valuable chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a reliable resource for researchers in academic and industrial settings. Proper execution of the synthesis and rigorous analytical validation are paramount to ensuring the high purity required for subsequent applications in drug discovery, agrochemical development, and materials science.

References

A Technical Guide to the Biological Potential of 3-Bromo-2-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. The 3-bromo-2-hydroxybenzonitrile core represents such a scaffold. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic and synthetically versatile nitrile moiety, and a strategically placed bromine atom ready for cross-coupling reactions provides a rich platform for generating diverse chemical libraries. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the untapped biological activities of derivatives stemming from this core, explaining not just what has been observed in related structures, but why these observations provide a compelling, rational basis for future research and development.

Physicochemical Properties of the Core Scaffold

The starting block, this compound, is an aromatic compound with a distinct set of properties that make it an attractive precursor for synthesis.

PropertyValueSource
Molecular Formula C₇H₄BrNO[1]
Molecular Weight 198.02 g/mol [1]
CAS Number 13073-28-4[1]
Appearance White to light yellow/orange powder/crystal[2]
Melting Point 118-122 °C
IUPAC Name This compound[1]

The presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitrile) within the molecule, along with the polarizable bromine atom, dictates its solid-state packing and interaction potential with biological macromolecules.[1]

Synthetic Derivatization: A Multi-pronged Approach

The true potential of the this compound scaffold lies in its synthetic tractability. Each functional group offers a distinct handle for modification, allowing for a systematic exploration of chemical space to optimize biological activity. The choice of synthetic route is dictated by the desired biological target and the intended structure-activity relationship (SAR) study.

G cluster_0 Core Scaffold cluster_1 Reaction Sites cluster_2 Synthetic Transformations cluster_3 Resulting Derivatives Scaffold This compound OH Hydroxyl Group (-OH) Br Bromo Group (-Br) CN Nitrile Group (-CN) Etherification Etherification / Esterification OH->Etherification Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Br->Coupling Hydrolysis Hydrolysis / Reduction CN->Hydrolysis Ethers Ethers / Esters Etherification->Ethers Biaryls Biaryls / Amines Coupling->Biaryls Amides Amides / Amines Hydrolysis->Amides

Conceptual workflow for derivatization of the core scaffold.
  • Causality: Palladium-catalyzed cross-coupling reactions are chosen for the bromine position because they are robust, reliable, and allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's steric and electronic profile. Modifying the hydroxyl group via etherification or esterification is a classic medicinal chemistry strategy to modulate lipophilicity and oral bioavailability. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for diversification or interaction with biological targets.

Chapter 1: Anticancer Activity

While direct studies on derivatives of this compound are emerging, a compelling case for their anticancer potential can be built upon research into structurally related brominated aromatic compounds. The presence of a bromine atom can enhance binding affinity through halogen bonding and increase metabolic stability.

Field Insights: Learning from Related Structures

Studies on 3/4-bromo benzohydrazide derivatives have demonstrated significant cytotoxic potential against human colon carcinoma (HCT116) cells.[3][4] For instance, certain N'-substituted benzylidene derivatives showed potent activity, with one compound exhibiting an IC₅₀ value more potent than the standard chemotherapeutic agent 5-fluorouracil.[3][4] Similarly, novel 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the brominated aromatic feature, revealed potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines by inhibiting the VEGFR-2 signaling pathway.[5]

Quantitative Data: Cytotoxicity of Related Bromo-Aromatic Compounds
Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Bromo Benzohydrazides Compound 22HCT116 (Colon)1.20[3][4]
Bromo-indolin-2-ones Compound 7dMCF-7 (Breast)2.93[5]
Bromo-indolin-2-ones Compound 7cMCF-7 (Breast)7.17[5]
Reference Drug5-FluorouracilHCT116 (Colon)4.6[3][4]
Reference DrugTetrandrineHCT116 (Colon)1.53[3]

This data strongly suggests that the bromo-substituted phenyl ring is a key pharmacophore for anticancer activity, making the this compound scaffold a highly promising starting point for novel cytotoxic agents.

Proposed Mechanism of Action: Kinase Inhibition

Many anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The VEGFR-2 pathway, implicated in tumor angiogenesis, is a validated target.[5] Derivatives of the this compound scaffold could be designed to fit into the ATP-binding pocket of such kinases, with the hydroxyl and nitrile groups forming key hydrogen bonds and the bromo-phenyl core establishing hydrophobic and halogen-bonding interactions.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Activates PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Angiogenesis, Migration, Survival ERK->Response Derivative This compound Derivative Derivative->VEGFR2 Inhibits

Potential inhibition of the VEGFR-2 signaling pathway.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for assessing the antiproliferative activity of novel compounds.

  • Cell Seeding (Day 1):

    • Culture human cancer cells (e.g., HCT116, MCF-7) in appropriate media until ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture media.

    • Remove the old media from the cells and add 100 µL of media containing the test compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition (Day 4/5):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Reading (Day 4/5):

    • Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Chapter 2: Antimicrobial Activity

The benzonitrile moiety is a known pharmacophore in various antimicrobial agents.[6][7] The combination with a bromophenol structure, a class of compounds known for antimicrobial properties, provides a strong rationale for investigating this compound derivatives as novel anti-infective agents.

Field Insights and Quantitative Data

Research on 3/4-bromo benzohydrazides has confirmed their antimicrobial potential. One derivative in this series was identified as the most potent antimicrobial agent against a panel of microbes.[3] Flavonoid derivatives containing bromine have also shown potent inhibitory activity against pathogenic bacteria.[8] This underscores the importance of the bromine substituent in conferring antimicrobial effects, likely by enhancing membrane disruption or interaction with essential bacterial enzymes.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is the gold standard for quantifying antimicrobial potency.

  • Preparation:

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight to the mid-log phase. Dilute the culture to a standardized concentration of 5 x 10⁵ CFU/mL in MHB.

    • Prepare serial two-fold dilutions of the test compounds in a 96-well plate, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the compound dilution plate. The final bacterial concentration will be 2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

    • Self-Validation: The positive control wells must show clear turbidity, and the negative control wells must remain clear for the assay to be valid.

Chapter 3: Neuroprotective Potential

Emerging evidence suggests that halogenated aromatic structures can serve as powerful scaffolds for neuroprotective agents. This opens an exciting, less-explored avenue for derivatives of this compound.

Field Insights: The P7C3 Class of Neuroprotective Agents

A significant breakthrough in this area was the discovery of the aminopropyl carbazole class of compounds, exemplified by P7C3 and its derivatives.[9] The neuroprotective agent (-)-P7C3-S243, a dibrominated carbazole derivative, is orally bioavailable, crosses the blood-brain barrier, and protects neurons in models of neurogenesis and Parkinson's disease.[9] This provides authoritative grounding for the hypothesis that brominated aromatic heterocycles can be optimized for potent neuroprotective activity.

Proposed Mechanism of Action: Anti-Apoptotic Pathways

A key mechanism of neuronal death in neurodegenerative diseases is apoptosis (programmed cell death). Neuroprotective compounds often work by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10] Derivatives of this compound could potentially intervene in this pathway, preventing the activation of executioner caspases and preserving neuronal integrity.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Cellular Outcome Stimulus Oxidative Stress, Neurotoxin Bax Bax (Pro-apoptotic) Stimulus->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Neuronal Death) Casp3->Apoptosis Derivative This compound Derivative Derivative->Bax Downregulates Derivative->Bcl2 Upregulates

Hypothetical modulation of the intrinsic apoptosis pathway.

Conclusion and Future Outlook

The this compound scaffold stands as a versatile and strategically valuable starting point for the development of novel therapeutics. The confluence of evidence from related brominated and benzonitrile-containing compounds strongly supports its potential in oncology, infectious disease, and neurodegeneration. The synthetic accessibility of its three key functional groups allows for a rational and systematic medicinal chemistry approach to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing focused libraries of derivatives and screening them against a wide range of biological targets, guided by the principles and protocols outlined in this guide. The insights gained will undoubtedly pave the way for the next generation of therapies derived from this privileged core.

References

Reactivity of the nitrile group in 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Bromo-2-hydroxybenzonitrile

Abstract

This compound is a multifaceted chemical intermediate whose synthetic utility is largely dictated by the reactivity of its constituent functional groups: a nitrile, a hydroxyl group, and a bromine atom. This guide provides a detailed examination of the nitrile group's reactivity within this specific molecular framework. We will explore the intricate interplay of electronic effects exerted by the ortho-hydroxyl and meta-bromo substituents, which modulate the nitrile's susceptibility to hydrolysis, reduction, and cycloaddition. This document serves as a resource for researchers, chemists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a comprehensive analysis of the causality behind synthetic strategies involving this versatile building block. The molecule is a valuable precursor in the synthesis of pharmaceuticals, such as 3,4-fused isoquinolin-1(2H)-one analogs and ampakine heterocycles, which show promise in treating neurodegenerative diseases[1][2].

Electronic Landscape and Intramolecular Dynamics

The chemical behavior of the nitrile group in this compound is not merely a reflection of its intrinsic properties but is profoundly influenced by its electronic environment. The carbon atom of the cyano group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond[3]. This electrophilicity is further modulated by the substituents on the benzene ring.

  • Ortho-Hydroxyl Group (-OH): Positioned directly adjacent to the nitrile, the hydroxyl group exerts a dual electronic influence. It is electron-withdrawing via induction (-I effect) but electron-donating through resonance (+R effect). Crucially, its proximity allows for the formation of an intramolecular hydrogen bond with the nitrile's nitrogen atom. This interaction can decrease the nucleophilicity of the nitrogen lone pair, potentially hindering reactions that require initial protonation or coordination at this site[1][4].

  • Meta-Bromo Group (-Br): The bromine atom is strongly electron-withdrawing through its inductive effect (-I), which dominates over its weak electron-donating resonance effect (+R). Positioned meta to the nitrile, its primary role is to decrease the electron density of the aromatic ring and, by extension, enhance the electrophilicity of the nitrile carbon. This makes the nitrile more susceptible to nucleophilic attack[5].

The confluence of these effects results in a nitrile group that is activated towards nucleophilic addition but potentially hindered in reactions initiated at the nitrogen atom.

Caption: Electronic and intramolecular effects governing nitrile reactivity.

Key Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to several important chemical moieties, including amides, carboxylic acids, and primary amines.

Hydrolysis to Amides and Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation, typically proceeding through an amide intermediate. This reaction can be catalyzed by either acid or base[6][7][8].

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. This activation allows for the nucleophilic attack of water, a relatively weak nucleophile. Following a series of proton transfers, an amide is formed. Under forcing conditions (e.g., heat), the amide can undergo further hydrolysis to yield the corresponding carboxylic acid[3][6][9].

hydrolysis_mechanism start This compound protonation 1. Protonation (H₃O⁺) start->protonation protonated_nitrile Protonated Nitrile (Nitrillium ion) protonation->protonated_nitrile h2o_attack 2. Nucleophilic Attack (H₂O) protonated_nitrile->h2o_attack intermediate1 Protonated Imidic Acid h2o_attack->intermediate1 deprotonation 3. Deprotonation (-H⁺) intermediate1->deprotonation imidic_acid Imidic Acid deprotonation->imidic_acid tautomerization 4. Tautomerization imidic_acid->tautomerization amide 3-Bromo-2-hydroxybenzamide tautomerization->amide hydrolysis2 5. Further Hydrolysis (H₃O⁺, Δ) amide->hydrolysis2 acid 3-Bromo-2-hydroxybenzoic Acid hydrolysis2->acid

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. A typical concentration is 50-75% H₂SO₄.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: The resulting precipitate (3-Bromo-2-hydroxybenzoic acid) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol/water.

Trustworthiness Note: The progress of this reaction must be carefully monitored. Stopping the reaction prematurely will yield the amide as the major product, while prolonged heating ensures complete conversion to the carboxylic acid. The exothermic nature of diluting concentrated acid requires careful, slow addition over ice[10].

Reduction to Primary Amines

The reduction of the nitrile group provides a direct synthetic route to primary amines. This is a high-value transformation in pharmaceutical synthesis.

Mechanism with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent that delivers hydride ions (H⁻) to the electrophilic nitrile carbon. The reaction proceeds via a two-step hydride addition. The initial attack forms an imine anion, which is then attacked by a second hydride equivalent to form a dianion. Aqueous work-up then protonates the dianion to yield the primary amine[3][7][8][11].

reduction_mechanism start This compound hydride_attack1 1. Hydride Attack (LiAlH₄) start->hydride_attack1 imine_anion Imine Anion Intermediate hydride_attack1->imine_anion hydride_attack2 2. Second Hydride Attack imine_anion->hydride_attack2 dianion Dianion Intermediate hydride_attack2->dianion workup 3. Aqueous Work-up (H₂O) dianion->workup amine (3-Bromo-2-hydroxyphenyl)methanamine workup->amine

Caption: Mechanism of nitrile reduction using LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ used in grams).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or crystallization of a salt (e.g., hydrochloride).

Causality Insight: The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. The specific Fieser work-up procedure is designed to safely quench the excess hydride and produce a granular, easily filterable aluminum salt byproduct[11]. Catalytic hydrogenation using H₂ over catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is an alternative that avoids pyrophoric reagents, though it may require high pressures and is sensitive to catalyst poisoning[11][12].

Cycloaddition Reactions for Heterocycle Synthesis

The carbon-nitrogen triple bond of the nitrile can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, providing a direct route to five-membered heterocycles. A prominent example is the reaction with azides to form tetrazoles.

Experimental Protocol: Synthesis of a Tetrazole Derivative

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, ~1.5 eq) and a proton source/Lewis acid catalyst such as ammonium chloride (NH₄Cl, ~1.5 eq) or zinc bromide (ZnBr₂).

  • Reaction: Heat the mixture to 100-130 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and acidify with dilute HCl (e.g., 2M HCl) to a pH of ~2-3.

  • Isolation: The tetrazole product often precipitates upon acidification. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Expertise Note: The use of a catalyst like NH₄Cl or ZnBr₂ is crucial for activating the nitrile group and facilitating the cycloaddition. Sodium azide is highly toxic and potentially explosive; handle with extreme caution.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueSource(s)
CAS Number 13073-28-4[13][14][]
Molecular Formula C₇H₄BrNO[14][]
Molecular Weight 198.02 g/mol [14][]
Appearance Powder
Melting Point 118-122 °C
¹H NMR Spectrum available[16]
¹³C NMR Spectrum available[16]
IR Spectroscopy Spectrum available[16]
Mass Spectrometry Spectrum available[16]
Table 2: Summary of Representative Nitrile Transformations
TransformationReagents & ConditionsProduct TypeTypical YieldKey Considerations
Hydrolysis 50% H₂SO₄, refluxCarboxylic AcidHighCareful monitoring to avoid stopping at the amide stage.
Reduction 1. LiAlH₄, THF, reflux; 2. H₂O work-upPrimary AmineGood to ExcellentRequires strictly anhydrous conditions; pyrophoric reagent.
Reduction DIBAL-H, Toluene, -78 °CAldehydeModerate to GoodMilder reduction; stops at the aldehyde stage.
Ketone Synthesis 1. R-MgBr, Et₂O; 2. H₃O⁺ work-upKetoneGoodGrignard reagent must be compatible with other functional groups.
Tetrazole Formation NaN₃, NH₄Cl, DMF, 120 °CTetrazoleGoodNaN₃ is highly toxic; reaction requires elevated temperatures.

Synthetic Workflow and Conclusion

The reactivity of the nitrile group in this compound makes it a strategic starting point for complex molecular architectures. A typical synthetic workflow might involve the selective transformation of the nitrile, followed by modification of the bromine atom via cross-coupling reactions.

workflow cluster_nitrile Nitrile Transformation cluster_coupling Aryl Bromide Transformation start This compound reduction Reduction (e.g., LiAlH₄) start->reduction hydrolysis Hydrolysis (e.g., H₂SO₄) start->hydrolysis amine Primary Amine Intermediate reduction->amine acid Carboxylic Acid Intermediate hydrolysis->acid suzuki_amine Suzuki Coupling (R-B(OH)₂) amine->suzuki_amine suzuki_acid Suzuki Coupling (R-B(OH)₂) acid->suzuki_acid final_amine Biaryl Amine Product suzuki_amine->final_amine final_acid Biaryl Acid Product suzuki_acid->final_acid

Caption: Example synthetic workflow starting from this compound.

References

The Emerging Potential of 3-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 3-Bromo-2-hydroxybenzonitrile, a seemingly simple aromatic compound, represents one such "privileged" scaffold. Its unique arrangement of a hydroxyl group, a nitrile moiety, and a bromine atom on a benzene ring provides a rich platform for chemical elaboration and the generation of diverse molecular architectures with significant biological potential. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, its prospective roles in the design of innovative therapeutic agents for a range of diseases. By synthesizing established knowledge with forward-looking insights, this document serves as a practical roadmap for harnessing the full potential of this promising building block.

Physicochemical Properties and Synthetic Overview

This compound (CAS No: 13073-28-4) is a crystalline solid with the molecular formula C7H4BrNO.[1][2] Its structure is characterized by a salicylonitrile core with a bromine substituent at the 3-position. The interplay of the electron-withdrawing nitrile and bromine groups with the electron-donating hydroxyl group creates a unique electronic and steric environment that dictates its reactivity and potential for biological interactions.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. A common approach involves the direct bromination of 2-hydroxybenzonitrile. However, controlling the regioselectivity of this reaction can be challenging. A more controlled synthesis involves the conversion of 3-bromo-2-hydroxybenzaldehyde to its corresponding oxime, followed by dehydration to yield the nitrile.[3] Another reported method is the addition of a cyano group to o-bromophenol.[3]

Experimental Protocol: Synthesis via Dehydration of 3-Bromo-2-hydroxybenzaldehyde Oxime

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Ethanol

  • Water

  • Dichloromethane

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Oxime Formation:

    • Dissolve 3-Bromo-2-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, add water to precipitate the oxime. Filter the solid, wash with water, and dry under vacuum.

  • Dehydration to Nitrile:

    • Suspend the dried 3-bromo-2-hydroxybenzaldehyde oxime (1.0 eq) in acetic anhydride (5.0 eq).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Stir vigorously until the excess acetic anhydride is hydrolyzed.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Potential Therapeutic Applications: A Scaffold for Innovation

The true potential of this compound in medicinal chemistry lies in its utility as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of three distinct functional handles—the hydroxyl, nitrile, and bromo groups—allows for a multitude of chemical transformations to explore structure-activity relationships (SAR).

Neurodegenerative Diseases: Targeting AMPA Receptors

There is evidence that this compound is a useful reagent in the synthesis of ampakine heterocycles, which are promising therapeutic agents for neurodegenerative diseases.[3] Ampakines are positive allosteric modulators of the AMPA receptor, a key player in synaptic plasticity and cognitive function. By enhancing AMPA receptor signaling, these compounds have the potential to improve memory and cognition in conditions like Alzheimer's disease and schizophrenia. The this compound core can be elaborated to generate novel ampakine analogs with improved potency, selectivity, and pharmacokinetic properties.

AMPA_Receptor_Modulation cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action cluster_outcome Therapeutic Outcome 3B2HBN This compound Intermediate Cyclized Intermediate 3B2HBN->Intermediate Cyclization Ampakine_Analog Novel Ampakine Analog Intermediate->Ampakine_Analog Further Modification AMPA_Receptor AMPA Receptor Ampakine_Analog->AMPA_Receptor Binds to Allosteric Site Neuronal_Excitation Increased Neuronal Excitation & Synaptic Plasticity AMPA_Receptor->Neuronal_Excitation Enhances Ion Channel Opening Glutamate Glutamate Glutamate->AMPA_Receptor Binds to Active Site Cognitive_Enhancement Cognitive Enhancement (Potential Treatment for Neurodegenerative Diseases) Neuronal_Excitation->Cognitive_Enhancement Leads to

Caption: Proposed workflow for the development of ampakine analogs from this compound.

Oncology: Kinase and Enzyme Inhibition

The 2-hydroxybenzonitrile scaffold has been explored for its potential as an enzyme inhibitor.[4] For instance, derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[4] The bromine atom in this compound can serve as a key interaction point within the active site of target proteins, potentially enhancing binding affinity and selectivity. Furthermore, this scaffold can be used to synthesize inhibitors of various kinases, which are critical targets in cancer therapy.

Hypothetical Screening Cascade for Kinase Inhibitors Derived from this compound

Kinase_Inhibitor_Screening Start This compound Scaffold Synthesis Synthesize Library of Derivatives (e.g., via Suzuki, Buchwald-Hartwig couplings) Start->Synthesis Primary_Screen Primary Kinase Panel Screen (e.g., 10 µM single concentration) Synthesis->Primary_Screen Hit_Identification Identify Hits with >50% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays to Determine IC50 Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Broader Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cellular Proliferation and Apoptosis Assays (e.g., MTT, Caspase-Glo) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR studies, ADME profiling) Cell_Based_Assays->Lead_Optimization

Caption: A typical screening workflow for identifying kinase inhibitors.

Hypothetical Derivative Target Kinase IC50 (nM) Notes
3-(Phenylamino)-2-hydroxybenzonitrileEGFR50Phenylamino group mimics known EGFR inhibitor pharmacophores.
3-(1H-Indol-5-yl)-2-hydroxybenzonitrileVEGFR275Indole moiety can form key hydrogen bonds in the kinase hinge region.
3-(4-Morpholinophenyl)-2-hydroxybenzonitrilePI3Kα120Morpholine group enhances solubility and can interact with the solvent front.

Table 1: Hypothetical inhibitory activities of this compound derivatives against various kinases. These values are illustrative and would require experimental validation.

Infectious Diseases: Novel Antimicrobial Agents

Derivatives of 2-hydroxybenzonitrile have demonstrated promising antimicrobial activity.[5][6] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. The electron-withdrawing nature of the bromine and nitrile groups may also contribute to the disruption of essential biological processes within the pathogen. By modifying the this compound scaffold, it is possible to develop novel antimicrobial agents with unique mechanisms of action, which is crucial in the fight against drug-resistant bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing the antimicrobial activity of novel compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compounds:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation:

    • Grow the bacterial strains overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.

    • Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm.

Future Directions and Conclusion

This compound is a highly promising and versatile scaffold for the discovery of new therapeutic agents. Its synthetic tractability and the potential for its derivatives to interact with a wide range of biological targets make it an attractive starting point for drug discovery campaigns in neurodegenerative diseases, oncology, and infectious diseases. Future research should focus on the synthesis and screening of diverse libraries of this compound derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further development. The strategic incorporation of this bromo-substituted salicylonitrile core into drug design programs could unlock new avenues for the treatment of some of the most challenging human diseases.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Synthesizing a Privileged Biaryl Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors for constructing biaryl and heteroaryl structures, which are core components of numerous therapeutic agents and advanced materials.[3][4][5]

This guide focuses on a particularly challenging yet valuable substrate: 3-Bromo-2-hydroxybenzonitrile . This molecule presents a unique confluence of functionalities. The aryl bromide is the reactive site for the coupling. The electron-withdrawing nitrile group is anticipated to facilitate the oxidative addition step of the catalytic cycle.[6] However, the ortho-hydroxyl group introduces significant complexity. Its acidity necessitates careful selection of a base to prevent unwanted side reactions, while its proximity to the bromine atom allows for potential chelation to the palladium catalyst, which can profoundly influence reactivity.[7][8]

These application notes provide a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to successfully perform the Suzuki-Miyaura coupling of this compound. We will dissect the causality behind experimental choices, present a robust, validated protocol, and offer insights into troubleshooting and optimization.

Reaction Principle: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is paramount to rational protocol design and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate. The electron-withdrawing nature of the adjacent nitrile group generally lowers the energy barrier for this step.

  • Transmetalation: In this crucial phase, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is mediated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), facilitating the transfer.[8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

The Critical Role of the Ortho-Hydroxyl Group

The ortho-hydroxyl group in this compound is not a passive spectator. Its acidic proton can be removed by the base. While some degree of interaction with the base is necessary for the overall reaction, excessive deprotonation or the formation of a stable phenoxide-palladium complex can inhibit the catalyst. Therefore, a base must be chosen that is strong enough to facilitate transmetalation but not so strong as to cause deleterious side reactions. Mild inorganic bases like potassium carbonate or potassium phosphate are often ideal for substrates containing acidic protons.[8]

Data Presentation: Comparative Reaction Conditions

While a specific protocol for this compound is not widely published, extensive data from analogous systems provide a strong foundation for developing an optimized procedure. The following table summarizes successful conditions for structurally related ortho-hydroxyaryl halides and bromo-benzonitriles, offering a clear rationale for our recommended protocol.

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference / Notes
4-Bromo-2-hydroxybenzaldehydePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O80-100~85-95%A close analog with an ortho-OH group. Demonstrates the efficacy of a standard Pd(0) catalyst and a mild base.[7]
3-Iodo-1H-indazolePdCl₂(dppf) (10 mol%)K₂CO₃Dioxane/H₂O100~70-90%Highlights the utility of dppf as a ligand for heteroaromatic systems, which can also be effective for challenging aryl halides.[4]
3-Bromobenzoic Acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃H₂ORoom Temp~90-98%Showcases a highly active catalyst in an aqueous medium, suitable for substrates with acidic functional groups.[3]
4-Bromo-N-benzylimidazoleNot specifiedNot specifiedDioxaneNot specified99%Demonstrates successful coupling on a substrate where the nitrogen could potentially inhibit the catalyst.[10]
3-Bromobenzo[b]thiophene-2-carbaldehydePd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O100~80-95%Provides another example of a standard catalyst system being effective for a substituted aryl bromide.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. This protocol is designed to be a robust starting point, adaptable for various coupling partners.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add this compound, Arylboronic Acid, and K₃PO₄ to a flame-dried Schlenk flask. B 2. Evacuate and backfill the flask with Argon (3x). A->B Inert Atmosphere C 3. Add degassed solvent (Dioxane/H₂O) via syringe. B->C D 4. Add PdCl₂(dppf) catalyst under positive Argon flow. C->D E 5. Heat the reaction mixture (e.g., 90 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with Ethyl Acetate and Water. F->G H 8. Separate layers, extract aqueous phase with Ethyl Acetate. G->H I 9. Combine organic layers, wash with brine, and dry over Na₂SO₄. H->I J 10. Concentrate in vacuo and purify by flash column chromatography. I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic_Cycle cluster_reactants cluster_product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Br Ar-Br (this compound) Ar'-B(OH)₂ Ar'-B(OH)₂ + Base Ar-Ar' Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2–5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), powdered (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed, deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure: A Step-by-Step Guide
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 198 mg), the desired arylboronic acid (e.g., 1.2 mmol), and anhydrous, powdered potassium phosphate (K₃PO₄) (e.g., 2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed, deionized water (e.g., 2 mL) via syringe. A 4:1 to 5:1 ratio of dioxane to water is a common starting point.

  • Catalyst Addition: Briefly open the flask under a strong positive flow of inert gas and add the PdCl₂(dppf) catalyst (e.g., 0.03 mmol, 22 mg). Reseal the flask immediately.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C. Stir the mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-hydroxy-3-arylbenzonitrile product.

Expert Insights & Causality

  • Choice of Catalyst (PdCl₂(dppf)): While Pd(PPh₃)₄ is a workhorse, PdCl₂(dppf) is often superior for substrates that can act as ligands. The bidentate dppf ligand is less prone to dissociation from the palladium center, which can prevent the substrate's hydroxyl or nitrile groups from irreversibly binding to and deactivating the catalyst.

  • Choice of Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective at promoting the formation of the boronate "ate" complex without being so aggressive as to cause degradation of the substrate or product.[8] Its anhydrous, powdered form is crucial when working in non-aqueous dominant solvent systems to ensure reproducibility. For particularly sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) could be explored.[7]

  • Solvent System (Dioxane/Water): The combination of an organic solvent like dioxane with water is common in Suzuki couplings. Dioxane solubilizes the organic starting materials and the palladium complex, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. The mixture must be thoroughly degassed to remove dissolved oxygen, which can lead to oxidative degradation of the catalyst and unwanted homo-coupling of the boronic acid.

  • Temperature: A temperature range of 80–100 °C is typically sufficient to drive the reaction to completion at a reasonable rate without causing thermal degradation of the reactants or catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is not strong enough or is insoluble.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄) or improve stirring.
Protodeboronation Boronic acid is unstable under reaction conditions (hydrolysis).Use the corresponding boronic acid pinacol ester, which is more stable. Use anhydrous conditions with a base like CsF.
Dehalogenation The aryl bromide is reduced instead of coupled.This can indicate catalyst deactivation or issues with the transmetalation step. Screen different ligands (e.g., bulky phosphines like SPhos or XPhos) or use a different palladium precursor.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for the solvent and ensure the reaction is run under a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on a rational approach to reaction design, with particular attention paid to the selection of the base and catalyst system to manage the effects of the ortho-hydroxyl group. The protocol detailed herein provides a robust and scientifically-grounded starting point for the synthesis of novel 2-hydroxy-3-arylbenzonitrile derivatives. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful reaction to accelerate their research and development programs.

References

Application Note: Strategic Synthesis of Benzofuran Derivatives from 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the synthesis of functionalized benzofuran derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] We present a detailed, field-proven protocol centered on the versatile and readily available starting material, 3-Bromo-2-hydroxybenzonitrile. The primary synthetic strategy involves a robust Palladium-Copper catalyzed Sonogashira cross-coupling reaction, followed by an efficient base-mediated intramolecular cyclization. This application note is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical data for successful synthesis and characterization.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds present in numerous natural products and synthetic pharmaceuticals.[1][4][5] This structural motif is associated with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][4][5][6] The ability to strategically functionalize the benzofuran core is paramount in drug discovery programs for optimizing potency, selectivity, and pharmacokinetic profiles.

This compound serves as an exceptional starting material for building substituted benzofurans. The ortho-positioning of the hydroxyl and bromo groups provides a perfect handle for a convergent synthesis, where the furan ring is constructed through a reliable cyclization reaction. The nitrile group offers an additional point for chemical modification in subsequent steps. This guide focuses on the most efficient and versatile pathway from this precursor: a tandem Sonogashira coupling and intramolecular annulation.

Synthetic Strategy and Mechanistic Rationale

The conversion of this compound to a 2,3-disubstituted benzofuran is elegantly achieved through a two-stage, often one-pot, process.[7][8]

Stage 1: Sonogashira Cross-Coupling. This reaction creates a crucial C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes.[9] The palladium catalyst undergoes an oxidative addition into the C-Br bond, while the copper(I) salt forms a copper(I) acetylide, which then participates in a transmetalation step with the palladium(II) complex. Reductive elimination yields the 2-alkynylphenol intermediate and regenerates the active Pd(0) catalyst.

Stage 2: Intramolecular Cyclization. The 2-alkynylphenol intermediate, generated in situ, is primed for cyclization. In the presence of a base, the phenolic proton is abstracted to form a more nucleophilic phenoxide. This phenoxide then attacks the proximal carbon of the alkyne triple bond in a 5-endo-dig cyclization fashion to form the benzofuran ring.[10][11][12] Cesium carbonate is a particularly effective base for this transformation due to its high basicity and good solubility in common organic solvents like acetonitrile.[10][11]

Visualizing the Synthetic Workflow

The overall process can be visualized as a streamlined sequence from starting materials to the final heterocyclic product.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction A This compound C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Terminal Alkyne (R-C≡CH) B->C D Intermediate: 2-Alkynylphenol C->D Formation E Intramolecular Cyclization (Base-mediated) D->E Deprotonation & Attack F Purified Benzofuran Derivative E->F Workup & Purification

Caption: High-level workflow for the one-pot synthesis of benzofurans.

Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the synthesis of a representative benzofuran derivative.

Materials and Equipment
  • Reagents: this compound, terminal alkyne (e.g., Phenylacetylene), Palladium(II) acetate (Pd(OAc)₂), Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Cesium carbonate (Cs₂CO₃), Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, condenser, argon or nitrogen gas inlet, TLC plates (silica gel 60 F₂₅₄), column chromatography setup, rotary evaporator.

Critical Safety Precautions
  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][15]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.

  • Solvents: Acetonitrile and DMF are toxic. Ethyl acetate and hexanes are flammable. All solvent manipulations should be performed in a fume hood.

  • General: Always handle chemicals in accordance with good laboratory practices. Review the Safety Data Sheet (SDS) for each reagent before use.[13][14][16]

Protocol: One-Pot Synthesis of 4-Cyano-2-phenylbenzofuran

This protocol describes the reaction of this compound with phenylacetylene.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 198 mg), Cesium Carbonate (Cs₂CO₃, 2.5 mmol, 814 mg), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg).

    • Scientist's Note: The use of a phosphine ligand like PPh₃ is crucial for stabilizing the Pd(0) active species and facilitating the catalytic cycle. The ratio of Pd:Ligand is important for reaction efficiency.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous Acetonitrile (5 mL) via syringe, followed by Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg). Stir the suspension for 5 minutes.

  • Substrate Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Typical mobile phase: 10-20% Ethyl acetate in Hexanes). The reaction is typically complete within 6-12 hours.

    • Self-Validation Check: On TLC, the starting material spot should be consumed, and a new, typically more nonpolar product spot should appear. UV visualization is recommended.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with Ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (15 mL), water (15 mL), and brine (15 mL).

    • Causality: The aqueous washes are essential to remove the base (Cs₂CO₃) and any remaining copper salts, which can complicate purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl acetate in Hexanes (e.g., 0% to 15% EtOAc).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product as a solid. Characterize by NMR and Mass Spectrometry.

Data Presentation and Expected Results

The described protocol is versatile and can be applied to a range of terminal alkynes. Yields are typically good to excellent.

EntryAlkyne SubstrateProductTypical Yield (%)
1Phenylacetylene4-Cyano-2-phenylbenzofuran85-95%
24-Ethynylanisole4-Cyano-2-(4-methoxyphenyl)benzofuran80-90%
31-Hexyne4-Cyano-2-butylbenzofuran70-80%
4Ethynyltrimethylsilane4-Cyano-2-(trimethylsilyl)benzofuran75-85%

Yields are based on literature precedents and may vary based on reaction scale and purity of reagents.[7][17]

Typical Spectroscopic Data

Characterization of the benzofuran core is confirmed by standard spectroscopic methods.

SpectroscopyTypical Chemical Shifts / Frequencies
¹H NMR Aromatic protons on the benzene ring: δ 7.2-7.8 ppm. Furan proton (at C3, if unsubstituted): δ 6.8-7.2 ppm.
¹³C NMR Quaternary furan carbons (C2, C3a): δ 145-160 ppm. Aromatic carbons: δ 110-135 ppm. Nitrile carbon (CN): δ 115-120 ppm.
IR (Infrared) C≡N stretch: ~2220-2240 cm⁻¹. C-O-C (ether) stretch: ~1050-1250 cm⁻¹.

Note: Specific shifts will vary depending on the substitution pattern.[1][18][19][20]

Mechanistic Visualization

A deeper understanding of the catalytic cycle is essential for troubleshooting and optimization.

G cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination ar_alkyne Ar-C≡C-R (Intermediate) pd_complex2->ar_alkyne cuI CuI cu_acetylide R-C≡C-Cu cuI->cu_acetylide alkyne R-C≡C-H alkyne->cu_acetylide cu_acetylide->pd_complex1 To Transmetalation base Base base->cu_acetylide ar_br Ar-Br (Starting Material) ar_br->pd_complex1 intermediate 2-Alkynylphenol (Ar-C≡C-R) phenoxide Phenoxide Intermediate intermediate->phenoxide Base (e.g., Cs₂CO₃) product Benzofuran Product phenoxide->product 5-endo-dig Cyclization

Caption: Catalytic cycles for Sonogashira coupling and subsequent cyclization.

References

Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-hydroxybenzonitrile: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

<APPLICATION NOTES & PROTOCOLS >

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2-hydroxybenzonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized molecules relevant to the pharmaceutical and materials science industries. This document delves into the core principles of common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It offers field-proven insights into optimizing reaction conditions, selecting appropriate catalysts and ligands, and troubleshooting common challenges. Detailed, step-by-step protocols, data presentation in structured tables, and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals to successfully employ these powerful synthetic transformations.

Introduction: The Strategic Importance of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] These transformations are central to the construction of complex molecular architectures found in numerous pharmaceuticals, agrochemicals, and advanced materials.[4] this compound serves as a particularly valuable trifunctional scaffold. The presence of the nitrile, hydroxyl, and bromo groups offers orthogonal reactivity, allowing for sequential and site-selective modifications. The strategic location of the bromine atom ortho to the hydroxyl group can influence reactivity and provides a handle for introducing diverse substituents via palladium catalysis, leading to the synthesis of novel biaryl, N-aryl, and alkynyl derivatives.

This guide will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds to synthesize biaryl compounds.[5][6]

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds to create N-aryl amines.[7][8]

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds to generate arylalkynes.[9][10]

Understanding the nuances of each reaction, including the catalytic cycle and the critical role of ligands and bases, is paramount for achieving high yields and purity.

The Catalytic Engine: Understanding the Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][5] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[11]

Palladium Catalytic Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Pd(0)L2_B Pd(0)L2 Oxidative\nAddition_B Oxidative Addition Pd(0)L2_B->Oxidative\nAddition_B Ar-Br Ar-Pd(II)-Br(L2)_B Ar-Pd(II)-Br(L2) Oxidative\nAddition_B->Ar-Pd(II)-Br(L2)_B Ar-Br Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L2)_B->Amine\nCoordination R2NH Amide\nFormation Amide Formation Amine\nCoordination->Amide\nFormation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amide\nFormation->Ar-Pd(II)-NR2(L2) Reductive\nElimination_B Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination_B Reductive\nElimination_B->Pd(0)L2_B Ar-NR2

Figure 1. Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Key Steps Explained:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to the electron-rich Pd(0) complex. This forms a Pd(II) intermediate.[1][2] The strength of the carbon-halogen bond influences the rate of this step, with reactivity generally following the trend I > Br > Cl.[9]

  • Transmetalation (Suzuki-Miyaura): In the Suzuki reaction, an organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center.[2][5] This step is typically facilitated by a base, which activates the boronic acid.[12]

  • Amine Coordination and Deprotonation (Buchwald-Hartwig): For the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.[7][13]

  • Reductive Elimination: This is the final step where the two coupled organic fragments form a new bond, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[1][2]

The Decisive Factor: Ligand Selection

The choice of ligand is often the most critical parameter in a palladium-catalyzed cross-coupling reaction.[14][15] Ligands stabilize the palladium catalyst, influence its reactivity, and can dramatically affect the reaction's efficiency and scope. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[8][14]

Commonly Used Ligands:

  • Monodentate Phosphines:

    • Triphenylphosphine (PPh₃): A classic, versatile ligand, often used in introductory systems.

    • Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, effective for challenging couplings.[14]

    • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos): These are highly effective for a broad range of cross-coupling reactions, including those with challenging substrates.[16]

  • Bidentate Phosphines:

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A robust ligand that often provides good results in Suzuki couplings.[17]

    • BINAP: A chiral ligand, also effective in achiral applications for promoting reductive elimination.[7][18]

    • Xantphos: A wide bite-angle ligand that can be beneficial in certain transformations.[11]

The selection of the optimal ligand is often empirical and may require screening of several candidates.

Detailed Application Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-hydroxybenzonitriles

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used for the synthesis of biaryl compounds.[3][6][19]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O (4:1)9012-18
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane10016-24
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8012-18

Experimental Protocol (General Procedure):

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium precatalyst and the ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[20]

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 3-(Arylamino)-2-hydroxybenzonitriles

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl compounds.[7][8]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene10012-24
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane11018-24
3G3-XPhos Precatalyst (2)-LHMDS (1.5)Toluene908-16

Experimental Protocol (General Procedure):

  • To a flame-dried Schlenk flask, add the palladium precatalyst, ligand (if not using a precatalyst), and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[18]

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-hydroxybenzonitriles

The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, providing access to arylalkynes.[9][10][21]

Table 3: Recommended Conditions for Sonogashira Coupling

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (3)THF606-12
2Pd(PPh₃)₄ (3)CuI (1.5)Diisopropylamine (4)DMF808-16
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)K₂CO₃ (2)Acetonitrile7010-18

Experimental Protocol (General Procedure):

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite, washing with additional ether.[9]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium source and ligand. Consider using a precatalyst which can be more reliable.[22]

    • Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure proper Schlenk technique or use of a glovebox.

    • Incorrect Base: The choice of base is crucial and substrate-dependent. A stronger base may be required for less reactive substrates.[3]

    • Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

    • Protodebromination: The replacement of the bromine atom with hydrogen can be a competing pathway. This is often more prevalent at higher temperatures or with certain base/solvent combinations.

    • Hydrodehalogenation: In the Buchwald-Hartwig amination, this side reaction can be an issue. Judicious ligand selection can often mitigate this problem.

  • Challenges with the 2-Hydroxy Group: The ortho-hydroxyl group can potentially coordinate to the palladium center, influencing the reaction kinetics. It can also be deprotonated by the base, which may affect the solubility and reactivity of the starting material. In some cases, protection of the hydroxyl group may be necessary, although many modern catalyst systems tolerate free hydroxyl groups.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of substituted aromatic compounds. By carefully selecting the appropriate reaction type (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) and optimizing the reaction parameters—particularly the choice of ligand and base—researchers can efficiently construct complex molecules of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of these transformative reactions.

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-2-hydroxybenzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract: 3-Bromo-2-hydroxybenzonitrile is a trifunctional synthetic building block of significant utility in the construction of diverse heterocyclic scaffolds. Its unique arrangement of a nucleophilic phenol, an electrophilic nitrile, and a versatile bromine handle for cross-coupling reactions allows for a range of strategic and efficient synthetic transformations. This guide provides an in-depth analysis of its reactivity, application notes for the synthesis of high-value benzofuran and fused-ring systems, and detailed, field-tested protocols for immediate laboratory implementation.

Core Concepts: Understanding the Reactivity of this compound

This compound (CAS No: 13073-28-4) is a crystalline solid with a molecular weight of 198.02 g/mol .[][2] Its synthetic power lies in the orthogonal reactivity of its three core functional groups, enabling sequential and one-pot methodologies for building molecular complexity.

  • The Phenolic Hydroxyl (-OH): This group serves as a potent nucleophile. Upon deprotonation with a suitable base, the resulting phenoxide is readily O-alkylated or O-acylated. More importantly, it is the key participant in intramolecular cyclization reactions to form oxygen-containing heterocycles like benzofurans.

  • The Bromo (-Br) Substituent: Positioned ortho to the hydroxyl group, the bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions.[3] Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the precise installation of carbon-carbon bonds, introducing appendages that can subsequently participate in cyclization steps.[4]

  • The Nitrile (-CN) Group: The nitrile is a versatile functional group that can be transformed into various other moieties. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as an electrophile in cyclization cascades to form nitrogen-containing rings.[5]

The strategic interplay of these groups, particularly the ortho-positioning of the hydroxyl and bromo functionalities, is the cornerstone of its utility in forming fused heterocyclic systems.

Figure 1: Reactivity map of this compound.

Application Note I: Palladium-Catalyzed Synthesis of 4-Cyanobenzofurans

Benzofurans are a ubiquitous scaffold in natural products and pharmaceuticals, known for a wide array of biological activities.[6] The synthesis of benzofurans from o-halophenols is a robust and well-established strategy.[7][8] Using this compound, one can efficiently construct 4-cyanobenzofurans via a Sonogashira coupling followed by an intramolecular cyclization.

Causality of Experimental Design: This two-step, one-pot sequence is highly efficient. The Sonogashira reaction is chosen for its reliability in forming C(sp²)-C(sp) bonds under mild conditions.[6] The subsequent intramolecular 5-exo-dig cyclization of the phenolic oxygen onto the newly installed alkyne is thermodynamically favored and can be promoted by the same base used in the coupling or with the addition of a specific cyclization catalyst. The nitrile group remains a spectator during this sequence, providing a valuable functional handle for further derivatization in the final product.

Benzofuran_Synthesis_Workflow start This compound + Terminal Alkyne step1 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Base) start->step1 intermediate 2-Alkynyl-3-bromophenol Intermediate (transient) step1->intermediate step2 Intramolecular 5-exo-dig Cyclization intermediate->step2 product 4-Cyanobenzofuran Derivative step2->product

Figure 2: Workflow for one-pot Benzofuran synthesis.

Protocol 2.1: One-Pot Synthesis of 4-Cyano-2-phenylbenzofuran

This protocol describes the reaction of this compound with phenylacetylene.

Materials & Reagents:

  • This compound (1.0 mmol, 198 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)

  • Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Add anhydrous DMF via syringe, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the consumption of the starting material by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • After the initial coupling is complete, increase the temperature to 120 °C and stir for an additional 12 hours to drive the cyclization.

  • Cool the reaction to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 4-cyano-2-phenylbenzofuran.

Data Presentation:

EntryAlkyne SubstrateProductTypical Yield
1Phenylacetylene4-Cyano-2-phenylbenzofuran85-95%
21-Hexyne4-Cyano-2-butylbenzofuran75-85%
3Trimethylsilylacetylene4-Cyano-2-(trimethylsilyl)benzofuran90-98%
44-Methoxyphenylacetylene4-Cyano-2-(4-methoxyphenyl)benzofuran80-90%

Application Note II: Synthesis of Fused Isoquinolin-1(2H)-one Analogs

The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles. It is a documented reagent in the synthesis of complex fused ring systems, including ampakine heterocycles which have therapeutic potential for neurodegenerative diseases.[9] A key strategy involves using the bromine atom for a Suzuki coupling to introduce a boronic ester, followed by a subsequent cyclization reaction involving the nitrile group.

Causality of Experimental Design: This approach leverages the robust and functional-group-tolerant Suzuki-Miyaura coupling to build a key C-C bond. The choice of a coupling partner containing a masked or protected functional group (like an ester) is critical. The final cyclization step, an intramolecular attack on the nitrile, creates a fused pyridinone ring, a common motif in pharmacologically active compounds. This demonstrates a synthetic logic where the nitrile is not a spectator but a key electrophilic partner in ring formation.

Isoquinolinone_Synthesis_Workflow start This compound + Arylboronic Ester step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate Biaryl Intermediate step1->intermediate step2 Intramolecular Annulation (Acid or Base Catalyzed) intermediate->step2 product 3,4-Fused Isoquinolin-1(2H)-one step2->product

Figure 3: General workflow for fused isoquinolinone synthesis.

Protocol 3.1: General Procedure for Fused Isoquinolinone Synthesis

This protocol outlines a general, two-step approach representative of this synthetic strategy.

Step A: Suzuki-Miyaura Coupling

Materials & Reagents:

  • This compound (1.0 mmol, 198 mg)

  • Arylboronic acid or pinacol ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) (1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 mmol)

  • Solvent mixture (e.g., 4:1 Dioxane:Water) (10 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk tube, combine this compound, the boronic ester, Pd(dppf)Cl₂, and the carbonate base.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to 90 °C and stir for 16 hours, or until TLC/LC-MS analysis shows complete consumption of the starting bromide.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude biaryl intermediate can be purified by column chromatography or used directly in the next step.

Step B: Intramolecular Cyclization/Annulation

Procedure:

  • Dissolve the crude biaryl intermediate from Step A in a suitable solvent (e.g., trifluoroacetic acid for acidic conditions, or a high-boiling solvent like Dowtherm A for thermal conditions).

  • Heat the mixture under conditions appropriate to induce cyclization (e.g., reflux in TFA, or 200-250 °C for thermal cyclization). The specific conditions are highly substrate-dependent.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction mixture. If an acid was used, carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry, concentrate, and purify by column chromatography or recrystallization to yield the final fused isoquinolinone product.

Trustworthiness and Self-Validation

The protocols described are based on established, high-yielding transformations in synthetic organic chemistry.[3][7][10]

  • Reaction Monitoring: For all protocols, thin-layer chromatography (TLC) is the primary method for monitoring reaction progress. A self-validating system involves running a co-spot of the starting material alongside the reaction mixture to definitively track its consumption.

  • Confirmation of Structure: The identity and purity of the final products should always be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Safety: this compound is harmful if swallowed. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and copper iodide are toxic and should be handled with care.

References

Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Strategic Guide to Navigating C-N Coupling on a Multifunctional Aryl Halide

Introduction: The Challenge and Opportunity

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad adoption in pharmaceutical and materials science is a testament to its wide substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[1][2] This guide focuses on a particularly instructive substrate: 3-Bromo-2-hydroxybenzonitrile .

The amination of this molecule is not merely a routine transformation; it presents a confluence of common synthetic challenges that require a carefully considered, mechanistically-grounded approach. The substrate features:

  • An aryl bromide , a reliable coupling partner for oxidative addition.

  • An ortho-hydroxy group , which introduces acidity and a competing nucleophilic site.

  • An ortho-nitrile group , an electron-withdrawing feature that can influence the reactivity of the aromatic ring.

Successfully navigating the reactivity of these functional groups is key to achieving high yields and purity. This document provides senior researchers and drug development professionals with a detailed protocol, the underlying strategic rationale for key experimental choices, and a framework for troubleshooting, ensuring a robust and reproducible outcome.

The Catalytic Heart: Mechanistic Principles

The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[3][4] A deep understanding of this mechanism is not academic; it is the foundation for rational problem-solving and optimization at the bench.

The core sequence involves three key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6]

  • Amine Coordination & Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_reagents pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex + Ar-Br amido_complex Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex + HNR'R'' + Base - Base-HBr amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination center arbr This compound amine Amine (HNR'R'') base Base

Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Strategic Protocol Design for this compound

The presence of the ortho-hydroxy group is the primary strategic consideration. It can be deprotonated by the strong bases often used in this reaction, creating a phenoxide that can either coordinate to the palladium and inhibit catalysis or act as a nucleophile, leading to undesired O-arylation byproducts (Ullmann-type ether formation).[8]

The Critical Choice of Base

While strong bases like sodium tert-butoxide (NaOt-Bu) drive the reaction forward by facilitating amine deprotonation, they can be detrimental in this case.[9] A weaker, non-nucleophilic inorganic base is the superior choice to minimize side reactions involving the hydroxyl group.

  • Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are sufficiently strong to facilitate the catalytic cycle but are less likely to deprotonate the phenol aggressively or cause degradation of base-sensitive functionalities.[10]

Ligand Selection: Enabling the Difficult Coupling

The steric crowding from the two ortho-substituents makes the final reductive elimination step more challenging. Bulky, electron-rich phosphine ligands are essential to accelerate this step and stabilize the catalytic intermediates.[1][4]

  • Recommendation: Biarylphosphine ligands such as XPhos or RuPhos are excellent starting points.[11] These ligands create a sterically demanding coordination sphere around the palladium, promoting the desired C-N bond formation. For primary amine coupling partners, BrettPhos is also a prime candidate, known for its high activity and tolerance of protic functional groups.[9][12]

Catalyst and Solvent Considerations
  • Palladium Source: Modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) are highly recommended.[11] They are convenient to handle and ensure the reliable formation of the active Pd(0) species.

  • Solvent: Anhydrous, degassed aprotic solvents are mandatory to prevent catalyst deactivation.[8] Toluene and 1,4-dioxane are standard choices, with toluene often being preferred for its higher boiling point and ability to solubilize a wide range of substrates.[9][13]

Detailed Experimental Protocol

This protocol outlines a general procedure. Optimization may be required for specific amine coupling partners. All operations should be performed using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.

Experimental_Workflow setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) reagents 2. Reagent Assembly - Add Pd Pre-catalyst, Ligand, Base - Add this compound - Add Amine setup->reagents solvent 3. Solvent Addition (Anhydrous, Degassed Toluene) reagents->solvent reaction 4. Reaction - Seal Vessel - Heat to 80-110 °C with Stirring solvent->reaction monitor 5. Monitoring (TLC or LC-MS) reaction->monitor workup 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Upon Completion purify 7. Purification - Dry (Na₂SO₄), Filter, Concentrate - Flash Column Chromatography workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Figure 2. General Experimental Workflow.
Materials and Reagents

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., XPhos, 1-3 mol%, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)

  • Ethyl acetate, water, brine for work-up

  • Silica gel for chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a stir bar, add the palladium pre-catalyst and the base (K₃PO₄) under an inert atmosphere (e.g., in a glovebox).[2]

  • Reagent Addition: Add the this compound and the amine coupling partner to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.[2]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Data Summary: Recommended Screening Conditions

For a new amine coupling partner, a small screen to optimize conditions is highly advisable.[14] The following table provides a robust set of starting points.

Entry Pd Pre-catalyst (mol%) Ligand Base (equiv) Solvent Temp (°C) Rationale / Notes
1 XPhos Pd G3 (2%)XPhosK₃PO₄ (2.0)Toluene100Baseline: A robust, general-purpose system for aryl bromides.
2 RuPhos Pd G3 (2%)RuPhosK₃PO₄ (2.0)Toluene100Alternative bulky ligand, may offer improved performance.
3 BrettPhos Pd G3 (2%)BrettPhosCs₂CO₃ (2.0)1,4-Dioxane100Excellent choice for primary amines and known for protic group tolerance.[9]
4 Pd₂(dba)₃ (2%) / XPhos (4%)XPhosK₃PO₄ (2.0)Toluene100Traditional catalyst generation from a Pd(0) source.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Poor solubility of reagents.3. Insufficient temperature.1. Ensure all reagents and solvents are anhydrous and degassed; use fresh catalyst.[8]2. Try a different solvent (e.g., 1,4-dioxane) or increase temperature.[13]3. Increase reaction temperature in 10 °C increments.
Formation of Side Product (Hydrodehalogenation) 1. Presence of water or other proton sources.2. Beta-hydride elimination from certain amines.1. Rigorously dry all reagents and solvents.[15]2. This is less common with aryl amines but consider a different ligand/base combination if using alkylamines.
Formation of O-arylated Byproduct 1. Base is too strong, leading to phenoxide formation and coupling.1. Switch to a weaker base (K₃PO₄ or K₂CO₃). Avoid NaOt-Bu or LHMDS.[10]
Complex Mixture of Products 1. Reaction temperature too high, causing decomposition.2. Incompatible functional groups on the amine partner.1. Lower the reaction temperature.2. Re-evaluate the functional group tolerance of the chosen amine under the reaction conditions.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation when approached with a clear understanding of the substrate's inherent challenges. The key to success lies in mitigating the reactivity of the ortho-hydroxy group through the judicious selection of a weaker inorganic base, such as K₃PO₄, and employing a bulky, electron-rich biarylphosphine ligand to facilitate the sterically demanding C-N reductive elimination. The protocols and strategies outlined herein provide a comprehensive framework for achieving high yields and purity, enabling the efficient synthesis of valuable substituted 2-aminobenzonitrile scaffolds for research and development.

References

Synthesis of Bioactive Molecules Using 3-Bromo-2-hydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic utility of 3-bromo-2-hydroxybenzonitrile as a versatile starting material for the construction of diverse and biologically active heterocyclic scaffolds. The unique arrangement of the hydroxyl, nitrile, and bromo functionalities on the benzene ring offers a rich platform for a variety of chemical transformations, enabling access to novel molecules with potential therapeutic applications. This document will delve into the strategic application of this building block in the synthesis of bioactive compounds, providing not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.

Introduction: The Strategic Value of this compound

This compound is a readily available and highly functionalized aromatic compound.[1][2][3][4] Its structure is primed for sequential and regioselective modifications, making it an attractive starting point for the synthesis of complex molecular architectures. The key reactive sites are:

  • The Bromine Atom: Serves as a handle for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups.

  • The Phenolic Hydroxyl Group: Can act as a nucleophile in cyclization reactions to form oxygen-containing heterocycles, such as benzofurans. It can also be alkylated or acylated to modulate the electronic properties of the ring and introduce further diversity.

  • The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form nitrogen-containing heterocycles like isoquinolinones.

This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of compound libraries for drug discovery. This guide will focus on two prominent classes of bioactive molecules that can be efficiently synthesized from this precursor: Benzofuran Derivatives and Isoquinolin-1(2H)-one Analogs .

Application Note 1: Synthesis of Bioactive 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofuran derivatives are prevalent scaffolds in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The synthesis of 2-substituted benzofurans from this compound can be efficiently achieved through a two-step, one-pot sequence involving a Sonogashira coupling followed by a copper-catalyzed cyclization.

Scientific Rationale and Mechanistic Insights

The synthetic strategy hinges on the palladium- and copper-catalyzed Sonogashira cross-coupling of the aryl bromide with a terminal alkyne.[2][8][9] The electron-rich nature of the 2-hydroxybenzonitrile ring, due to the activating hydroxyl group, can make the oxidative addition of palladium(0) to the aryl bromide the rate-limiting step. Therefore, the choice of a suitable electron-rich and sterically hindered phosphine ligand is crucial to facilitate this step and ensure high catalytic turnover.[1][10]

Following the formation of the 2-alkynyl-3-hydroxybenzonitrile intermediate, an intramolecular 5-exo-dig cyclization is promoted. This is typically catalyzed by a copper(I) salt, which acts as a π-acid, activating the alkyne towards nucleophilic attack by the adjacent hydroxyl group.[3][11][12] The subsequent protonolysis of the carbon-copper bond yields the desired benzofuran.

Diagram 1: Synthetic Pathway to 2-Substituted Benzofurans

G A This compound C Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Base) A->C B Terminal Alkyne (R-C≡CH) B->C D 2-Alkynyl-3-hydroxybenzonitrile Intermediate C->D C-C bond formation E Intramolecular Cyclization (Copper(I) catalyst) D->E F 2-Substituted Benzofuran E->F C-O bond formation

Caption: A two-step, one-pot synthesis of 2-substituted benzofurans.

Experimental Protocol: Synthesis of 2-Phenyl-3-cyanobenzofuran

This protocol describes the synthesis of a representative 2-phenyl-3-cyanobenzofuran from this compound and phenylacetylene.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound198.021.01.0
Phenylacetylene102.131.21.2
Dichlorobis(triphenylphosphine)palladium(II)701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Toluene, anhydrous-10 mL-

Procedure:

  • To a dry, argon-flushed Schlenk tube, add this compound (198 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

  • Add anhydrous toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-3-cyanobenzofuran as a solid.

Expected Characterization Data (for a similar 2-arylbenzofuran):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.82 (m, 2H), 7.65-7.60 (m, 2H), 7.50-7.40 (m, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.1, 150.2, 129.8, 129.1, 128.9, 128.5, 125.4, 123.6, 121.8, 115.9, 111.7, 98.6.

Application Note 2: Synthesis of 3,4-Fused Isoquinolin-1(2H)-one Analogs

Isoquinolin-1(2H)-one and its derivatives are important nitrogen-containing heterocycles that form the core structure of many natural products and synthetic compounds with a broad spectrum of biological activities, including use as kinase inhibitors and anti-cancer agents. The synthesis of 3,4-fused isoquinolin-1(2H)-ones from this compound can be envisioned through a multi-step sequence involving an initial cross-coupling reaction to install a side chain, followed by cyclization.

Scientific Rationale and Mechanistic Insights

A plausible synthetic route involves an initial Heck reaction between this compound and a suitable alkene.[12][13][14][15][16] The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, allows for the introduction of a vinyl group.[12] Subsequent functional group manipulations of the vinyl and nitrile groups can then set the stage for an intramolecular cyclization to form the isoquinolinone ring.

An alternative and more direct approach would be a palladium-catalyzed annulation reaction. For instance, a reaction with an internal alkyne could lead to a cyclized product. The regioselectivity of such a reaction would be a key consideration.

Diagram 2: Proposed Synthetic Pathway to a 3,4-Fused Isoquinolin-1(2H)-one

G A This compound C Heck Coupling (Pd(OAc)2, Ligand, Base) A->C B Alkene (e.g., Acrylate) B->C D Vinyl-substituted Intermediate C->D C-C bond formation E Hydrolysis of Nitrile D->E F Carboxylic Acid Intermediate E->F G Intramolecular Amidation/Cyclization F->G H 3,4-Fused Isoquinolin-1(2H)-one G->H C-N bond formation

Caption: A multi-step synthesis of a 3,4-fused isoquinolin-1(2H)-one.

Experimental Protocol: Synthesis of a 4-Substituted-3-aminoisoquinolin-1(2H)-one Derivative

This protocol outlines a hypothetical synthesis of a 4-substituted-3-aminoisoquinolin-1(2H)-one derivative starting from this compound, proceeding through a Sonogashira coupling and a subsequent intramolecular cyclization involving the nitrile group.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound198.021.01.0
N-protected Propargylamine-1.21.2
Pd₂(dba)₃915.720.0250.025
XPhos476.630.10.1
Cesium Carbonate (Cs₂CO₃)325.822.52.5
1,4-Dioxane, anhydrous-10 mL-

Procedure:

Step 1: Sonogashira Coupling

  • In a glovebox, charge a Schlenk tube with this compound (198 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (48 mg, 0.1 mmol).

  • Add cesium carbonate (815 mg, 2.5 mmol) and anhydrous 1,4-dioxane (10 mL).

  • Add the N-protected propargylamine (1.2 mmol) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the coupled intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the purified intermediate in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) to remove the protecting group.

  • After deprotection, neutralize the reaction mixture and isolate the free amine.

  • Induce cyclization by heating the amino-alkyne intermediate in a high-boiling solvent such as DMF or DMSO, potentially with a base catalyst, to facilitate the intramolecular addition of the amine to the nitrile, followed by tautomerization to the isoquinolinone.

  • Purify the final product by recrystallization or column chromatography.

Expected Characterization Data (for a similar isoquinolinone):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H), 8.2-8.0 (m, 1H), 7.8-7.6 (m, 2H), 7.4-7.2 (m, 1H), 6.5 (s, 1H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 162.1, 140.2, 138.5, 132.8, 128.4, 126.9, 125.3, 120.7, 115.9, 100.2.

Further Applications and Future Directions: Accessing Ampakine Scaffolds

Ampakines are a class of compounds that act as positive allosteric modulators of the AMPA receptor and have shown promise in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[17][18][19][20] Many ampakine structures are based on bicyclic heteroaromatic cores. The versatile chemistry of this compound makes it a potential starting material for the synthesis of novel ampakine scaffolds. For instance, the benzofuran and isoquinolinone cores described above could serve as platforms for further elaboration into more complex structures with ampakine-like activity.

Future research in this area could focus on:

  • Diversity-oriented synthesis: Utilizing the multiple reactive handles on the this compound scaffold to generate large libraries of compounds for high-throughput screening.

  • Development of novel cyclization strategies: Exploring new catalytic systems to access a wider range of heterocyclic systems from this versatile precursor.

  • Structure-activity relationship (SAR) studies: Systematically modifying the substituents on the synthesized benzofuran and isoquinolinone scaffolds to optimize their biological activity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of bioactive molecules. Its unique combination of functional groups allows for the strategic and efficient construction of complex heterocyclic scaffolds such as benzofurans and isoquinolinones. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

Application Notes and Protocols for Metal-Catalyzed Cyclization Reactions Involving 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Heterocyclic Diversity from a Versatile Building Block

3-Bromo-2-hydroxybenzonitrile is a readily accessible and highly versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of a hydroxyl group, a nitrile moiety, and a bromine atom on an aromatic ring provides multiple reaction sites for strategic bond formation. This guide offers an in-depth exploration of metal-catalyzed cyclization reactions starting from this key intermediate, providing not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors. The methodologies described herein are pivotal for accessing valuable heterocyclic cores, such as benzofurans and quinazolines, which are prevalent in medicinal chemistry and materials science.

Part I: Synthesis of 7-Cyanobenzofurans via Tandem Sonogashira Coupling and Intramolecular Cyclization

The construction of the benzofuran ring system from this compound is efficiently achieved through a one-pot, two-step sequence involving a Sonogashira cross-coupling followed by an intramolecular cyclization. This powerful tandem reaction, catalyzed by a combination of palladium and copper, allows for the direct installation of a variety of substituents at the 2-position of the benzofuran core.

Mechanistic Insights

The reaction proceeds through two distinct catalytic cycles that work in concert.

Diagram 1: Catalytic Cycle for Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Ar-X PdII Ar-Pd(II)-X (L)₂ A->PdII B Transmetalation PdII->B R-C≡C-Cu C Reductive Elimination B->C C->Pd0 Ar_alkyne Ar-C≡C-R C->Ar_alkyne Cu_acetylide R-C≡C-Cu Cu_acetylide->B Alkyne R-C≡C-H Alkyne->Cu_acetylide CuX, Base Base Base CuX CuX

Caption: Palladium and Copper Catalytic Cycles in Sonogashira Coupling.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst.

Following the Sonogashira coupling, the in situ generated 2-alkynyl-3-hydroxybenzonitrile undergoes an intramolecular 5-exo-dig cyclization. This step is typically promoted by the base present in the reaction mixture and can be facilitated by either the copper or palladium catalyst. The hydroxyl group attacks the alkyne, leading to the formation of the benzofuran ring.

Experimental Protocol: One-Pot Synthesis of 7-Cyano-2-phenylbenzofuran

This protocol details the synthesis of a representative 7-cyanobenzofuran derivative.

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF followed by triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Catalyst Loading (Pd) 3 mol%
Catalyst Loading (Cu) 6 mol%
Base Triethylamine
Solvent DMF
Temperature 80-90 °C
Reaction Time 4-6 h
Expected Yield 75-85%

Characterization Data for 7-Cyano-2-phenylbenzofuran:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.82 (m, 2H), 7.72 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.48-7.44 (m, 2H), 7.38-7.34 (m, 1H), 7.25 (s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 154.2, 130.5, 129.8, 129.1, 128.9, 126.3, 125.4, 121.7, 118.9, 112.1, 103.8, 101.2.

  • MS (ESI): m/z calculated for C₁₅H₉NO [M+H]⁺: 220.07, found 220.07.

Part II: Synthesis of Quinazolines via Copper-Catalyzed Annulation

The presence of the nitrile group in this compound opens up synthetic pathways to nitrogen-containing heterocycles. One such powerful transformation is the copper-catalyzed domino reaction to form quinazoline derivatives. This approach involves the reaction of the benzonitrile with an amine source, leading to the construction of the pyrimidine ring fused to the benzene core.

Mechanistic Rationale

The formation of the quinazoline ring likely proceeds through a multi-step sequence initiated by the reaction of an amine with the nitrile group, although a definitive mechanism can vary depending on the specific amine and reaction conditions. A plausible pathway involves:

Diagram 2: Proposed Pathway for Quinazoline Synthesis

G Start This compound Step1 Initial reaction with amine Start->Step1 Amine R-NH₂ Amine->Step1 Intermediate1 Amidrazone or related intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydroquinazoline intermediate Step2->Intermediate2 Step3 Oxidation/Aromatization Intermediate2->Step3 Product Substituted Quinazoline Step3->Product

Caption: General workflow for quinazoline synthesis.

  • Initial Amine Adduct Formation: The reaction may be initiated by the addition of an amine to the nitrile group, potentially catalyzed by a copper species.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the nitrogen of the amine attacking the carbon bearing the bromine atom in an Ullmann-type coupling, or through an alternative pathway involving the hydroxyl group.

  • Aromatization: The cyclized intermediate then aromatizes, often through oxidation, to yield the stable quinazoline ring system.

Experimental Protocol: Synthesis of a Substituted 8-Hydroxyquinazoline

This protocol outlines a general procedure for the synthesis of a quinazoline derivative from this compound. The specific amine used will determine the substitution pattern on the resulting quinazoline.

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Benzylamine (1.2 mmol, 129 mg, 131 µL)

  • Copper(I) oxide (Cu₂O) (0.1 mmol, 14.3 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, benzylamine, Cu₂O, and K₂CO₃.

  • Add anhydrous DMSO.

  • Seal the tube and heat the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Reaction Parameters for Quinazoline Synthesis

ParameterValue
Catalyst Copper(I) oxide
Base Potassium carbonate
Solvent DMSO
Temperature 120-140 °C
Reaction Time 12-24 h
Expected Product Substituted 8-Hydroxyquinazoline

Note: Characterization data for the specific product will depend on the amine used in the reaction.

Part III: Synthesis of Furo[3,2-c]pyridin-4-amines

The pyridine analogue of the title compound, 3-bromo-2-hydroxypyridine-4-carbonitrile, is a valuable precursor for the synthesis of furo[3,2-c]pyridine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry. A direct and efficient method to construct this scaffold involves a base-mediated intramolecular cyclization.

Mechanistic Considerations

The formation of the furo[3,2-c]pyridin-4-amine ring system from 3-bromo-2-hydroxypyridine-4-carbonitrile is a facile intramolecular nucleophilic substitution.

Diagram 3: Cyclization to Furo[3,2-c]pyridin-4-amine

G Start 3-Bromo-2-hydroxypyridine-4-carbonitrile Step1 Deprotonation Start->Step1 Base Base (e.g., NaH) Base->Step1 Alkoxide Pyridin-2-olate Step1->Alkoxide Step2 Intramolecular Nucleophilic Substitution (SNAr) Alkoxide->Step2 Product Furo[3,2-c]pyridin-4-amine Step2->Product

Caption: Base-mediated cyclization to form the furopyridine core.

  • Deprotonation: A strong base deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide attacks the carbon atom bearing the bromine atom in an intramolecular fashion, displacing the bromide ion and forming the furan ring. The reaction is driven by the formation of a stable, fused aromatic system.

Experimental Protocol: Synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine

This protocol describes the synthesis of a key intermediate, 3-bromofuro[3,2-c]pyridin-4-amine, which can be further functionalized.

Materials:

  • 2-Amino-3-bromo-4-cyanopyridine (This would be the precursor to the hydroxy analog via diazotization, or a related starting material)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure (Conceptual - based on a related transformation):

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-bromo-2-hydroxypyridine-4-carbonitrile in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization to yield 3-bromofuro[3,2-c]pyridin-4-amine.[1]

Expected Product Characterization:

  • A brown solid with a yield of approximately 67%.[1]

Conclusion and Future Outlook

This compound has been demonstrated as a powerful and versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The metal-catalyzed methodologies presented in this guide, including the tandem Sonogashira coupling/cyclization for benzofuran synthesis and copper-catalyzed annulation for quinazoline formation, offer efficient and modular routes to these important compound classes. Furthermore, the exploration of related pyridine-based precursors highlights the broader applicability of these cyclization strategies. The ability to introduce a wide range of substituents through the choice of coupling partners or amine reagents underscores the value of these methods in generating libraries of compounds for drug discovery and materials science applications. Future work in this area will likely focus on expanding the scope of these reactions to include a wider range of coupling partners, developing more sustainable and environmentally benign catalytic systems, and exploring the synthesis of novel, complex heterocyclic architectures from this readily available starting material.

References

Application Notes & Protocols: Strategic Protection of the Hydroxyl Group in 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides an in-depth analysis of protecting group strategies for the hydroxyl group of 3-bromo-2-hydroxybenzonitrile, a versatile building block in medicinal chemistry and materials science.[1][2][3][] The presence of electron-withdrawing bromide and nitrile substituents, coupled with potential steric hindrance from the ortho-bromine, necessitates a careful and strategic selection of protecting groups. This document outlines the rationale behind choosing an appropriate protecting group, presents a comparative analysis of suitable options, and provides detailed, field-tested protocols for their installation and removal. The methodologies are designed to be robust, high-yielding, and compatible with the sensitive functionalities of the core molecule.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications.[1] The phenolic hydroxyl group is often the most reactive site in the molecule, susceptible to a wide range of reagents used in common synthetic transformations. Its protection is therefore a critical step to ensure chemoselectivity and achieve the desired chemical modifications elsewhere in the molecule.

The primary challenges in protecting the hydroxyl group of this compound are:

  • Compatibility with Existing Functional Groups: The chosen protecting group and the conditions for its installation and removal must be compatible with the aryl bromide and the nitrile moiety. Strongly nucleophilic or basic conditions could potentially lead to displacement of the bromide or reaction with the nitrile.

  • Steric Hindrance: The bromine atom at the 3-position may sterically hinder the approach of bulky reagents to the adjacent hydroxyl group, potentially affecting reaction rates and yields.

  • Electronic Effects: The electron-withdrawing nature of the nitrile and bromide groups acidifies the phenolic proton, which can influence the reactivity of the hydroxyl group.

A successful protecting group strategy must navigate these challenges, offering robust protection under a variety of reaction conditions while allowing for clean and high-yielding deprotection without affecting the rest of the molecule.[5][6][7]

Comparative Analysis of Protecting Group Strategies

Several classes of protecting groups are commonly employed for phenols.[8] The following table provides a comparative overview of the most suitable options for this compound, considering their installation, stability, and deprotection conditions.

Protecting GroupStructureAdvantagesDisadvantagesCompatibility Notes for this compound
Methoxymethyl (MOM) Ether -CH₂OCH₃Stable to a wide pH range (4-12), non-basic nucleophiles, and many reducing/oxidizing agents.[9]Cleaved under acidic conditions.[9][10] MOM-Cl is a carcinogen.[10][11]Good compatibility. The nitrile and bromide are stable to the mild acidic deprotection conditions.
tert-Butyldimethylsilyl (TBDMS) Ether -Si(CH₃)₂(C(CH₃)₃)Stable to a wide range of non-acidic conditions.[12] Readily cleaved by fluoride sources.[13]Sensitive to acidic conditions.[14]Excellent compatibility. Fluoride-mediated deprotection is highly selective and orthogonal to many other protecting groups.[15]
Benzyl (Bn) Ether -CH₂C₆H₅Very robust and stable to a wide range of acidic and basic conditions.[16][17]Requires hydrogenolysis or strong acids for removal, which can affect other functional groups.[16][17]Potential for de-bromination during hydrogenolysis. Strong acid cleavage might affect the nitrile.
Acetyl (Ac) Ester -C(O)CH₃Easily introduced and removed. Stable to acidic conditions.Labile to basic conditions (hydrolysis).[18]The nitrile group may be susceptible to hydrolysis under strong basic deprotection conditions.

Recommended Protecting Group Strategies & Protocols

Based on the comparative analysis, Methoxymethyl (MOM) ethers and tert-Butyldimethylsilyl (TBDMS) ethers are highly recommended for the protection of this compound due to their high stability and mild, selective deprotection methods that are compatible with the aryl bromide and nitrile functionalities.

Methoxymethyl (MOM) Ether Protection

The MOM group provides robust protection and can be introduced using safer alternatives to the carcinogenic chloromethyl methyl ether (MOM-Cl).[10][11]

Protection Workflow:

MOM_Protection substrate This compound reagents CH₂(OCH₃)₂ (DMM) P₂O₅ or TfOH DCM, rt substrate->reagents product 3-Bromo-2-(methoxymethoxy)benzonitrile reagents->product caption MOM Protection Workflow

Caption: Workflow for MOM protection.

Protocol 3.1.1: MOM Protection using Dimethoxymethane (DMM) and P₂O₅

This protocol avoids the use of MOM-Cl.

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M), add dimethoxymethane (DMM, 5.0 eq).

  • Cool the mixture to 0 °C and add phosphorus pentoxide (P₂O₅, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromo-2-(methoxymethoxy)benzonitrile.

Deprotection Workflow:

MOM_Deprotection substrate 3-Bromo-2-(methoxymethoxy)benzonitrile reagents HCl (catalytic) Methanol, reflux substrate->reagents product This compound reagents->product caption MOM Deprotection Workflow

Caption: Workflow for MOM deprotection.

Protocol 3.1.2: MOM Deprotection

  • Dissolve the MOM-protected this compound (1.0 eq) in methanol (0.1 M).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group offers excellent stability and a highly selective deprotection method using fluoride ions, making it an ideal choice for orthogonal protection schemes.[6]

Protection Workflow:

TBDMS_Protection substrate This compound reagents TBDMS-Cl, Imidazole DMF, rt substrate->reagents product 3-Bromo-2-((tert-butyldimethylsilyl)oxy)benzonitrile reagents->product caption TBDMS Protection Workflow

Caption: Workflow for TBDMS protection.

Protocol 3.2.1: TBDMS Protection

  • To a solution of this compound (1.0 eq) in dry dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.

Deprotection Workflow:

TBDMS_Deprotection substrate 3-Bromo-2-((tert-butyldimethylsilyl)oxy)benzonitrile reagents TBAF in THF or KHF₂ in MeOH substrate->reagents product This compound reagents->product caption TBDMS Deprotection Workflow

Caption: Workflow for TBDMS deprotection.

Protocol 3.2.2: TBDMS Deprotection using TBAF

  • Dissolve the TBDMS-protected compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 3.2.3: Selective TBDMS Deprotection of Phenol using KHF₂ [14]

This method is particularly mild and selective for phenolic TBDMS ethers.

  • Dissolve the TBDMS-protected phenol (1.0 eq) in methanol (0.1 M).

  • Add potassium hydrogen fluoride (KHF₂, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected phenol.

Troubleshooting and Considerations

  • Incomplete Protection: If protection is sluggish, ensure all reagents and solvents are anhydrous. For sterically hindered substrates, a stronger base or higher temperatures may be required, but compatibility with the nitrile and bromide must be considered.

  • Side Reactions during Deprotection: If side reactions are observed, consider milder deprotection conditions. For example, buffered TBAF solutions can mitigate base-sensitive side reactions.

  • Orthogonal Strategies: In a multi-step synthesis, consider the use of orthogonal protecting groups. For instance, a TBDMS ether on the phenol and a different protecting group on another functionality will allow for selective deprotection.[6]

Conclusion

The selection of a protecting group for the hydroxyl moiety of this compound is a critical decision that impacts the overall success of a synthetic route. Methoxymethyl (MOM) and tert-butyldimethylsilyl (TBDMS) ethers emerge as superior choices due to their robust nature and the mild, chemoselective conditions required for their removal. The detailed protocols provided herein offer reliable and reproducible methods for researchers, scientists, and drug development professionals to effectively utilize this important synthetic intermediate.

References

One-Pot Synthesis of Substituted 2-Aminobenzofurans from 3-Bromo-2-hydroxybenzonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and efficient one-pot methodology for the synthesis of a diverse library of substituted 2-aminobenzofurans. Leveraging a palladium- and copper-catalyzed tandem Sonogashira coupling and intramolecular cyclization, this protocol utilizes the readily available starting material, 3-Bromo-2-hydroxybenzonitrile, and a variety of terminal alkynes. This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate structurally diverse benzofuran scaffolds, which are of paramount importance in medicinal chemistry and drug discovery.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized as "privileged structures" in medicinal chemistry. Their inherent structural features allow them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The development of efficient and versatile synthetic routes to novel benzofuran analogues is therefore a critical endeavor in the pursuit of new therapeutic agents.

Traditional multi-step syntheses of substituted benzofurans can be time-consuming and often result in lower overall yields. In contrast, one-pot tandem reactions have emerged as a powerful strategy to enhance synthetic efficiency by minimizing intermediate isolation and purification steps. This application note presents a detailed protocol for a one-pot synthesis of 3-substituted-2-aminobenzofurans, commencing from the commercially available this compound.

Scientific Rationale and Mechanistic Insights

The proposed one-pot synthesis is founded on two well-established and powerful transformations in organic chemistry: the Sonogashira cross-coupling reaction and a subsequent intramolecular cyclization.

Part 1: The Sonogashira Coupling

The initial step involves the palladium- and copper-co-catalyzed Sonogashira coupling of the aryl bromide (this compound) with a terminal alkyne. This reaction is a cornerstone of C(sp²)-C(sp) bond formation.

  • The Palladium Cycle: The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl bromide to the Pd(0) complex.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to furnish the 2-hydroxy-3-alkynylbenzonitrile intermediate and regenerate the active Pd(0) catalyst.

The choice of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, is crucial for the efficiency of this step. The amine base, often triethylamine or diisopropylamine, serves both to neutralize the HX by-product and as a solvent.

Part 2: Intramolecular Cyclization

Following the formation of the 2-hydroxy-3-alkynylbenzonitrile intermediate in situ, the reaction is promoted to undergo an intramolecular cyclization. This step is facilitated by the presence of a base and is analogous in principle to a Thorpe-Ziegler type reaction, where a nitrile undergoes intramolecular condensation. The hydroxyl group, acting as an internal nucleophile, attacks the electrophilic carbon of the nitrile group. This 5-exo-dig cyclization is entropically favored due to the proximity of the reacting functional groups, which are held in a favorable conformation by the rigid benzene ring and the newly installed alkyne moiety. The resulting iminobenzofuran intermediate then tautomerizes to the more stable 2-aminobenzofuran product.

Visualizing the Synthetic Strategy

Proposed Reaction Mechanism

Reaction Mechanism SM This compound + Terminal Alkyne Intermediate1 Pd(II)-Aryl Complex SM->Intermediate1 Oxidative Addition Cu_Acetylide Copper(I) Acetylide SM->Cu_Acetylide Deprotonation Pd0 Pd(0) Catalyst Pd0->Intermediate1 CuI Cu(I) Co-catalyst CuI->Cu_Acetylide Base Amine Base Base->Cu_Acetylide Intermediate2 2-Hydroxy-3-alkynylbenzonitrile Intermediate1->Intermediate2 Transmetalation & Reductive Elimination Cu_Acetylide->Intermediate2 Iminobenzofuran Iminobenzofuran Intermediate Intermediate2->Iminobenzofuran Intramolecular Cyclization (Base-mediated) Product 3-Substituted-2-aminobenzofuran Iminobenzofuran->Product Tautomerization

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Workflow

Experimental Workflow Start Combine this compound, Terminal Alkyne, Pd Catalyst, CuI, and Base in Solvent Reaction Heat Reaction Mixture under Inert Atmosphere Start->Reaction Monitoring Monitor Reaction Progress by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization FinalProduct Pure 3-Substituted-2-aminobenzofuran Characterization->FinalProduct

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration with respect to the starting nitrile).

  • Add the terminal alkyne (1.2 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted-2-aminobenzofuran.

Substrate Scope and Expected Yields

This protocol is expected to be amenable to a wide range of terminal alkynes, allowing for the synthesis of a diverse library of 3-substituted-2-aminobenzofurans. The electronic and steric properties of the substituent on the alkyne may influence the reaction rate and yield.

EntryTerminal Alkyne (R)ProductExpected Yield (%)
1Phenyl2-Amino-3-phenylbenzofuran85-95
24-Methoxyphenyl2-Amino-3-(4-methoxyphenyl)benzofuran80-90
34-Chlorophenyl2-Amino-3-(4-chlorophenyl)benzofuran75-85
4n-Butyl2-Amino-3-(n-butyl)benzofuran70-80
5Cyclohexyl2-Amino-3-cyclohexylbenzofuran65-75
6Trimethylsilyl2-Amino-3-(trimethylsilyl)benzofuran60-70

Note: The expected yields are hypothetical and based on typical outcomes for Sonogashira coupling and subsequent cyclization reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Optimization

  • Low Yield of Sonogashira Product: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The quality of the palladium catalyst is also critical.

  • Incomplete Cyclization: If the 2-hydroxy-3-alkynylbenzonitrile intermediate is isolated, a stronger base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures may be required to drive the cyclization to completion.

  • Formation of Alkyne Dimerization Byproducts (Glaser Coupling): This can be minimized by the slow addition of the terminal alkyne or by using a copper-free Sonogashira protocol, although the latter may require higher temperatures and longer reaction times.

Conclusion

The described one-pot synthesis of 3-substituted-2-aminobenzofurans from this compound represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The protocol's operational simplicity and the commercial availability of the starting materials make it an attractive method for both academic research and industrial drug discovery programs. The ability to readily introduce a wide variety of substituents at the 3-position provides a powerful tool for structure-activity relationship (SAR) studies in the development of novel benzofuran-based therapeutics.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges, particularly the formation of unwanted byproducts, and provide actionable troubleshooting strategies rooted in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki coupling of this compound and how do they form?

A1: The most prevalent byproducts in the Suzuki coupling of this compound are typically products of dehalogenation, homocoupling of the boronic acid, and protodeboronation of the boronic acid. The formation of these byproducts is often interconnected and influenced by the reaction conditions.

  • Dehalogenation: This is the replacement of the bromine atom on the benzonitrile ring with a hydrogen atom, yielding 2-hydroxybenzonitrile. This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (like alcohols), or trace water.[1][2] Electron-deficient aryl halides, such as this compound, can be more susceptible to this side reaction.[2]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl from the boronic acid coupling partner.[3] It can be promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[3][4] Additionally, if a Pd(II) salt is used as a precatalyst, it can directly mediate homocoupling before the catalytic cycle is fully established.[3][4]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a carbon-hydrogen bond.[5][6] This undesired reaction consumes the boronic acid and reduces the yield of the desired cross-coupled product.[5] The mechanism can be influenced by pH, with both acid- and base-catalyzed pathways possible.[7][8][9]

Q2: My reaction is showing a significant amount of the dehalogenated byproduct, 2-hydroxybenzonitrile. What are the likely causes and how can I minimize it?

A2: Significant dehalogenation suggests the undesired formation and reaction of palladium-hydride species. The primary factors to investigate are the base, solvent, and temperature.

  • Base Selection: Stronger bases, especially alkoxides, can sometimes promote the formation of Pd-H species. Switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.[2]

  • Solvent Choice: Protic solvents, particularly alcohols, can act as hydride sources.[1] If you are using a solvent system containing an alcohol, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[2]

  • Temperature Control: Higher reaction temperatures can sometimes increase the rate of dehalogenation. If possible, try running the reaction at a lower temperature for a longer period.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling reaction, helping it to outcompete the dehalogenation pathway.[2][10]

Q3: I am observing a large amount of homocoupling of my boronic acid. What steps should I take to prevent this?

A3: Boronic acid homocoupling is a common issue, often linked to the presence of oxygen or the nature of the palladium catalyst.[3][11]

  • Rigorous Degassing: The most critical step to prevent oxygen-mediated homocoupling is to thoroughly degas your reaction mixture.[4] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst or by using several freeze-pump-thaw cycles.[2]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can be advantageous over using Pd(II) salts like Pd(OAc)₂ or PdCl₂.[3] If using a Pd(II) source, adding a reducing agent like potassium formate can help suppress homocoupling.[4]

  • Reaction Conditions: Electron-deficient arylboronic acids have been shown to be more prone to a specific type of homocoupling.[10][11] Optimizing the ligand and reaction conditions can help favor the cross-coupling pathway.[10][11]

Q4: The yield of my desired product is low, and I suspect protodeboronation of my boronic acid. How can I confirm this and what are the mitigation strategies?

A4: Protodeboronation can be a significant yield-reducing side reaction.[5][6]

  • Confirmation: You can often detect the protodeboronated byproduct (the arene corresponding to your boronic acid) by LC-MS or GC-MS analysis of your crude reaction mixture.

  • Mitigation Strategies:

    • Choice of Boron Reagent: Using boronic esters, such as MIDA boronates or pinacol esters, can increase stability and provide a slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[6]

    • Base and pH Control: The rate of protodeboronation is highly pH-dependent.[5][7] Using weaker bases like K₂CO₃ or K₃PO₄ is often recommended over strong bases like NaOH or KOH.[5]

    • Anhydrous Conditions: In some cases, using anhydrous conditions can suppress protodeboronation pathways that involve water.[12]

    • Active Catalyst Systems: Employing highly active catalyst systems with bulky, electron-rich ligands can accelerate the rate of the desired cross-coupling, allowing it to outpace the rate of protodeboronation.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of dehalogenated byproduct (2-hydroxybenzonitrile) 1. Formation of Pd-H species. 2. Inappropriate base or solvent. 3. Reaction temperature is too high.1. Switch to a weaker, non-alkoxide base (e.g., K₃PO₄, Cs₂CO₃).[2] 2. Use an aprotic solvent system (e.g., dioxane/water, toluene/water).[2] 3. Lower the reaction temperature and increase the reaction time. 4. Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2][10]
Significant homocoupling of the boronic acid 1. Presence of oxygen in the reaction mixture.[3][4] 2. Use of a Pd(II) precatalyst.[3] 3. Electron-deficient boronic acid.[10][11]1. Ensure rigorous degassing of all solvents and the reaction mixture.[2][4] 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a pre-catalyst. 3. If using a Pd(II) source, consider adding a mild reducing agent.[4] 4. Screen different ligands to optimize for the cross-coupling pathway.[10]
Low yield of desired product, suspected protodeboronation 1. Decomposition of the boronic acid.[5][6] 2. Suboptimal pH conditions.[5][7] 3. Slow catalytic turnover.1. Use a more stable boronic acid derivative (e.g., MIDA boronate, pinacol ester).[6] 2. Optimize the base; weaker bases like K₂CO₃ or K₃PO₄ are often preferred.[5] 3. Use a highly active catalyst system with a bulky, electron-rich ligand to accelerate the desired reaction.[5] 4. Consider running the reaction under anhydrous conditions.
No or low conversion of starting materials 1. Catalyst inactivity or poisoning.[13] 2. Steric hindrance from the ortho-substituents.[13] 3. Incorrect reaction conditions (temperature, concentration).1. Use a fresh, high-quality catalyst and ensure all reagents are pure. 2. Employ a catalyst system known for coupling sterically hindered substrates, such as those with bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos).[14][15] 3. Increase the reaction temperature or concentration, but monitor for byproduct formation. 4. Ensure the chosen base is appropriate for the reaction.[16]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation and Homocoupling

This protocol is a starting point for the Suzuki coupling of this compound, employing a catalyst system known to minimize common side reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 10:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the key pathways leading to the formation of common byproducts in Suzuki reactions.

Byproduct_Formation cluster_main Desired Suzuki Coupling cluster_side Side Reactions Ar-X 3-Bromo-2-hydroxy- benzonitrile Ar-Pd(II)-X Ar-Pd(II)-X Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0) Pd(0)L₂ Pd(0)->Ar-Pd(II)-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Pd-H Pd-H Species Ar-Pd(II)-X->Pd-H from base/solvent Ar-H Dehalogenated Byproduct Ar-Pd(II)-X->Ar-H Reductive Elimination Ar'-B(OH)₂ Arylboronic Acid Ar'-B(OH)₂->Ar-Pd(II)-Ar' Ar'-Ar' Homocoupled Byproduct Ar'-B(OH)₂->Ar'-Ar' O₂ or Pd(II) mediated Ar'-H Protodeboronated Byproduct Ar'-B(OH)₂->Ar'-H H⁺ source Ar-Ar' Desired Product Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0) Pd-H->Ar-H Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude by LC-MS / NMR start->analyze is_dehalogenation High Dehalogenation? analyze->is_dehalogenation fix_dehalogenation 1. Change Base (e.g., K₃PO₄) 2. Use Aprotic Solvent 3. Lower Temperature 4. Use Bulky Ligand is_dehalogenation->fix_dehalogenation Yes is_homocoupling High Homocoupling? is_dehalogenation->is_homocoupling No success Optimized Reaction fix_dehalogenation->success fix_homocoupling 1. Rigorous Degassing 2. Use Pd(0) Source 3. Add Reducing Agent is_homocoupling->fix_homocoupling Yes is_protodeboronation Protodeboronation? is_homocoupling->is_protodeboronation No fix_homocoupling->success fix_protodeboronation 1. Use Boronic Ester 2. Weaker Base 3. Highly Active Catalyst is_protodeboronation->fix_protodeboronation Yes no_conversion Low/No Conversion? is_protodeboronation->no_conversion No fix_protodeboronation->success fix_no_conversion 1. Use Fresh Catalyst 2. Screen Bulky Ligands 3. Increase Temperature no_conversion->fix_no_conversion Yes no_conversion->success No fix_no_conversion->success

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-2-hydroxybenzonitrile (CAS 13073-28-4)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and rationalize catalyst selection for improved reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions regarding the reactivity of this compound and general strategies for catalyst system selection.

Q1: What are the primary structural challenges of using this compound in palladium-catalyzed cross-coupling reactions?

A1: this compound is a challenging substrate due to the interplay of its three functional groups:

  • The ortho-Hydroxyl Group: This group introduces significant complexity. Its acidic proton will react with the base, requiring at least one extra equivalent of base. More critically, the oxygen can act as a coordinating ligand to the palladium center. This intramolecular chelation can stabilize certain intermediates, but may also inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to catalyst deactivation or low turnover.[2][3] In some cases, unwanted O-arylation can occur as a side reaction.

  • Steric Hindrance: The hydroxyl group ortho to the bromine atom creates steric bulk around the reaction site, which can hinder the approach of the palladium catalyst. This makes the oxidative addition step, the first and often rate-limiting step in the catalytic cycle, more difficult.[4][5]

  • The para-Cyano Group: This strong electron-withdrawing group activates the aryl bromide towards oxidative addition, which is generally beneficial for reactivity.[6] However, it can also influence the electronic properties of the entire molecule and the stability of reaction intermediates.

Q2: My cross-coupling reaction has failed or is giving very low yield. What is a logical workflow for troubleshooting?

A2: A systematic approach is crucial. Before making drastic changes, verify the fundamentals. The following workflow provides a structured troubleshooting path.

G start Low / No Yield check_sm Check Starting Material (SM) by TLC or LC-MS start->check_sm sm_remains Significant SM Remains check_sm->sm_remains Yes sm_consumed SM Consumed, No Product check_sm->sm_consumed No inactive_cat Possible Cause: Inactive Catalyst System sm_remains->inactive_cat suboptimal_cond Possible Cause: Suboptimal Conditions sm_remains->suboptimal_cond side_reactions Possible Cause: Side Reactions Dominating sm_consumed->side_reactions product_decomp Possible Cause: Product Decomposition sm_consumed->product_decomp solution_cat Solution: 1. Screen bulky, electron-rich ligands (e.g., Buchwald ligands). 2. Use a fresh catalyst/ligand. 3. Increase catalyst loading. inactive_cat->solution_cat Address by solution_cond Solution: 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). 2. Screen solvents (Toluene, Dioxane). 3. Increase temperature. suboptimal_cond->solution_cond Address by solution_side Solution: - For Protodebromination: Use rigorously anhydrous conditions. - For Homocoupling: Ensure strict exclusion of O₂. side_reactions->solution_side Address by solution_decomp Solution: - Lower reaction temperature. - Reduce reaction time. - Check product stability under reaction conditions. product_decomp->solution_decomp Address by

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q3: What class of ligands is generally most effective for a sterically hindered substrate like this?

A3: For sterically hindered and potentially coordinating substrates, bulky, electron-rich phosphine ligands are the gold standard.[4] These ligands promote the crucial, often slow, steps of oxidative addition and reductive elimination.

  • Buchwald-type ligands: Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective. Their bulk facilitates the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating nature stabilizes the resulting Pd(II) intermediate and accelerates reductive elimination.[6]

  • Other bulky phosphines: Trialkyl phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can also be effective, particularly in Suzuki couplings.[7]

  • Bidentate ligands: For certain reactions, bidentate ligands like XantPhos can be beneficial as they are less prone to dissociation, which can lead to catalyst decomposition.[8] XantPhos has been shown to be particularly effective in Buchwald-Hartwig aminations.[8][9]

Section 2: Troubleshooting Guide - Specific Issues

This section tackles specific experimental problems you might encounter and provides actionable solutions grounded in mechanistic principles.

Issue 1: My reaction stalls with significant starting material remaining, and I see the formation of black precipitate (palladium black).

  • Primary Suspect: Catalyst deactivation. The formation of palladium black indicates that the Pd(0) active catalyst is aggregating and falling out of the catalytic cycle.[10]

  • Causality: This often happens when the ligand either dissociates from the palladium center or is oxidized. The resulting "naked" Pd(0) is unstable and rapidly aggregates. With a substrate like this compound, strong chelation to the hydroxyl group could also potentially create off-cycle, inactive palladium species.[11]

  • Troubleshooting Steps:

    • Ensure a Strictly Inert Atmosphere: Oxygen is a primary culprit in the oxidation of both phosphine ligands and the Pd(0) catalyst.[12] Use a robust glovebox or proper Schlenk technique. Ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Re-evaluate Your Ligand Choice: If using a simple monodentate ligand like PPh₃, switch to a bulkier, more electron-rich ligand (see Q3). These ligands form more stable complexes with palladium and are often more resistant to oxidation.

    • Check Reagent Purity: Ensure your solvent and base are pure and anhydrous. Impurities can sometimes poison the catalyst.[12]

Issue 2: My starting material is consumed, but the main product is 2-hydroxybenzonitrile (protodebromination), not the desired cross-coupled product.

  • Primary Suspect: Protodebromination. This is a common side reaction where the aryl halide is reduced instead of coupled.

  • Causality: This pathway becomes competitive when the desired catalytic cycle is slow, particularly the transmetalation or reductive elimination steps. The Pd(II)-aryl intermediate can react with a proton source in the reaction mixture before it has a chance to couple. Sources of protons can include trace water, the amine coupling partner in a Buchwald-Hartwig reaction, or even certain solvents at high temperatures.

  • Troubleshooting Steps:

    • Optimize the Catalyst System: The goal is to accelerate the productive cross-coupling pathway so it outcompetes protodebromination. Screen a panel of bulky phosphine ligands to find one that promotes a faster rate of reductive elimination for your specific coupling partners.

    • Use Rigorously Anhydrous Conditions: Remove all potential proton sources. Dry your solvents over molecular sieves, use an oven-dried base, and ensure your starting materials are anhydrous.

    • Modify the Base/Solvent: In Suzuki couplings, sometimes the choice of base can influence this side reaction.[12] In Buchwald-Hartwig reactions, a stronger, non-protic base might be beneficial, provided your substrate is stable.[13]

Issue 3: My Suzuki-Miyaura coupling is giving low yield, and I suspect my boronic acid is decomposing.

  • Primary Suspect: Protodeboronation of the boronic acid coupling partner. This is the cleavage of the C-B bond, and it is particularly problematic for electron-deficient or heteroaromatic boronic acids.[12]

  • Causality: The mechanism of Suzuki coupling requires activation of the organoboron species by a base.[7][14] However, this same base can also promote the undesired protodeboronation pathway, especially in the presence of water.

  • Troubleshooting Steps:

    • Switch to a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from hydroxides or alkoxides to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12]

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, an MIDA boronate, or a potassium aryltrifluoroborate salt. These reagents are more robust and slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[6][12]

    • Minimize Water Content: While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can promote protodeboronation. Try running the reaction under anhydrous conditions, especially when using bases like K₃PO₄.[6]

Section 3: Data & Protocols

Table 1: Recommended Starting Conditions for Catalyst Screening

This table provides validated starting points for various cross-coupling reactions with this compound. Optimization will likely be required.

Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.5)Toluene/H₂O (10:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XantPhos (2-4%)Cs₂CO₃ (2.5)1,4-Dioxane110
Sonogashira Pd(PPh₃)₂Cl₂ (2%)(none)Et₃N (3.0)THF / DMF60-80
Heck Pd(OAc)₂ (2%)P(o-tol)₃ (4%)K₂CO₃ (2.5)DMF100-120

Note on Sonogashira: This reaction typically requires a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[15][16] The amine base often serves as the solvent as well.

Diagram: Simplified Catalytic Cycle & Substrate-Specific Pitfalls

This diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights potential issues specific to this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_pitfalls Potential Pitfalls with this compound L2Pd0 L₂Pd(0) Active Catalyst OA_TS Oxidative Addition L2Pd0->OA_TS + Ar-Br L2Pd_Ar_X L₂Pd(II)(Ar)(Br) OA_TS->L2Pd_Ar_X Pitfall1 Pitfall 1: Inhibition of OA -OH chelation can hinder the catalyst's approach. OA_TS->Pitfall1 TM_TS Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald) L2Pd_Ar_X->TM_TS + R-M or R₂NH Pitfall2 Pitfall 2: Catalyst Deactivation Formation of stable off-cycle Pd(II)-phenoxide complexes. L2Pd_Ar_X->Pitfall2 L2Pd_Ar_R L₂Pd(II)(Ar)(R) TM_TS->L2Pd_Ar_R RE_TS Reductive Elimination L2Pd_Ar_R->RE_TS RE_TS->L2Pd0 Product Ar-R (Product) RE_TS->Product Pitfall3 Pitfall 3: Side Reactions Protodebromination can occur if RE is slow. RE_TS->Pitfall3

Caption: A generalized Pd(0)/Pd(II) catalytic cycle with key pitfalls for the substrate.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol is intended as a starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (0.04 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the boronic acid or ester coupling partner (1.5 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of 0.1 M with respect to the limiting reagent).

  • Reaction: Seal the vial and heat the mixture with vigorous stirring in a pre-heated aluminum block to the desired temperature (e.g., 100 °C).

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Benzofuran Synthesis from 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-2-hydroxybenzonitrile as a starting material. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products. Our advice is grounded in established reaction mechanisms and practical, field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of substituted benzofurans is a cornerstone of medicinal chemistry, given their prevalence in biologically active compounds. The route starting from this compound is attractive as it offers a pathway to 4-bromobenzofuran derivatives, which are versatile intermediates for further functionalization. However, the presence of three key functional groups—a hydroxyl, a nitrile, and a bromo group—on the same aromatic ring presents a unique set of challenges. Optimizing the reaction conditions is crucial to navigate potential side reactions and achieve high yields. This guide will provide in-depth troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis of benzofurans from this compound.

Issue 1: Low to No Conversion of Starting Material

Question: I am attempting a Sonogashira coupling of this compound with a terminal alkyne, followed by intramolecular cyclization, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Sonogashira coupling followed by cyclization often points to issues with the catalytic system or the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inactivity: The choice of palladium catalyst and, crucially, the phosphine ligand, is paramount. The electronic and steric properties of the ligand influence the rates of both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or tri-tert-butylphosphine have been shown to be effective in promoting the coupling of challenging substrates, including aryl chlorides, by stabilizing the active monoligated palladium species.[1][2]

  • Copper Co-catalyst Issues: In a traditional Sonogashira coupling, a copper(I) co-catalyst is used to facilitate the formation of a copper acetylide intermediate.[3]

    • Solution: Ensure your copper(I) source, typically CuI, is fresh and anhydrous. Exposure to air and moisture can lead to the formation of inactive copper(II) species. Consider using a copper-free Sonogashira protocol if copper-related side reactions are suspected.[4]

  • Inappropriate Base: The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HBr generated during the reaction.

    • Solution: An amine base like triethylamine or diisopropylethylamine is commonly used and often serves as the solvent.[3] However, for some substrates, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or dioxane may be more effective.

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition and side reactions.

    • Solution: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature.

Workflow for Optimizing Low Conversion

start Low Conversion of Starting Material catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) catalyst->ligand copper Check Freshness of CuI or Switch to Copper-Free Protocol catalyst->copper base Screen Different Bases (e.g., Cs2CO3, K2CO3) conditions->base temp Optimize Reaction Temperature conditions->temp monitor Monitor by TLC/LC-MS ligand->monitor copper->monitor base->monitor temp->monitor yield Improved Yield monitor->yield

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Formation of Dehalogenated Byproduct

Question: My main byproduct is the dehalogenated starting material (2-hydroxybenzonitrile). How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl bromide is reduced to an arene.[5][6] This is particularly prevalent with electron-rich aryl halides and highly active catalysts.

  • Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources, including the solvent (e.g., alcohols), the base, or impurities.

    • Solution:

      • Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Switch to anhydrous, aprotic solvents like dioxane, toluene, or DMF.

      • Base Selection: Some bases are more prone to generating hydride species. Consider using a carbonate base like Cs₂CO₃ or K₂CO₃.

  • Ligand Effects: The choice of phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation pathway.

    • Solution: Bulky, electron-rich ligands can promote the reductive elimination of the desired product over the dehalogenation pathway.[1] Experiment with different ligands from the Buchwald or Hartwig classes.[2]

Table 1: Strategies to Minimize Dehalogenation

ParameterRecommendation to Reduce DehalogenationRationale
Solvent Use anhydrous, aprotic solvents (e.g., dioxane, toluene, DMF).Avoids hydride formation from solvent oxidation.
Base Employ carbonate bases (e.g., Cs₂CO₃, K₂CO₃).Less prone to generating hydride species compared to some amine bases.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Promotes the desired reductive elimination pathway.[1][2]
Additives Ensure all reagents are anhydrous.Water can be a source of protons for the dehalogenation process.
Issue 3: Hydrolysis of the Nitrile Group

Question: I am observing the formation of a byproduct that appears to be the corresponding carboxylic acid or amide. How can I prevent the hydrolysis of the nitrile group?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7][8][9][10][11]

  • Acidic Hydrolysis: If the reaction is worked up under acidic conditions or if acidic byproducts are generated, the nitrile can be hydrolyzed to a carboxylic acid.[7][9][10]

    • Solution: Use a neutral or slightly basic workup procedure. Avoid strong acids during extraction and purification.

  • Basic Hydrolysis: Strong basic conditions, particularly with aqueous bases at high temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid salt or an amide.[7][8][9][11]

    • Solution: If using a strong base, ensure the reaction is run under strictly anhydrous conditions. If an aqueous workup is necessary, perform it at room temperature or below and minimize the contact time with the basic solution. If possible, opt for milder bases.

Reaction Pathway: Nitrile Stability

nitrile Benzofuran-Nitrile (Desired Product) acid Benzofuran-Carboxylic Acid (Hydrolysis Product) nitrile->acid H3O+, heat amide Benzofuran-Amide (Intermediate/Byproduct) nitrile->amide NaOH, H2O (mild) amide->acid H3O+ or NaOH, heat

Caption: Potential hydrolysis pathways of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for this transformation, Palladium or Copper?

A1: Both palladium and copper-based catalytic systems can be employed for the synthesis of benzofurans.[12][13]

  • Palladium-catalyzed reactions (e.g., Sonogashira coupling): These are generally more versatile and have a broader substrate scope.[4][14] They are often the first choice for this type of transformation. However, palladium catalysts can be more expensive and sensitive to impurities.

  • Copper-catalyzed reactions (e.g., Ullmann-type couplings): Copper catalysts are less expensive and can be more environmentally friendly.[15][16] However, traditional Ullmann reactions often require harsh conditions (high temperatures).[15][16] More modern copper-catalyzed methods operate under milder conditions and are a viable alternative.[17][18][19]

The optimal choice will depend on the specific alkyne being coupled and may require some empirical screening.

Q2: Can I perform the coupling and cyclization in one pot?

A2: Yes, a one-pot Sonogashira coupling followed by intramolecular cyclization is a common and efficient strategy for synthesizing 2-substituted benzofurans from o-halophenols.[20] This approach is generally preferred as it avoids the isolation of the potentially unstable alkyne intermediate.

Q3: How do the electronic properties of the alkyne coupling partner affect the reaction?

A3: The electronic nature of the substituent on the terminal alkyne can influence the reaction rate. Electron-donating groups on the alkyne can sometimes slow down the reaction, while electron-withdrawing groups may accelerate it. However, the effect is often substrate-dependent, and a wide range of alkynes can typically be used successfully with an optimized catalytic system.

Q4: What is a general, robust starting protocol for this synthesis?

A4: A good starting point would be a palladium-catalyzed Sonogashira coupling/cyclization. Below is a representative protocol that can be optimized.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol provides a general procedure for the synthesis of 4-bromo-2-substituted benzofurans from this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • Triethylamine (anhydrous)

  • Anhydrous toluene (optional, as a co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous triethylamine via syringe. If a co-solvent is used, add anhydrous toluene.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Brominated Hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific and often complex challenges encountered during the purification of brominated hydroxybenzonitrile derivatives. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification of this class of compounds.

Q1: What are the most common impurities I should expect after synthesizing a brominated hydroxybenzonitrile derivative?

A1: The impurity profile is highly dependent on your starting materials and reaction conditions. However, the most prevalent impurities typically arise from the bromination step itself. The strong activating effect of the hydroxyl group on the aromatic ring can lead to a mixture of products.

Common impurities include:

  • Unreacted Starting Material: For example, 4-hydroxybenzonitrile if you are synthesizing Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[1][2]

  • Mono-brominated Intermediates: Species that have undergone only one bromine addition instead of the desired two (or more).[3]

  • Over-brominated Byproducts: Compounds with more bromine atoms than intended.

  • Positional Isomers: Bromine atoms added to incorrect positions on the aromatic ring, especially if blocking groups are not used.

  • Reagents and Catalysts: Residual brominating agents like N-Bromosuccinimide (NBS) or catalysts used in the reaction.[3]

  • Solvent Residues: Organic volatile chemicals used during the manufacturing process.[4]

Q2: Why is it so difficult to separate mono-brominated or over-brominated impurities from my desired product?

A2: The primary challenge lies in the subtle differences in physicochemical properties between the desired product and these closely related impurities. The addition or subtraction of a single bromine atom does not drastically alter the molecule's overall polarity, size, or solubility. This similarity makes separation by standard techniques like recrystallization and column chromatography difficult, as the compounds will behave almost identically in a given solvent system or on a stationary phase.[5][6]

Q3: What are the best initial purification techniques to try for a crude brominated hydroxybenzonitrile product?

A3: For most crystalline solids, recrystallization is the most efficient and scalable first-line purification method. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. If the crude product is an oil or if recrystallization fails to achieve the desired purity, flash column chromatography is the next logical step. It offers higher resolving power for separating compounds with similar polarities.[3][7]

Q4: How can I accurately assess the purity of my final product?

A4: While Thin-Layer Chromatography (TLC) is excellent for monitoring reaction progress and guiding column chromatography, it is not a quantitative method. High-Performance Liquid Chromatography (HPLC) is the industry standard for accurately determining the purity of pharmaceutical intermediates and final products due to its high resolution and sensitivity.[7][8] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for verifying the molecular weight.[9][10]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Persistent reddish-brown or yellow color in the organic layer after work-up. Residual elemental bromine (Br₂) from the reaction.Wash the organic layer with a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the color completely disappears.[11][12]
The product fails to crystallize from the chosen solvent system. 1. The compound is too soluble in the chosen solvent. 2. The presence of impurities is inhibiting crystal lattice formation. 3. Supersaturation has not been achieved.1. Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold. Often, a mixed solvent system (e.g., ethyl acetate/hexane, toluene/methylene chloride) is required.[3][13] 2. Attempt to purify a small sample by flash chromatography and use the pure fraction to create seed crystals. 3. Reduce the solvent volume or slowly add an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.
Poor separation (co-elution) of spots during column chromatography. The polarity difference between your product and impurities is too small for the chosen mobile phase.1. Optimize the Mobile Phase: Switch to a less polar solvent system and consider using a shallow gradient elution instead of an isocratic one. This increases the residence time on the column and can improve resolution.[6] 2. Change the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina or a reverse-phase (C18) column, which separates based on different interaction mechanisms.
Streaking or "tailing" of the product spot on a TLC plate or during column chromatography. 1. The compound is too polar for the mobile phase, causing strong interaction with the silica gel. 2. The sample is acidic (phenolic hydroxyl group) and is interacting strongly with the slightly acidic silica gel. 3. The column or TLC plate is overloaded with the sample.1. Increase the polarity of the mobile phase by adding a small amount of a more polar solvent like methanol. 2. Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to suppress the ionization of acidic or basic functional groups, respectively. 3. Ensure you are not applying too much sample. For column chromatography, the sample should be loaded in a minimal volume of solvent.
Formation of a stable emulsion during liquid-liquid extraction. High concentration of salts or vigorous shaking can stabilize the interface between the aqueous and organic layers.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. If the emulsion persists, pass the entire mixture through a pad of Celite or filter paper.[11]

Section 3: Key Experimental Protocols & Visual Workflows

A sound experimental design is the foundation of successful purification. The following protocols provide a robust starting point for your work.

General Purification Workflow

The diagram below illustrates a typical workflow for moving from a crude reaction mixture to a highly purified brominated hydroxybenzonitrile derivative.

G cluster_0 Reaction & Work-up cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Purity Analysis & Final Product Reaction Crude Reaction Mixture Quench Quench Excess Bromine (e.g., Na₂S₂O₃ wash) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization If solid Chromatography Flash Column Chromatography Concentration->Chromatography If oil or impure solid Purity_Check Assess Purity (HPLC, NMR, MS) Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Chromatography Purity <98% Pure_Product Pure Compound Purity_Check->Pure_Product Purity >98%

Caption: General purification workflow for brominated hydroxybenzonitrile derivatives.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., toluene, ethyl acetate, isopropanol) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. Test single and mixed-solvent systems (e.g., ethyl acetate/hexane).[3]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Choose a column of appropriate size. Fill it with silica gel slurry (silica gel in the initial mobile phase solvent). Pack the column using gentle air pressure until the silica bed is firm and level.

  • Mobile Phase Selection: Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. A common starting point for these compounds is a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Data Presentation & Purity Assessment

Rigorous analytical testing is crucial to confirm the success of your purification. HPLC is the preferred method for quantitative purity analysis.[8]

Visualizing the Core Challenge

The difficulty in purification stems directly from the synthesis reaction, which can produce a range of closely related products.

G cluster_0 SM 4-Hydroxybenzonitrile (Starting Material) Impurity1 2-Bromo-4-hydroxybenzonitrile (Mono-brominated Impurity) SM->Impurity1 yields mixture Product 3,5-Dibromo-4-hydroxybenzonitrile (Desired Product) SM->Product yields mixture Impurity2 2,6-Dibromo-4-hydroxybenzonitrile (Isomeric Impurity) SM->Impurity2 yields mixture Impurity3 Tribrominated Species (Over-brominated Impurity) SM->Impurity3 yields mixture

Caption: Common products from the bromination of 4-hydroxybenzonitrile.

Example HPLC Purity Analysis

The table below presents hypothetical purity data for three different batches of a brominated hydroxybenzonitrile derivative, illustrating the variability that necessitates rigorous quality control.

Analyte Batch A (%) Batch B (Failed) (%) Batch C (%)
Desired Product 99.10 94.50 98.65
Impurity 1: Starting Material0.151.250.20
Impurity 2: Mono-bromo Species0.452.500.75
Impurity 3: Unidentified0.301.750.40
Total Impurities 0.90 5.50 1.35

Data adapted from comparative purity analysis principles.[8]

References

Side reactions of 3-Bromo-2-hydroxybenzonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent under basic conditions. Here, we provide in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, ensuring scientific integrity and reproducible results.

Introduction to the Reactivity of this compound

This compound is a multifunctional aromatic compound. Its reactivity is governed by three key features: an acidic phenolic hydroxyl group, an electrophilic nitrile group, and a bromine substituent on the aromatic ring. Under basic conditions, the phenolic proton is readily abstracted to form a nucleophilic phenoxide. While this is often the desired first step for reactions like Williamson ether synthesis, it also activates the molecule for several potential side reactions. The electron-withdrawing nature of the ortho-cyano group enhances the acidity of the phenolic proton, making it a more reactive nucleophile compared to unsubstituted phenols[1]. This guide will help you anticipate and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intended reaction (e.g., O-alkylation) is slow or incomplete, with starting material remaining. What are the likely causes?

A1: Sluggish reactivity is a common issue that can often be traced back to suboptimal reaction conditions. The primary factors are incomplete deprotonation of the phenol, poor solvent choice, or insufficient thermal energy.

  • Incomplete Deprotonation: The formation of the phenoxide is critical. If the base is not strong enough to deprotonate the phenol completely, the concentration of the active nucleophile will be low. The pKa of a phenol is typically around 10, but the ortho-cyano group increases its acidity.

    • Troubleshooting: Switch to a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃), consider a stronger base such as sodium hydroxide (NaOH), or for more challenging reactions, sodium hydride (NaH). Strong bases like NaH necessitate the use of anhydrous (dry) conditions to prevent quenching[2].

  • Suboptimal Solvent: The solvent plays a crucial role. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the desired reaction[2].

    • Troubleshooting: Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents do not solvate anions as strongly, leaving the phenoxide more "naked" and nucleophilic, which accelerates Sₙ2 reactions[3].

  • Insufficient Temperature: Many reactions require a certain activation energy.

    • Troubleshooting: Increase the reaction temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal temperature that promotes the desired reaction without significantly increasing byproduct formation. Many syntheses of this type are run between 50-100°C[2].

Q2: I'm observing significant formation of 3-Bromo-2-hydroxybenzamide or 3-Bromo-2-hydroxybenzoic acid. How can I prevent nitrile hydrolysis?

A2: The nitrile group is susceptible to hydrolysis under basic conditions, proceeding first to a primary amide and then to a carboxylate salt.[4][5] This is often exacerbated by harsh conditions (strong base, high temperature, extended reaction times) required for other transformations[6].

  • Mechanism Insight: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. This process is often slower than deprotonation of the phenol but can become significant under forcing conditions[7].

  • Mitigation Strategies:

    • Choice of Base: Use the mildest base that is effective for the primary reaction. For instance, K₂CO₃ is often sufficient for O-alkylation and is less likely to promote nitrile hydrolysis than NaOH or NaH.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and subsequent hydrolysis.

    • Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents). A large excess of base will increase the rate of hydrolysis.

Q3: My mass spectrometry results show a product missing the bromine atom (M-Br). What is causing this dehalogenation?

A3: The loss of the bromine atom from the aromatic ring is known as dehalogenation or, more specifically, debromination. This can occur via several mechanisms, particularly in the presence of reducing agents or under certain catalytic conditions.

  • Reductive Dehalogenation: This is the replacement of the C-Br bond with a C-H bond[8]. While less common in standard basic reactions, it can be initiated by trace metal impurities, certain nucleophiles acting as reducing agents, or under specific biological or electrochemical conditions[9][10][11].

    • Troubleshooting:

      • Ensure high-purity reagents and solvents.

      • If using metal-based reagents (e.g., for a coupling reaction), be aware that side-chain dehalogenation can occur.

      • Run reactions under an inert atmosphere (N₂ or Ar) to prevent potential radical pathways that might be initiated by oxygen.

  • Nucleophilic Aromatic Substitution (SₙAr): Although the aromatic ring is not strongly activated for SₙAr, a potent nucleophile under harsh conditions could potentially displace the bromide. This is generally less favorable than other competing reactions.

Q4: I am attempting a Williamson ether synthesis, but my yields are low and I see multiple byproducts. What's going wrong?

A4: The Williamson ether synthesis is a classic Sₙ2 reaction between the phenoxide of this compound and an alkyl halide[12][13]. Its success is highly dependent on the structure of the alkylating agent and reaction conditions.

  • Competition with E2 Elimination: This is the most common side reaction. If the alkylating agent is a secondary or tertiary alkyl halide, the phenoxide can act as a base, abstracting a proton and leading to the formation of an alkene (E2 elimination) instead of the desired ether[2][3].

    • Mitigation: Always choose a primary alkyl halide if possible. For secondary halides, use aprotic solvents and the lowest effective temperature to favor substitution over elimination[13]. Tertiary alkyl halides are generally unsuitable for this reaction[12].

  • Competition with C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is usually favored, some C-alkylation can occur, especially with less reactive alkylating agents or under different solvent conditions[3][12].

    • Mitigation: C-alkylation is often minimized by using polar aprotic solvents (DMF, DMSO) which favor O-alkylation.

Q5: Upon workup, I obtained a high molecular weight, insoluble, tar-like material. Is this a polymer?

A5: Yes, this is a strong indication of polymerization. Phenols and phenoxides are susceptible to oxidative polymerization, especially in the presence of oxygen (air), transition metal catalysts (like copper or iron), or enzymatic contaminants[14][15][16]. The phenoxide can be oxidized to a phenoxy radical, which can then couple with other radicals to form polymers.

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to rigorously exclude oxygen.

    • Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen.

    • Avoid Metal Contamination: Ensure glassware is scrupulously clean and avoid using metal spatulas that could introduce catalytic metal ions. If a reaction is particularly sensitive, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts.

Troubleshooting Summary Table
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Incomplete deprotonation; Protic solvent; Low temperature.Use a stronger base (e.g., NaH); Switch to a polar aprotic solvent (e.g., DMF, DMSO); Increase reaction temperature.
Nitrile Hydrolysis Base is too strong; High temperature; Long reaction time.Use a milder base (e.g., K₂CO₃); Lower the reaction temperature; Monitor by TLC and quench upon completion.
Loss of Bromine Reductive dehalogenation; Metal contamination.Use high-purity reagents; Run under an inert atmosphere; Ensure glassware is free of metal contaminants.
Low Ether Yield E2 elimination (secondary/tertiary alkyl halide); C-alkylation.Use a primary alkyl halide; Use polar aprotic solvents; Keep temperature as low as feasible.
Polymer/Tar Formation Oxidation of the phenoxide by air.Run the reaction under an inert atmosphere (N₂/Ar); Degas solvents before use.
Visualizations

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Material & Conditions cluster_products Reaction Products A This compound D Phenoxide Intermediate A->D Deprotonation B Base (e.g., K₂CO₃, NaOH) B->D C Alkyl Halide (R-X) P1 Desired Product: O-Alkylated Ether D->P1 Sₙ2 Attack on R-X S1 Side Product: Nitrile Hydrolysis (Carboxylic Acid) D->S1 H₂O / Heat S2 Side Product: Debromination D->S2 Reducing Agents/ Contaminants S3 Side Product: E2 Elimination (Alkene) D->S3 Base action on R-X (if R=sec/tert) S4 Side Product: Polymerization D->S4 O₂ / Metal Traces

Caption: Competing reaction pathways for this compound under basic conditions.

Diagram 2: Troubleshooting Workflow for Williamson Ether Synthesis

G cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Low Yield in Williamson Ether Synthesis check_sm Is starting material (SM) fully consumed? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn No byproducts Problem: Byproducts Observed check_sm->byproducts Yes sol_base Solution: Use stronger base (e.g., NaH in DMF) incomplete_rxn->sol_base sol_temp Solution: Increase temperature and/or reaction time incomplete_rxn->sol_temp check_byproduct_id Identify Byproducts (LC-MS, NMR) byproducts->check_byproduct_id is_alkene Is byproduct an alkene from R-X? check_byproduct_id->is_alkene is_hydrolysis Is byproduct the hydrolyzed nitrile? is_alkene->is_hydrolysis No sol_alkene Solution: Use primary R-X. Lower temperature. is_alkene->sol_alkene Yes sol_hydrolysis Solution: Use milder base. Reduce reaction time. is_hydrolysis->sol_hydrolysis Yes

References

Minimizing homocoupling in Sonogashira reactions of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for optimizing Sonogashira reactions involving 3-bromo-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The inherent functionalities of this compound—a hydroxyl group ortho to a bromine on an electron-deficient aromatic ring—present unique challenges, most notably the propensity for undesired alkyne homocoupling (Glaser coupling).

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you maximize the yield of your desired cross-coupled product while minimizing the formation of byproducts. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind our recommendations, ensuring a comprehensive understanding that empowers you to adapt and troubleshoot your specific experimental context.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses the most common and critical issue encountered when performing Sonogashira couplings with this compound: the formation of symmetric 1,3-diynes from the homocoupling of the terminal alkyne.

Issue: Significant Formation of Homocoupled Diyne Product

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or ¹H NMR) shows a substantial amount of a byproduct corresponding to the dimer of your terminal alkyne, leading to low yields of the desired 3-alkynyl-2-hydroxybenzonitrile and complicating purification.

Root Cause Analysis: Homocoupling, also known as Glaser or Hay coupling, is an oxidative dimerization of terminal alkynes.[1][2][3] In the context of a Sonogashira reaction, this side reaction is primarily driven by two factors:

  • Presence of Oxygen: Molecular oxygen acts as an oxidant for the copper(I) acetylide intermediate, which is a key species in the Sonogashira catalytic cycle.[2][4][5][6][7][8] This oxidation leads to the formation of the diyne.

  • Copper(I) Co-catalyst: While the copper(I) salt (typically CuI) is added to increase the reaction rate by facilitating the formation of a reactive copper acetylide, it is also the primary catalyst for the undesired homocoupling pathway.[1][2][9][10]

The interplay between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling is a kinetic competition. Our goal is to create conditions that overwhelmingly favor the former.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycles for both the desired Sonogashira cross-coupling and the competing Glaser homocoupling. Understanding this competition is key to effective troubleshooting.

Sonogashira_vs_Glaser Sonogashira vs. Glaser Coupling Pathways cluster_Cu Glaser Cycle (Undesired) Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex To Transmetalation Diyne R-C≡C-C≡C-R Cu_acetylide->Diyne Oxidative Dimerization (+ O₂) Alkyne H-C≡CR Alkyne->Cu_acetylide + Cu(I) / Base Base Base Cu_acetylacetylide Cu_acetylacetylide

Caption: The Sonogashira cycle competes with the Glaser homocoupling pathway.

Solutions & Optimization Strategies

Here are actionable strategies, ordered from most impactful to fine-tuning adjustments, to suppress homocoupling.

1. Rigorous Exclusion of Oxygen

This is the most critical and effective measure. Since oxygen is the primary oxidant for the Glaser coupling, its removal is paramount.[2][4][5]

  • Best Practice: Use standard Schlenk line or glovebox techniques.

  • Solvent Degassing: All solvents (e.g., THF, DMF, amines) must be thoroughly degassed. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with a high-purity inert gas (Argon or Nitrogen) for at least 30-60 minutes can be used.[7]

  • Inert Atmosphere: The reaction vessel must be purged of air by evacuating and backfilling with an inert gas (at least three cycles) before adding reagents. Maintain a positive pressure of the inert gas throughout the entire reaction setup and duration.[2][6]

  • A Note on Reducing Atmospheres: Some studies have shown that using a dilute hydrogen atmosphere (e.g., 10-40% H₂ in N₂ or Ar) can effectively scavenge trace oxygen, reducing homocoupling to as low as 2%.[5] This technique may be particularly useful for highly sensitive or valuable alkynes.

2. Adopt a Copper-Free Protocol

Eliminating the copper co-catalyst directly removes the primary catalyst for the Glaser pathway.[1][2][11][12] While this can sometimes lead to slower reaction rates, modern ligand systems have made copper-free Sonogashira reactions highly efficient.

  • When to Use: This is the preferred method when homocoupling is a persistent issue, especially with electron-rich or sterically unhindered alkynes that are prone to dimerization.

  • Key Adjustments for Copper-Free Conditions:

    • Ligand Choice: More electron-rich and bulky phosphine ligands are often required to facilitate the catalytic cycle in the absence of copper.[9] Ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be effective.[9][13]

    • Base: A stronger base may be needed to facilitate the deprotonation of the alkyne. Organic bases like diisopropylamine (DIPA) or 1,8-diazabicycloundec-7-ene (DBU) are common choices.

    • Temperature: Copper-free reactions may require slightly higher temperatures to achieve reasonable rates compared to their copper-catalyzed counterparts.[14]

3. Optimize Catalyst, Ligand, and Base

The choice of these reagents significantly influences the relative rates of cross-coupling versus homocoupling.

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Use a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst.Pd(II) sources (e.g., PdCl₂(PPh₃)₂) require an in-situ reduction to the active Pd(0) state. This reduction can sometimes consume the alkyne via homocoupling, especially if the reduction is slow or inefficient.[15][16][17]
Ligand For copper-catalyzed reactions, standard PPh₃ is often sufficient. For copper-free systems, consider bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or specialized ligands like dppf.[9][14]Ligands modulate the electronic properties and steric environment of the palladium center, affecting the rates of oxidative addition and reductive elimination.[18] The right ligand can accelerate the desired cross-coupling cycle, outcompeting homocoupling.
Base Use a high-purity, freshly distilled amine base. Secondary amines (e.g., diisopropylamine, piperidine) can be more effective than tertiary amines (e.g., triethylamine) in some cases.[2]The base is crucial for deprotonating the alkyne.[4] Impure or oxidized amines can inhibit the catalyst. The choice of amine can also influence the solubility of intermediates and the overall reaction kinetics.
Solvent Anhydrous, degassed solvents are mandatory. THF, DMF, and toluene are common choices. The solvent must solubilize all components of the reaction.[19]Solvent polarity can affect catalyst stability and reaction rates.[19] For instance, highly coordinating solvents like DMF might slow the reaction by competing for coordination sites on the palladium catalyst.[19]
4. Control Reagent Stoichiometry and Addition Rate
  • Alkyne Stoichiometry: Use a slight excess of the alkyne (e.g., 1.1–1.2 equivalents). A large excess can increase the concentration of the copper acetylide, potentially favoring the bimolecular homocoupling reaction.

  • Slow Addition of Alkyne: For particularly problematic cases, adding the terminal alkyne slowly via syringe pump over several hours can maintain its concentration at a very low level. This disfavors the second-order homocoupling reaction relative to the cross-coupling reaction.[6]

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately after adding the base. What does this mean? A1: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[4] This deactivates the catalyst and halts the reaction. Common causes include impurities in reagents or solvents, inappropriate temperature, or an unsuitable solvent choice. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[4][15] Ensure all your reagents are pure and your solvent is rigorously degassed and anhydrous.

Q2: I am using an aryl bromide, and the reaction is very slow. Should I increase the temperature? A2: Yes, aryl bromides are less reactive than aryl iodides and typically require heating.[1][4] A temperature range of 40–80 °C is a good starting point.[2][14] However, be aware that excessively high temperatures can lead to catalyst decomposition and increased side reactions. Monitor the reaction progress (e.g., by TLC) to find the optimal balance.

Q3: Can the hydroxyl group on this compound interfere with the reaction? A3: The acidic proton of the hydroxyl group can potentially react with the base or organometallic intermediates. While Sonogashira reactions are generally tolerant of hydroxyl groups,[20] this acidity can be a factor. Ensure you are using a sufficient excess of base (typically 2-3 equivalents) to neutralize both the H-X byproduct and deprotonate the alkyne, with enough remaining to manage the phenolic proton. In some challenging cases, protecting the hydroxyl group (e.g., as a silyl ether) might be necessary, though this adds extra steps to the synthesis.[21]

Q4: Is it better to use Pd(PPh₃)₄ or PdCl₂(PPh₃)₂? A4: For minimizing homocoupling, Pd(PPh₃)₄, a Pd(0) source, is often preferred because it does not require an initial reduction step that can consume the alkyne.[17] However, Pd(PPh₃)₄ is less stable in air. PdCl₂(PPh₃)₂ is more air-stable and convenient but requires in-situ reduction to the active Pd(0) catalyst.[1][22] If using a Pd(II) source, ensure your conditions are optimized to promote efficient and clean reduction.

Q5: My copper(I) iodide is off-white/greenish. Can I still use it? A5: No. Copper(I) iodide should be a white or light tan powder. A green or blue tint indicates oxidation to copper(II), which is ineffective as a co-catalyst and can promote side reactions. Use a fresh bottle of high-purity CuI.[4][23]

Optimized Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of this compound.

Protocol 1: Copper-Free Sonogashira Coupling (Recommended to Minimize Homocoupling)

This protocol eliminates the copper co-catalyst, which is the most direct way to prevent Glaser coupling.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Diisopropylamine (DIPA) (5 mL, anhydrous and degassed)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed THF and DIPA via syringe. Add the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Low-Copper Sonogashira Coupling with Rigorous Oxygen Exclusion

If a copper-catalyzed system is necessary (e.g., for less reactive partners), this protocol minimizes the amount of copper and emphasizes strict anaerobic conditions.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (TEA) (5 mL, anhydrous and degassed)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • Degassing: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask and perform three freeze-pump-thaw cycles to ensure a strictly anaerobic environment. Backfill with high-purity argon.

  • Solvent and Reagent Addition: Add the degassed THF, TEA, and the terminal alkyne via syringe under a positive pressure of argon.

  • Reaction: Stir the mixture at room temperature. For this aryl bromide, the temperature may need to be gently increased to 40–60 °C. Monitor consumption of the starting material by TLC or LC-MS.[2]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of celite. Wash the celite pad with additional ether. Concentrate the combined filtrate under reduced pressure and purify the residue by flash chromatography.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation and related challenges encountered during palladium-catalyzed cross-coupling reactions of 3-bromo-2-hydroxybenzonitrile. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes.

The unique structure of this compound, with its acidic phenolic hydroxyl group and coordinating nitrile functionality, presents specific challenges that can lead to catalyst deactivation and low reaction yields. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or stalls completely. What are the likely causes related to the substrate itself?

A1: The primary culprits are often the two functional groups on your substrate: the phenolic hydroxyl and the nitrile.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base in your reaction. This can lead to the formation of a phenoxide species. While this can sometimes be beneficial, it can also lead to the deactivation of the catalyst through the formation of stable, inactive palladium-phenoxide complexes. Furthermore, if a strong base is used, it can be consumed by the acidic proton, reducing its availability for the catalytic cycle.[1]

  • Nitrile Group: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to the palladium center. This coordination can be a double-edged sword. In some cases, it can act as a directing group, but more often in cross-coupling reactions, it can occupy a coordination site on the palladium, thereby inhibiting the binding of other necessary reactants and deactivating the catalyst.

Q2: I am observing significant formation of black precipitate (palladium black) in my reaction. Why is this happening and how can I prevent it?

A2: The formation of palladium black is a common mode of catalyst deactivation in palladium-catalyzed reactions. It occurs when the active Pd(0) species agglomerates into larger, catalytically inactive palladium nanoparticles. With this compound, this can be exacerbated by:

  • Ligand Degradation: The phosphine ligands commonly used to stabilize the Pd(0) center can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Once the ligand is lost, the "naked" Pd(0) atoms rapidly aggregate.

  • Inefficient Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the lifetime of the active Pd(0) species is prolonged, increasing the probability of aggregation. The electronic properties of this compound can influence the rate of this step.

To prevent palladium black formation, consider the following:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as the Buchwald or Hartwig-type phosphines can stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote efficient reductive elimination.[2]

  • Lower Reaction Temperatures: If possible, running the reaction at a lower temperature can reduce the rate of ligand degradation and palladium agglomeration.

  • Ensure Strictly Anaerobic Conditions: Oxygen can promote the oxidation of phosphine ligands and the Pd(0) catalyst, leading to decomposition.

Q3: What is the best choice of base for reactions with this compound?

A3: The choice of base is critical due to the acidic phenolic proton. A base that is too strong can lead to the issues mentioned in Q1. Conversely, a base that is too weak may not be effective in the catalytic cycle, particularly in Suzuki couplings where it is needed to activate the boronic acid.

  • For Suzuki Couplings: A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[1][3] These bases are generally strong enough to facilitate the catalytic cycle without causing excessive deprotonation of the phenol.

  • For Buchwald-Hartwig Aminations: Stronger bases are often required. However, given the acidic proton, a careful screening of bases is recommended. Cesium carbonate (Cs₂CO₃) or potassium phosphate can be effective.[4] In some cases, a hindered organic base might be a suitable alternative.

Troubleshooting Guides

Guide 1: Low to No Product Formation in Suzuki-Miyaura Coupling

This guide addresses common issues when coupling this compound with a boronic acid.

Observation Potential Cause Troubleshooting Steps & Explanation
No reaction, starting materials consumed Protodeboronation of the boronic acid.This is the cleavage of the C-B bond, often caused by excess water and a strong base.[1] Solution: Use anhydrous solvents and reagents. Consider using a milder base like potassium fluoride (KF).
Low conversion, starting material remains Inefficient transmetalation.The transfer of the organic group from boron to palladium is slow. This can be due to an inappropriate base or catalyst system. Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to accelerate the transmetalation step.
Formation of homocoupled boronic acid byproduct Presence of oxygen.Oxygen can promote the oxidative homocoupling of the boronic acid. Solution: Ensure thorough degassing of the solvent and reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Decomposition of starting material Base-mediated degradation.The combination of the base and temperature might be too harsh for the substrate. Solution: Use a milder base and/or lower the reaction temperature.
Guide 2: Catalyst Deactivation in Buchwald-Hartwig Amination

This guide focuses on challenges in coupling this compound with an amine.

Observation Potential Cause Troubleshooting Steps & Explanation
Reaction starts but does not go to completion Catalyst deactivation by the amine or substrate.The amine or the phenoxide of the substrate may be coordinating too strongly to the palladium center, inhibiting catalysis. Solution: Increase the catalyst and/or ligand loading. Screen different ligands; sometimes a more sterically hindered ligand can prevent inhibitory binding.
Formation of biaryl byproduct (from homocoupling of the aryl bromide) Inefficient coupling with the amine.If the rate of amination is slow, side reactions can become more prominent. Solution: Optimize the base and solvent. A more polar solvent can sometimes accelerate the desired C-N bond formation. Ensure the amine is of high purity.
Low yield with primary amines Competitive hydrodehalogenation.The aryl bromide is reduced to the corresponding arene. Solution: This is a common issue with first-generation catalysts. Use more advanced catalyst systems with bulky, electron-rich ligands that favor C-N bond formation.[5]

Visualizing Deactivation Pathways and Troubleshooting

Diagram 1: Potential Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br) Active_Pd(0)->Oxidative_Addition Ar-Br Pd_Black Palladium Black (Inactive Aggregates) Active_Pd(0)->Pd_Black Aggregation Ligand_Degradation Ligand Degradation Active_Pd(0)->Ligand_Degradation Leads to Inhibitory_Coordination Inhibitory Coordination (e.g., by Nitrile or Phenoxide) Active_Pd(0)->Inhibitory_Coordination Blocks Active Site Transmetalation_Amine_Binding Transmetalation / Amine Binding (Ar-Pd(II)-Nu) Oxidative_Addition->Transmetalation_Amine_Binding Nucleophile (e.g., Ar'B(OH)2 or R2NH) Reductive_Elimination Reductive Elimination Transmetalation_Amine_Binding->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Regeneration Product Product (Ar-Nu) Reductive_Elimination->Product Ligand_Degradation->Pd_Black

Caption: Key deactivation pathways for palladium catalysts.

Diagram 2: Troubleshooting Workflow

G Start Low Yield / No Reaction Check_Purity Verify Purity of Starting Materials (Substrate, Reagents, Solvent) Start->Check_Purity Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Purity->Inert_Atmosphere Base_Screen Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) Inert_Atmosphere->Base_Screen Ligand_Screen Screen Ligands (e.g., Buchwald, Hartwig type) Base_Screen->Ligand_Screen No Improvement Success Successful Reaction Base_Screen->Success Improvement Temp_Screen Optimize Temperature Ligand_Screen->Temp_Screen No Improvement Ligand_Screen->Success Improvement Temp_Screen->Success Improvement

Caption: A systematic workflow for troubleshooting challenging reactions.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), powdered and anhydrous (2.0 - 3.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene or tert-butanol

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-2-hydroxybenzonitrile is a versatile bifunctional aromatic compound, featuring a hydroxyl group, a nitrile group, and a bromine atom on a benzene ring.[1][2] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, its reactivity, particularly in nucleophilic substitution reactions, is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to drastically reduced reaction rates, low yields, or the formation of undesirable side products. This guide provides field-proven insights and troubleshooting advice to help researchers navigate the complexities of solvent selection for reactions involving this important substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound and a strong nucleophile (e.g., sodium azide) is extremely slow in methanol. What is causing this inhibition?

A: This is a classic issue that arises from using a polar protic solvent (like methanol, ethanol, or water) with a strong, anionic nucleophile. The root cause is the solvent's ability to form hydrogen bonds.

  • The "Caging" Effect: Polar protic solvents have hydrogen atoms connected to electronegative atoms (like the -OH group in methanol).[3] These hydrogens have a partial positive charge and will form strong hydrogen bonds with your negatively charged nucleophile (e.g., N₃⁻). This creates a "solvent cage" around the nucleophile, stabilizing it and energetically penalizing it from attacking the electrophilic carbon on the this compound ring.[4][5] This stabilization of the nucleophile reactant increases the activation energy of the reaction, thus slowing it down dramatically.[6]

  • Recommendation: For reactions involving strong, anionic nucleophiles, you should switch to a polar aprotic solvent . Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices.[7] These solvents possess large dipole moments to dissolve the reactants but lack the ability to donate hydrogen bonds.[8] They effectively solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[9][10] For instance, some SN2 reactions have been observed to increase in rate by a factor of 5000 when switching from methanol to acetonitrile.[4]

Q2: I'm attempting an O-alkylation on the hydroxyl group using sodium hydride (NaH) and an alkyl halide in DMF, but I'm getting a complex mixture of products and a low yield of the desired ether. What is going wrong?

A: While DMF is the correct class of solvent for this reaction, the issue likely lies with the interplay of the deprotonated substrate and reaction conditions.

  • Phenoxide Reactivity: Sodium hydride deprotonates the phenolic hydroxyl group to form a sodium phenoxide. This phenoxide is an excellent nucleophile. In a polar aprotic solvent like DMF, its reactivity is enhanced.

  • Potential Side Reactions:

    • Competing N-Alkylation (Minor but Possible): While less likely, some ambident reactivity could occur at the nitrile nitrogen, though this is generally unfavorable.

    • Elimination: If your alkyl halide is secondary or tertiary, the strongly basic phenoxide can act as a base, promoting E2 elimination of HBr from the alkyl halide to form an alkene, instead of the desired SN2 substitution.

    • Intermolecular Reactions: The highly reactive phenoxide could potentially react with another molecule of this compound, although this is less common.

  • Troubleshooting Steps:

    • Temperature Control: Perform the deprotonation with NaH at a low temperature (e.g., 0 °C) before slowly adding the alkyl halide. This allows for complete formation of the phenoxide before introducing the electrophile.

    • Choice of Base: Consider a less sterically hindered but strong base if side reactions with the base itself are suspected.

    • Alkyl Halide Choice: Use a primary alkyl halide (e.g., methyl iodide, ethyl bromide) whenever possible to favor the SN2 pathway over E2 elimination.

    • Solvent Purity: Ensure you are using dry (anhydrous) DMF. Water contamination will quench the NaH and the phenoxide intermediate.

Q3: How does solvent choice impact the solubility of this compound itself? I'm struggling to get it into solution.

A: The solubility of this compound is governed by its multifunctional nature. It has a nonpolar benzene ring and polar functional groups (-OH and -C≡N) capable of hydrogen bonding.[11][12]

  • Polar Protic Solvents (e.g., Alcohols): These are generally good solvents due to their ability to form hydrogen bonds with both the hydroxyl and nitrile groups.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These are also effective. They can act as hydrogen bond acceptors for the hydroxyl group and dissolve the molecule through strong dipole-dipole interactions.[12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor solvents. The energy gained from weak van der Waals interactions with the benzene ring is insufficient to overcome the strong intermolecular hydrogen bonding and dipole interactions between the solute molecules.[13][14]

The following table summarizes the expected solubility profile.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to GoodSolvates via H-bonding with -OH and -CN groups.[8]
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileGood to ExcellentSolvates via H-bond acceptance and dipole-dipole interactions.[3]
"Borderline" Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM)Fair to ModerateIntermediate polarity allows for some dissolution.[3]
Nonpolar Hexane, Toluene, Diethyl EtherPoorInsufficient polarity to overcome solute-solute interactions.[13]

If you encounter solubility issues, consider gentle heating or using a stronger polar aprotic solvent like DMSO.

Visualizing Solvent-Nucleophile Interactions

The diagram below illustrates the fundamental difference in how polar protic and polar aprotic solvents interact with an anionic nucleophile (Nu⁻), which is the core principle behind troubleshooting slow reaction rates.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_P Nu⁻ MeOH1 Hδ⁺-Oδ⁻-R MeOH1->Nuc_P H-Bond MeOH2 Hδ⁺-Oδ⁻-R MeOH2->Nuc_P H-Bond MeOH3 Hδ⁺-Oδ⁻-R MeOH3->Nuc_P H-Bond MeOH4 Hδ⁺-Oδ⁻-R MeOH4->Nuc_P H-Bond caption_p Nucleophile is 'caged' and stabilized, reducing its reactivity. Nuc_A Nu⁻ Counter_Ion Na⁺ DMF1 R-C=Oδ⁻     |    N⁺δ-Me₂ DMF1->Counter_Ion Ion-Dipole DMF2 R-C=Oδ⁻     |    N⁺δ-Me₂ DMF2->Counter_Ion Ion-Dipole caption_a Nucleophile is 'naked' and highly reactive.

Caption: Contrasting solvation of a nucleophile in protic vs. aprotic solvents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a framework for substituting the bromine atom on this compound.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO) to achieve a concentration of approximately 0.1-0.5 M. Stir until all solids are dissolved.

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, sodium azide, 1.1-1.5 eq) portion-wise at room temperature. Caution: Some reactions may be exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Isothermal Shake-Flask Method for Solubility Determination

This protocol allows for the quantitative determination of solubility in a chosen solvent, adapting the method described by BenchChem.[12][15]

  • Preparation: Add an excess amount of solid this compound to several sealed vials. The visible excess of solid is crucial for ensuring equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to each vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for 48-72 hours to ensure equilibrium is reached.

  • Settling: Remove the vials and allow them to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended solids.

  • Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of this compound using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Decision Workflow for Solvent Selection

Choosing the right solvent is a critical first step. The following workflow provides a logical path for making an informed decision based on the reaction type.

G start Start: Define Reaction Goal reaction_type What is the primary transformation? (e.g., SNAr, O-Alkylation) start->reaction_type nucleophile_check Is the nucleophile strong and anionic? reaction_type->nucleophile_check SNAr base_check Is a strong base used to form a phenoxide? (e.g., NaH, K₂CO₃) reaction_type->base_check O-Alkylation sn1_check Is a carbocation intermediate expected? (SN1-type mechanism) reaction_type->sn1_check Other (less common) nucleophile_check->sn1_check No (weak, neutral nucleophile) polar_aprotic Select a Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) Ensures high nucleophilicity. nucleophile_check->polar_aprotic Yes base_check->polar_aprotic Yes consider_solubility Consider co-solvent or alternative if starting material solubility is low. base_check->consider_solubility No polar_protic Select a Polar Protic Solvent (e.g., EtOH, H₂O) Stabilizes ionic intermediates. sn1_check->polar_protic Yes sn1_check->consider_solubility No

Caption: A logical workflow for selecting an appropriate reaction solvent.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Bromo-2-hydroxybenzonitrile Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their coupling experiments. The unique electronic and steric properties of this substrate, namely the presence of three distinct functional groups (bromo, hydroxyl, and nitrile), can present specific hurdles. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst System & Ligand Choice

Question 1: My reaction shows little to no conversion. How do I know if my palladium catalyst is the problem?

Answer: Catalyst inactivity is a primary suspect in failed coupling reactions. The active catalytic species in most cross-coupling reactions is Pd(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1][2] This initial reduction step can be inefficient and is a common failure point.

Troubleshooting Steps:

  • Verify Precatalyst Activity: Test your palladium source in a well-established, reliable coupling reaction, such as the Suzuki coupling of bromobenzene with phenylboronic acid.[1] If this control reaction also fails, your catalyst has likely degraded or was of poor quality.

  • Switch to a Modern Precatalyst: Consider using air-stable Pd(II) palladacycle precatalysts (e.g., Buchwald G3 or G4 types). These are specifically designed for the clean and efficient generation of the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results.[1][3]

  • Check for Palladium Black: Visually inspect your reaction flask. The formation of a black precipitate (palladium black) is a sign of catalyst decomposition and aggregation, rendering it inactive.[1] This is often caused by exposure to oxygen or excessively high temperatures.

Question 2: I'm seeing low yields in my Suzuki/Buchwald-Hartwig/Ullmann coupling. Is my ligand choice appropriate for this compound?

Answer: Ligand selection is absolutely critical. The hydroxyl and nitrile groups on your substrate can coordinate to the palladium center, potentially inhibiting the reaction. Furthermore, the electronic properties of the ring require a ligand that can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Expert Insight: For electron-rich aryl halides or substrates prone to catalyst inhibition, bulky and electron-rich phosphine ligands are generally required.[3][4][5] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that readily undergoes oxidative addition.

Coupling TypeRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Dialkylbiaryl phosphinesSPhos, XPhos, RuPhosFacilitates oxidative addition and reductive elimination for C-C bond formation.[6]
Buchwald-Hartwig Amination Dialkylbiaryl phosphines, Josiphos, XantphosBrettPhos, Xantphos, tBuXPhosEssential for C-N bond formation, especially with challenging substrates like pyridines.[2][7][8]
Ullmann C-O Coupling MOP-type ligands, N,N-Dimethyl GlycineH-MOP, Me-MOPOften used in copper-catalyzed systems but palladium variants exist.[9][10]

Experimental Protocol: Small-Scale Ligand Screening

A parallel reaction screening approach is the most efficient way to identify the optimal ligand.

  • Preparation: In an inert atmosphere (glovebox), arrange an array of reaction vials (e.g., 24-well plate). To each vial, add a pre-weighed amount of a different phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq), and a finely powdered base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst & Solvent: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to each vial. Dispense the degassed, anhydrous solvent (e.g., Dioxane) to each vial.

  • Reaction & Analysis: Seal the plate and heat to the desired temperature (e.g., 80-110 °C). After a set time (e.g., 12 hours), cool the plate, quench the reactions, and analyze the conversion in each vial by LC-MS or GC-MS.

Category 2: Reagent Quality & Reaction Conditions

Question 3: I've tried multiple catalyst systems with no improvement. Could my reagents or conditions be the issue?

Answer: Absolutely. The success of a cross-coupling reaction is a multi-variable problem where the quality of every component and the precise conditions are paramount.

Troubleshooting Workflow Diagram

The following workflow provides a systematic approach to diagnosing issues when low conversion is observed.

Troubleshooting_Workflow Start Low Conversion Observed Reagent_Check 1. Verify Reagent Quality Start->Reagent_Check Condition_Check 2. Review Reaction Conditions Reagent_Check->Condition_Check If reagents are pure Substrate_Purity Substrate Purity? (this compound) Reagent_Check->Substrate_Purity Partner_Stability Coupling Partner Stable? (e.g., Boronic Acid Decomposition) Reagent_Check->Partner_Stability Base_Purity Base Anhydrous & Pure? Reagent_Check->Base_Purity Solvent_Quality Solvent Degassed & Anhydrous? Reagent_Check->Solvent_Quality Catalyst_Check 3. Re-evaluate Catalyst System Condition_Check->Catalyst_Check If conditions are correct Inert_Atmosphere Inert Atmosphere Maintained? (O₂ deactivates Pd(0)) Condition_Check->Inert_Atmosphere Temperature Temperature Optimal? Condition_Check->Temperature Concentration Concentration Appropriate? Condition_Check->Concentration Base_Choice Base Strength/Solubility Correct? Condition_Check->Base_Choice Precatalyst_Activity Precatalyst Active? Catalyst_Check->Precatalyst_Activity Ligand_Choice Ligand Optimal? Catalyst_Check->Ligand_Choice Pd_Loading Pd Loading Sufficient? Catalyst_Check->Pd_Loading

Caption: A systematic workflow for troubleshooting low conversion.

Key Areas to Scrutinize:

  • Inert Atmosphere: Palladium(0) catalysts are rapidly oxidized and deactivated by oxygen.[11][12] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Base Selection: The base is not just a proton scavenger; it is a critical component of the catalytic cycle.[11]

    • Strength: For couplings involving phenols or their derivatives, a sufficiently strong base is needed. Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[6][9][13] For particularly stubborn couplings, stronger bases like NaOtBu or K-OtBu may be required, but these can promote side reactions.[14]

    • Solubility: The low solubility of inorganic bases can lead to reproducibility issues.[4] Ensure the base is finely powdered to maximize surface area. In some cases, a mixed solvent system (e.g., Dioxane/water) can improve solubility and facilitate the reaction.[15]

  • Solvent Choice: The solvent must dissolve all reactants and intermediates.[11][16] Aprotic polar solvents like 1,4-dioxane, toluene, and THF are common.[7][11] Be aware that at high temperatures (>80-100 °C), solvents like DMF, dioxane, and DME can act as hydride sources, leading to undesired reduction of your aryl halide (hydrodehalogenation).[16][17]

Category 3: Common Side Reactions

Question 4: My starting material is consumed, but the yield of my desired product is still low. What other reactions could be happening?

Answer: Several side reactions can compete with your desired coupling, consuming starting material and lowering your yield. Identifying the major byproducts is key to mitigating these pathways.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionProbable CauseMitigation Strategy
Protodeboronation (Suzuki)The boronic acid's C-B bond is cleaved and replaced by a C-H bond.High temperature, excess water, or harsh basic conditions.[1][15]Use milder bases (e.g., KF), lower the temperature, or switch to a more stable boronic ester (e.g., pinacol or MIDA esters).[1][15]
Homocoupling Two molecules of the coupling partner (e.g., boronic acid or organotin) couple with each other.Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), promoting this pathway.[6]Ensure rigorous degassing of the reaction mixture.[6] Use a slight excess (1.1-1.5 eq) of the boronic acid, but avoid large excesses.
Hydrodehalogenation The C-Br bond is reduced to a C-H bond, yielding 2-hydroxybenzonitrile.Presence of a hydride source (e.g., from the solvent at high temp) or β-hydride elimination from intermediates.[18]Use anhydrous conditions, select a more stable solvent, and choose ligands that favor reductive elimination.[18]

Catalytic Cycle Diagram: Potential Failure Points in Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X Deactivation Catalyst Deactivation (e.g., O₂, High Temp) Pd0->Deactivation Transmetal Ar-Pd(II)-R (Transmetalation) OxAdd->Transmetal R-B(OR)₂ Slow_OxAdd Slow Oxidative Addition (Poor Ligand Choice) OxAdd->Slow_OxAdd RedElim Ar-R (Product) Transmetal->RedElim Reductive Elimination Failed_Transmetal Failed Transmetalation (Weak Base, Unstable Boronic Acid) Transmetal->Failed_Transmetal RedElim->Pd0

Caption: Suzuki-Miyaura cycle with key points of failure.

Category 4: Analytical & Monitoring

Question 5: How can I effectively monitor my reaction to get a true picture of conversion?

Answer: Relying solely on a final timepoint analysis can be misleading. Proper reaction monitoring provides crucial kinetic data, helps identify byproduct formation in real-time, and determines the optimal reaction time.[19]

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method for visualizing the consumption of starting materials and the appearance of the product. Excellent for initial checks.

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: The preferred method for quantitative analysis.[19][20] It provides accurate data on the percentage of starting material remaining and product formed. LC-MS is invaluable for identifying the mass of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing excellent separation and definitive identification of byproducts.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for quantitative analysis of reaction aliquots and provides detailed structural information, confirming product identity and characterizing impurities.[22][23]

Protocol: Reaction Monitoring by HPLC

  • Initial Sample (T=0): Before adding the catalyst or starting to heat, take a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction. This is your T=0 sample.

  • Time Points: At regular intervals (e.g., every 1-2 hours), withdraw another aliquot and quench it in the same manner.

  • Analysis: After the reaction is complete, analyze all quenched samples by HPLC. Create a calibration curve with known standards for accurate quantification.

  • Data Interpretation: Plot the concentration of the starting material and product versus time to determine the reaction rate and the point at which the reaction has stalled or completed.

By adopting this systematic, evidence-based approach to troubleshooting, you can effectively diagnose the root cause of low conversion rates and successfully optimize your coupling reactions with this compound.

References

Technical Support Center: NMR Analysis of 3-Bromo-2-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in reactions involving 3-Bromo-2-hydroxybenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges in identifying reaction impurities by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Question 1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

Answer: Understanding the baseline NMR spectrum of your target compound is the first critical step in identifying impurities. For this compound, the aromatic region of the ¹H NMR spectrum is characteristic of a 1,2,3-trisubstituted benzene ring.

Causality and Expert Insights: The substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals. The hydroxyl (-OH) group is strongly electron-donating, while the nitrile (-CN) and bromine (-Br) are electron-withdrawing. This electronic environment dictates the chemical shifts of the aromatic protons. The proton ortho to the hydroxyl group and meta to the bromine will be the most shielded (furthest upfield), while the proton between the two electron-withdrawing groups will be the most deshielded (furthest downfield)[1][2]. The phenolic proton (-OH) will appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

Reference NMR Data Summary:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-4~7.6~135Doublet of doublets (dd)
H-5~6.9~120Triplet or dd
H-6~7.5-7.6~130Doublet of doublets (dd)
-OHVariable (e.g., ~6.0, broad)-Labile proton, will exchange with D₂O
C-1 (-CN)-~115 (Quaternary)Nitrile carbon
C-2 (-OH)-~155 (Quaternary)Carbon bearing the hydroxyl group
C-3 (-Br)-~110 (Quaternary)Carbon bearing the bromine atom
C-4-~135
C-5-~120
C-6-~130

Note: Exact chemical shifts can vary based on the deuterated solvent used and sample concentration. The data presented is an approximation based on typical values.[3][4]

Question 2: My crude ¹H NMR spectrum is very complex. What are the most common impurities I should look for?

Answer: Complexity in a crude NMR spectrum typically arises from a mixture of the desired product, unreacted starting materials, reaction side-products, and residual solvents. For reactions producing this compound, the most common impurities are:

  • Unreacted Starting Materials: Such as 2-bromophenol if that is a precursor in your synthesis route.[5]

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to form 3-bromo-2-hydroxybenzamide and subsequently 3-bromo-2-hydroxybenzoic acid.[6][7][8]

  • Isomeric Impurities: Depending on the synthetic route, other isomers like 5-bromo-2-hydroxybenzonitrile could be formed.

  • Residual Solvents and Reagents: Signals from solvents like Acetone, Ethyl Acetate, or Dichloromethane are common.[9][10]

Workflow for Impurity Identification:

Below is a systematic workflow to approach the identification of unknown signals in your spectrum.

G start Complex Crude NMR Spectrum step1 Identify and Subtract Known Signals (Product, Solvent) start->step1 step2 Compare Remaining Signals to Expected Starting Materials step1->step2 no_match No Match Found step2->no_match If signals remain step3 Analyze Signals for Hydrolysis Products (Amide, Carboxylic Acid) step4 Consider Isomeric Byproducts step3->step4 If signals remain step5 Perform 2D NMR (COSY, HSQC) for Structural Elucidation step4->step5 If signals remain end Impurity Structure(s) Identified step5->end no_match->step3

Caption: Systematic workflow for NMR impurity identification.

Question 3: I see broad peaks in my ¹H NMR spectrum. What is the likely cause and how can I fix it?

Answer: Peak broadening in NMR can stem from several factors, ranging from sample preparation to the chemical nature of the compounds present.[11]

  • Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample. Solution: Re-shim the spectrometer. If the problem persists, use a standard sample to check if the issue is with the sample or the instrument itself.[12]

  • Low Solubility/Precipitation: If your compound is not fully dissolved or starts to precipitate in the NMR tube, you will see very broad signals. Solution: Try a different deuterated solvent in which your compound is more soluble, or slightly warm the sample (if the compound is stable).

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Solution: This is difficult to remedy without further purification of the sample, such as passing it through a small plug of silica or celite.

  • Chemical Exchange: Protons that are undergoing chemical exchange on a timescale similar to the NMR experiment (e.g., phenolic -OH, amide -NH₂) will often appear as broad signals. Solution: A D₂O shake can confirm this; exchangeable protons will disappear from the spectrum. Alternatively, running the NMR at a different temperature can sometimes sharpen these peaks.

Troubleshooting Guide: Specific Impurity Scenarios

Case Study 1: Incomplete Reaction - Identifying Starting Material

Problem: You suspect your reaction has not gone to completion and unreacted 2-bromophenol remains.

Identification Strategy: 2-bromophenol has a different substitution pattern (1,2-disubstituted) and thus a distinct aromatic signature in the ¹H NMR spectrum compared to the 1,2,3-trisubstituted product. Look for a more complex multiplet system further upfield, characteristic of the less substituted ring.

Comparative NMR Data:

Compound Aromatic Proton Signals (¹H NMR) Key Differentiating Feature
This compound Three distinct signals in the ~6.9-7.6 ppm range.Characteristic 1,2,3-pattern.
2-Bromophenol (Impurity) Four aromatic protons, often appearing as complex multiplets between ~6.8-7.5 ppm.Different splitting patterns and integration (4H vs 3H relative to a standard).

Protocol: Quantifying Impurities by qNMR Quantitative NMR (qNMR) can be used to determine the purity of your sample without the need for chromatography.

  • Preparation: Accurately weigh a sample of your crude product and a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Calculation: Compare the integral of a well-resolved signal from your product to a signal from the internal standard to calculate the concentration and thus the purity.

Case Study 2: Hydrolysis of the Nitrile Group

Problem: You observe new signals in the aromatic region and a broad signal that could correspond to an amide N-H. This is a common issue, as nitrile groups can hydrolyze under acidic or basic conditions.[8][13][14]

Reaction & Impurity Formation:

G A This compound B 3-Bromo-2-hydroxybenzamide A->B H₂O (H⁺ or OH⁻) C 3-Bromo-2-hydroxybenzoic Acid B->C H₂O (H⁺ or OH⁻)

Caption: Hydrolysis pathway of this compound.

Identification Strategy: The conversion of the nitrile to an amide and then to a carboxylic acid significantly changes the electronic environment and, therefore, the NMR spectrum.

  • 3-Bromo-2-hydroxybenzamide:

    • ¹H NMR: Look for two new broad singlets in the region of 7-8 ppm corresponding to the -CONH₂ protons. The aromatic proton signals will also shift slightly compared to the nitrile.

    • ¹³C NMR: The nitrile carbon signal (~115 ppm) will be replaced by a carbonyl carbon signal (~170 ppm).

  • 3-Bromo-2-hydroxybenzoic Acid:

    • ¹H NMR: The most telling signal is a very broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH). The -OH proton on the ring will still be present.

    • ¹³C NMR: Look for a carbonyl carbon signal in the region of ~170-175 ppm.

Experimental Verification: The D₂O Shake

This simple experiment is invaluable for identifying labile protons (-OH, -NH₂, -COOH).

  • Acquire Spectrum: Run a standard ¹H NMR of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR again.

  • Analysis: Signals corresponding to the labile protons will have disappeared or significantly decreased in intensity. This provides definitive evidence for the presence of hydroxyl, amide, or carboxylic acid functional groups.[11]

References

Technical Support Center: Hydrodehalogenation of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common side reaction of hydrodehalogenation, specifically when working with 3-Bromo-2-hydroxybenzonitrile in cross-coupling reactions. Our focus is on providing practical, field-proven insights to help you minimize this unwanted side reaction and maximize the yield of your desired product.

Introduction to the Challenge: Hydrodehalogenation

Hydrodehalogenation is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide (in this case, the C-Br bond) is cleaved and replaced by a hydrogen atom, leading to the formation of 2-hydroxybenzonitrile as a byproduct.[1] This not only reduces the yield of the desired coupled product but also complicates downstream purification. Understanding the factors that promote this undesired pathway is the first step toward its mitigation.

The substrate, this compound, presents a unique electronic and steric profile. The electron-withdrawing nature of the nitrile group and the electron-donating character of the hydroxyl group, along with their ortho and meta positions relative to the bromine, influence the reactivity of the C-Br bond.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem with my this compound reaction?

A1: Hydrodehalogenation is the substitution of the bromine atom on your starting material with a hydrogen atom, resulting in the byproduct 2-hydroxybenzonitrile. This is a significant issue as it consumes your starting material, reduces the overall yield of your target molecule, and introduces a structurally similar impurity that can be challenging to separate.

Q2: What are the primary mechanistic drivers for hydrodehalogenation in my palladium-catalyzed reaction?

A2: The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent), or even the amine base. Once formed, this Pd-H species can reductively eliminate with the aryl group of your substrate to yield the hydrodehalogenated byproduct.

Q3: How do the hydroxyl and nitrile groups on my substrate affect the likelihood of hydrodehalogenation?

A3: The electronic properties of the hydroxyl (-OH) and nitrile (-CN) groups play a crucial role. The -OH group is electron-donating through resonance, increasing electron density on the aromatic ring, while the -CN group is strongly electron-withdrawing.[2][3] This electronic push-pull can influence the rate of oxidative addition and the stability of the resulting organopalladium intermediate, thereby affecting the competition between the desired cross-coupling and the undesired hydrodehalogenation. The ortho-hydroxyl group can also act as a potential ligand for the palladium center, which may alter the catalyst's reactivity and selectivity.

Q4: Can my choice of palladium catalyst and ligand influence the extent of hydrodehalogenation?

A4: Absolutely. The choice of palladium precursor and, more critically, the phosphine ligand, is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., XPhos, SPhos), can promote the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway. Less sterically demanding ligands may favor the formation of Pd-H species and subsequent hydrodehalogenation.

Q5: What role does the base play in promoting or suppressing this side reaction?

A5: The base is a critical parameter. Strong, non-nucleophilic bases are generally preferred for cross-coupling reactions. However, certain bases, particularly those with available β-hydrides or those that can generate water upon reaction with acidic protons (like the hydroxyl group on your substrate), can be sources of hydrides for the palladium catalyst, thus promoting hydrodehalogenation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice than strong organic bases if hydrodehalogenation is a significant issue.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Hydrodehalogenation

If you are observing significant formation of 2-hydroxybenzonitrile, follow this systematic approach to diagnose and resolve the issue.

dot

Caption: Systematic workflow for troubleshooting hydrodehalogenation.

Guide 2: Optimizing Reaction Parameters

The following table provides a summary of key reaction parameters and their likely impact on hydrodehalogenation, with specific recommendations for this compound.

ParameterCommon IssueRecommendation for this compoundRationale
Solvent Protic solvents (e.g., alcohols) or wet solvents can be a hydride source.Use anhydrous, aprotic solvents like toluene, dioxane, or THF.Minimizes the availability of protons and potential hydride donors.
Base Strong, sterically unhindered bases can promote Pd-H formation.Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.These bases are less likely to act as hydride donors compared to alkoxides or amine bases.
Ligand Small, electron-poor ligands can favor hydrodehalogenation.Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands promote the desired reductive elimination step and can sterically hinder the approach of hydride sources to the palladium center.
Temperature High temperatures can accelerate the rate of hydrodehalogenation.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.The activation energy for hydrodehalogenation may be lower than for the desired coupling, so lowering the temperature can improve selectivity.
Palladium Precursor The choice of Pd(0) or Pd(II) precursor can influence catalyst activation and side reactions.Pd₂(dba)₃ is a common and effective Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0).A clean and efficient generation of the active Pd(0) catalyst is crucial to avoid side reactions.

Experimental Protocols

Protocol 1: Analytical Monitoring of Hydrodehalogenation by GC-MS

Objective: To quantify the ratio of the desired product to the hydrodehalogenated byproduct (2-hydroxybenzonitrile).

Materials:

  • Aliquots of the reaction mixture

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot with a small amount of saturated aqueous ammonium chloride solution.

  • Extract the organic components with ethyl acetate (1 mL).

  • Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-400.

  • Data Analysis: Identify the peaks corresponding to this compound (starting material), 2-hydroxybenzonitrile (byproduct), and the desired product based on their retention times and mass spectra. Calculate the relative peak areas to determine the conversion and the ratio of product to byproduct.

Protocol 2: Screening of Reaction Conditions to Minimize Hydrodehalogenation

Objective: To systematically screen different bases and solvents to identify conditions that suppress the formation of 2-hydroxybenzonitrile.

Materials:

  • This compound

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • A selection of anhydrous solvents (e.g., toluene, dioxane, THF)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup (in an inert atmosphere):

    • To a series of reaction vials, add this compound (1.0 equiv), the palladium precursor (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

    • To each vial, add a different base (e.g., 2.0 equiv) and a different anhydrous solvent (e.g., 0.5 M concentration).

  • Reaction Execution:

    • Seal the vials and place them in a preheated aluminum block on a stirrer hotplate.

    • Run the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Work up each reaction mixture as described in Protocol 1.

    • Analyze each sample by GC-MS or LC-MS to determine the product-to-byproduct ratio.

dot

Caption: Competing pathways in palladium-catalyzed cross-coupling.

References

Technical Support Center: Navigating Steric Hindrance in Reactions with 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-Bromo-2-hydroxybenzonitrile. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges posed by the steric hindrance of this versatile building block. The ortho-positioning of the bromo, hydroxyl, and nitrile groups necessitates careful reaction design to achieve desired outcomes in common synthetic transformations.

Understanding the Challenge: The Steric Environment of this compound

The primary obstacle in reactions involving this compound is the steric congestion around the reactive centers. The bromine atom, a key site for cross-coupling reactions, is flanked by a hydroxyl group and a nitrile group on the aromatic ring. This arrangement can impede the approach of bulky reagents and catalysts, slowing down or even inhibiting reactions that would otherwise proceed smoothly with less substituted aryl halides. Furthermore, the acidic proton of the hydroxyl group can interfere with certain organometallic reagents and bases, adding another layer of complexity.

This guide will focus on practical strategies to overcome these hurdles in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will also address considerations for nucleophilic aromatic substitution and the strategic use of protecting groups.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. What are the likely causes?

A1: Low reactivity in Suzuki-Miyaura couplings with this substrate is almost always due to steric hindrance. The bulky palladium catalyst complex may struggle to undergo oxidative addition at the sterically encumbered C-Br bond. Additionally, the free hydroxyl group can interfere with the boronic acid or the basic conditions. Key areas to troubleshoot are your choice of ligand, palladium precursor, base, and solvent.

Q2: I'm observing significant amounts of starting material and some debromination in my Buchwald-Hartwig amination. How can I improve this?

A2: This is a classic sign of an inefficient catalytic cycle, likely hampered by steric hindrance. The bulky ligand-palladium complex may not be able to efficiently coordinate to the nitrogen nucleophile or undergo reductive elimination. The choice of a sufficiently bulky and electron-rich phosphine ligand is critical to promote these steps.[1] Debromination can be a side reaction favored at higher temperatures when the desired coupling is slow.

Q3: Is nucleophilic aromatic substitution (SNAr) a viable alternative for introducing nucleophiles?

A3: While possible, SNAr on this compound is challenging. For an SNAr reaction to be efficient, the aromatic ring needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[2] The nitrile group provides some activation, but it may not be sufficient to overcome the inherent low reactivity of the aryl bromide towards nucleophilic attack under typical SNAr conditions. Palladium-catalyzed cross-coupling reactions are generally more versatile and reliable for this substrate.

Q4: When should I consider using a protecting group for the hydroxyl function?

A4: Protection of the hydroxyl group is recommended when using strong bases that can deprotonate it, or when the free hydroxyl group might coordinate to the metal catalyst and inhibit its activity. It is particularly important in reactions where the nucleophile is sensitive to acidic protons. However, adding protection and deprotection steps adds to the overall synthesis length, so it's a trade-off between potentially higher yields in the coupling step and overall efficiency.[3][4][5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low Conversion of this compound
Potential Cause Troubleshooting Action Rationale
Inadequate Ligand Steric Bulk/Electron Donating Ability Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or a di-tert-butylruthenocenylphosphine (e.g., R-Phos).[6][7]Bulky, electron-rich ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for oxidative addition to sterically hindered aryl bromides.[1]
Palladium Precursor Inefficiency Use a pre-formed catalyst or a more readily activated Pd(0) source like Pd₂(dba)₃.Pre-catalysts can provide a more consistent and active form of the catalyst in solution.
Base Incompatibility or Insufficient Strength Screen different bases. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective.[8]The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
Solvent Effects Test a range of solvents. Aprotic polar solvents like dioxane, THF, or toluene are common choices.[8]The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
Reaction Temperature Too Low Gradually increase the reaction temperature. Monitor for decomposition.Higher temperatures can provide the necessary activation energy to overcome steric barriers.

Visualizing the Solution: Catalyst and Ligand Selection Logic

Suzuki_Troubleshooting cluster_Problem Problem: Low Yield in Suzuki Coupling cluster_Solutions Troubleshooting Pathway Start Low Conversion of This compound Ligand Optimize Ligand: - Increase Steric Bulk - Use Electron-Rich Phosphines (e.g., SPhos, XPhos, R-Phos) Start->Ligand Primary Action Catalyst Change Pd Source: - Use Pd₂(dba)₃ - Consider Pre-catalysts Ligand->Catalyst If still low yield Base Screen Bases: - Cs₂CO₃ - K₃PO₄ Catalyst->Base Further Optimization Conditions Adjust Conditions: - Vary Solvent (Toluene, Dioxane) - Increase Temperature Base->Conditions Fine-tuning

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Incomplete Reaction and/or Side Product Formation
Potential Cause Troubleshooting Action Rationale
Ligand Not Suitable for Sterically Hindered Substrate Employ a highly hindered biarylphosphine ligand like BrettPhos or a Josiphos-type ligand.[9]These ligands are designed to facilitate the challenging reductive elimination step with sterically demanding substrates and prevent β-hydride elimination.
Base is Too Weak or Too Strong A strong, non-nucleophilic base is usually required. NaOtBu is a common choice, but Cs₂CO₃ or K₃PO₄ can sometimes be more effective and tolerate more functional groups.[10][11]The base is critical for deprotonating the amine, but an overly strong base can lead to side reactions.
Inhibition by the Hydroxyl Group Consider protecting the hydroxyl group as a methyl ether (MOM) or a silyl ether (TBS).This prevents potential coordination to the palladium center, which can inhibit catalysis.
Oxygen Sensitivity Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation.

Visualizing the Solution: Decision Tree for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting cluster_Primary Primary Troubleshooting cluster_Secondary Secondary Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Ligand Is the ligand sterically demanding? (e.g., BrettPhos, Josiphos) Start->Ligand Base Is the base appropriate? (NaOtBu, Cs₂CO₃) Ligand->Base If ligand is appropriate ProtectingGroup Consider OH Protection (MOM, TBS ethers) Base->ProtectingGroup If base is appropriate InertAtmosphere Ensure Rigorous Inert Atmosphere ProtectingGroup->InertAtmosphere If side reactions persist

Caption: Decision-making process for troubleshooting Buchwald-Hartwig aminations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for different boronic acids.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition:

    • In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution with respect to the aryl bromide).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction:

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Protecting the Hydroxyl Group as a Methoxymethyl (MOM) Ether
  • Setup:

    • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).

    • Slowly add methoxymethyl chloride (MOM-Cl, 1.5 equiv.) dropwise.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield 3-Bromo-2-(methoxymethoxy)benzonitrile.

Deprotection of the MOM group is typically achieved under acidic conditions, for example, with HCl in methanol.

References

Technical Support Center: Optimizing Base Selection for Cross-Coupling of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to base selection in palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-hydroxybenzonitrile. The presence of the ortho-hydroxy and nitrile functionalities introduces specific considerations that are critical for achieving high reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in a low yield or failing completely?

Low yields or reaction failures with this substrate often stem from issues related to the choice of base, which can lead to several complications:

  • Substrate Decomposition: The phenolic proton of this compound is acidic and can react with strong bases. This can lead to the formation of a phenoxide, which may undergo undesired side reactions or decomposition under the reaction conditions.

  • Catalyst Inhibition/Deactivation: The nitrile group and the hydroxyl group can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[1] The choice of base can influence the extent of this coordination.

  • Poor Solubility: The substrate, catalyst, or base may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.[2]

  • Inappropriate Base Strength: The base must be strong enough to facilitate the desired step in the catalytic cycle (e.g., transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination) but not so strong that it promotes side reactions.[3]

Q2: What is the primary role of the base in common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig?

The role of the base is specific to the type of cross-coupling reaction being performed:

  • Suzuki-Miyaura Coupling: The base is crucial for activating the organoboron reagent (boronic acid or ester).[4][5] It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[6][7]

  • Heck Reaction: The base is required to neutralize the hydrogen halide (H-X) that is eliminated during the catalytic cycle, regenerating the active Pd(0) catalyst.[8][9]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner, forming a more nucleophilic amide that can then coordinate to the palladium center.[10][11]

Q3: How does the ortho-hydroxy group on this compound influence the choice of base?

The acidic proton of the ortho-hydroxy group can be deprotonated by the base. This can be either beneficial or detrimental:

  • Potential Benefit: The resulting phenoxide can act as a directing group, potentially accelerating the oxidative addition step.

  • Potential Drawback: The phenoxide can also chelate to the palladium center, which might stabilize the catalyst but could also inhibit subsequent steps in the catalytic cycle. A very strong base could lead to the formation of a less reactive palladium-phenoxide complex.

Q4: Can I use a common base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for these reactions?

While strong inorganic bases like NaOH and KOH are sometimes used in cross-coupling reactions, they may not be ideal for this compound. The high basicity and presence of water (if used as an aqueous solution) can promote substrate decomposition or other side reactions. However, under specific conditions and with careful optimization, they can be effective.[12]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Potential Cause: Inefficient transmetalation due to suboptimal base selection.

Troubleshooting Steps:

  • Screen Different Bases: The optimal base is highly dependent on the specific boronic acid and solvent system. A screening of bases with varying strengths and properties is recommended.

  • Consider Weaker Inorganic Bases: Start with milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3] These are often effective and less likely to cause substrate degradation.

  • Evaluate Stronger, More Soluble Bases: If milder bases are ineffective, cesium carbonate (Cs₂CO₃) can be a good alternative due to its higher solubility and basicity.[13][14]

  • Trial of Fluoride-Based Bases: In cases where the substrate is sensitive to strong bases, potassium fluoride (KF) can be a suitable option, particularly under anhydrous conditions.[4]

Comparative Data on Bases for Suzuki-Miyaura Coupling
BasepKa of Conjugate Acid (approx.)[15][16][17]Common SolventsKey Considerations
K₂CO₃10.3Toluene/Water, Dioxane/WaterA standard, cost-effective choice. May require elevated temperatures.[3]
K₃PO₄12.3Dioxane/Water, DMFA stronger inorganic base, often effective for challenging substrates.[3]
Cs₂CO₃10.3Dioxane, DMF, TolueneMore soluble than K₂CO₃, can accelerate reaction rates.[13]
KF3.2THF (anhydrous), DioxaneA mild base, useful for base-sensitive substrates.[4]
NaOH15.7Water, THF/WaterA very strong base, use with caution to avoid side reactions.[18]
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Potential Cause: The use of an inappropriate base leading to catalyst inhibition or decomposition.

Troubleshooting Steps:

  • Employ Strong, Non-Nucleophilic Bases: Strong alkoxide bases are typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices.[19]

  • Consider the Amine's pKa: The strength of the base should be matched to the acidity of the amine coupling partner. Weaker amines may require stronger bases.

  • Organic Bases as an Alternative: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, although their impact on the reaction rate can be concentration-dependent.[20]

  • Ensure Anhydrous Conditions: Alkoxide bases are sensitive to moisture. It is crucial to use anhydrous solvents and reagents to prevent base quenching and potential side reactions.[10]

Recommended Bases for Buchwald-Hartwig Amination
BasepKa of Conjugate Acid (approx.)[15][21]Common SolventsKey Considerations
NaOtBu17Toluene, Dioxane, THFA very strong, non-nucleophilic base. Widely used and effective.[19]
KOtBu17Toluene, Dioxane, THFSimilar to NaOtBu, can sometimes offer different reactivity.[19]
K₃PO₄12.3Dioxane, TolueneA milder alternative, may be suitable for more sensitive substrates.
Cs₂CO₃10.3Dioxane, TolueneCan be effective, particularly with certain ligand systems.[22]
Issue 3: Poor Reproducibility and Stalled Reactions

Potential Cause: Heterogeneity of the reaction mixture due to poor solubility of the chosen base.

Troubleshooting Steps:

  • Select a More Soluble Base: If using a base like K₂CO₃, consider switching to the more soluble Cs₂CO₃.[13]

  • Optimize the Solvent System: The addition of a co-solvent can improve the solubility of the base. For example, in Suzuki couplings, a mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve inorganic bases.[18][23]

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the reactants, catalyst, and base, especially in heterogeneous systems.[2]

Experimental Workflow & Methodologies

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and the Role of the Base

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling Start Reagents: This compound Arylboronic Acid Base (e.g., K2CO3) Pd(0) Catalyst Reaction_Setup Reaction Setup: Inert Atmosphere Degassed Solvent Start->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Base_Role Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Transmetalation ReductElim Reductive Elimination Transmetalation->ReductElim ReductElim->Pd0 Product Ar-Ar' ReductElim->Product ArBr 3-Bromo-2- hydroxybenzonitrile ArBr->OxAdd ArBOH2 Ar'B(OH)2 Boronate [Ar'B(OH)3]- ArBOH2->Boronate Base Base (e.g., K2CO3) Base->Boronate Activation Boronate->Transmetalation

Caption: The base activates the boronic acid for transmetalation in the Suzuki cycle.

References

Technical Support Center: Column Chromatography Purification of 3-Aryl-2-Hydroxybenzonitrile Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-aryl-2-hydroxybenzonitrile products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable compounds using column chromatography. Here, we address common challenges with in-depth, experience-driven advice and provide actionable protocols to enhance the purity and yield of your target molecules.

The unique structure of 3-aryl-2-hydroxybenzonitriles, featuring a phenolic hydroxyl group and a nitrile moiety on an aromatic core, presents specific challenges during silica gel chromatography. The polar nature of these functional groups can lead to strong interactions with the silica stationary phase, resulting in issues such as peak tailing, poor separation, and even irreversible adsorption. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting the most frequently encountered problems during the column chromatography of 3-aryl-2-hydroxybenzonitrile derivatives.

Problem 1: The compound is stuck on the column or elutes very slowly with significant tailing.

This is a classic symptom of strong interactions between the polar 3-aryl-2-hydroxybenzonitrile and the acidic silanol groups on the surface of the silica gel.[1][2]

Causality: The phenolic hydroxyl group and the nitrogen of the nitrile can form hydrogen bonds with the stationary phase, leading to high retention and poor peak shape.

Solutions:

  • Optimize the Mobile Phase:

    • Increase Solvent Polarity Gradually: If your compound is eluting too slowly, a gradual increase in the polarity of the mobile phase can help. For instance, if you are using a hexane/ethyl acetate system, a slow gradient increase of ethyl acetate is recommended.[3]

    • Incorporate a More Polar Solvent: For highly polar compounds, consider switching to a more effective eluent system like dichloromethane/methanol. A 5% methanol in dichloromethane mixture can be a good starting point.[1]

    • Consider Toluene: For aromatic compounds, replacing hexane with toluene in your mobile phase (e.g., 10% ethyl acetate in toluene) can significantly improve separation by modifying the interactions with the stationary phase.[1]

  • Deactivate the Silica Gel:

    • The acidity of silica gel can sometimes cause issues. While less common for this specific class of compounds, if you suspect degradation, you can deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol and then re-equilibrating with your starting mobile phase.

  • Consider Alternative Stationary Phases:

    • If issues persist, switching to a more inert stationary phase may be necessary. Neutral or basic alumina can be a good alternative to silica gel for purifying phenolic compounds.[1] Reversed-phase (C18) chromatography is another viable option for polar compounds.[4]

Problem 2: Poor separation between the desired product and impurities.

Even with an appropriate mobile phase, achieving baseline separation can be challenging, especially if impurities have similar polarities to your target compound.

Causality: Insufficient difference in the partitioning of the product and impurities between the stationary and mobile phases.

Solutions:

  • Fine-Tune the Solvent System: The key to good separation is finding a solvent system where the desired product has an Rf value of approximately 0.2-0.4 on a TLC plate.[3] Experiment with different solvent ratios and combinations to maximize the difference in Rf values between your product and the impurities.

  • Employ a Shallow Gradient: Instead of a steep gradient, a slow and gradual increase in the mobile phase polarity will provide better resolution between closely eluting compounds.[5]

  • Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.[5] Ensure your column is packed uniformly as a slurry and is free of air bubbles.

  • Sample Loading Technique: For samples with limited solubility in the mobile phase, dry loading is recommended.[5][6] This involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column, which can lead to sharper bands and improved resolution.[5][6]

Problem 3: The compound appears to have decomposed on the column.

In some cases, the acidic nature of silica gel can lead to the degradation of sensitive compounds.

Causality: The silanol groups on the silica surface can act as acid catalysts, promoting decomposition of certain molecules.

Solutions:

  • Test for Silica Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots, your compound is likely unstable on silica.[3]

  • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned previously, deactivating the silica or using a different stationary phase like alumina or Florisil can mitigate decomposition.[3]

  • Add a Modifier to the Mobile Phase: For basic compounds that might interact strongly with acidic silica, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase can improve recovery and peak shape.[3]

Problem 4: No compound is observed in the collected fractions.

This can be a frustrating experience, but there are several logical explanations to consider.

Causality: The compound may have eluted much faster or slower than anticipated, or it may be too dilute to detect.

Solutions:

  • Check the Solvent Front: Your compound may be very non-polar in the chosen solvent system and eluted with the initial solvent front. Always check the first few fractions.[3]

  • Increase Elution Strength: If you suspect the compound is still on the column, significantly increase the polarity of the mobile phase to push it off.[3]

  • Concentrate Fractions: The compound may have eluted but is too dilute to be detected by TLC. Try concentrating a range of fractions where you expected your compound to elute and re-analyze by TLC.[3]

  • Verify Your Solvent System: Double-check that you prepared the mobile phase correctly and did not accidentally reverse the polar and non-polar components.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 3-aryl-2-hydroxybenzonitriles?

A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4] Begin with a low percentage of ethyl acetate and gradually increase the polarity based on TLC analysis. A system that provides an Rf of 0.2-0.4 for your target compound is ideal for column chromatography.[3] For more polar analogs, a dichloromethane/methanol system may be more effective.[1]

Q2: What type of silica gel (mesh size) should I use?

For standard flash column chromatography, silica gel with a mesh size of 230-400 is common. For larger scale purifications where high backpressure can be an issue, a larger particle size (e.g., 100-200 mesh) may be more appropriate.[5]

Q3: How much silica gel should I use relative to my crude sample?

A general rule of thumb is a crude sample to silica gel ratio of 1:20 to 1:50 by weight. This can be adjusted based on the difficulty of the separation. For challenging separations, a higher ratio (e.g., 1:100) may be necessary.

Q4: Should I perform wet or dry loading of my sample?

Dry loading is often preferred, especially for larger scale purifications or when the sample is not very soluble in the initial mobile phase.[5][6] Dry loading can lead to more uniform sample application and better separation.[5][6]

Q5: My purified compound is still colored. How can I remove the color?

Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated carbon, followed by hot filtration.[7] Alternatively, persistent color may be removed by a subsequent purification step, such as recrystallization or another round of chromatography with a different solvent system.[7]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Securely clamp a glass column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[4]

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[4]

  • Pour the slurry into the column in one continuous motion.

  • Gently tap the side of the column to help the silica settle into a uniform bed and to dislodge any air bubbles.[4]

  • Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin, protective layer of sand on top of the silica bed.[4]

Protocol 2: Dry Loading the Sample
  • Dissolve your crude 3-aryl-2-hydroxybenzonitrile product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[6]

  • Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

  • Gently tap the column to create a flat, even layer of the sample-silica mixture.

  • Carefully add a thin layer of sand on top of the sample layer.

Protocol 3: Running a Gradient Elution
  • After loading the sample, carefully add the initial, low-polarity mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to start the elution.

  • Collect fractions in an organized manner (e.g., in test tubes or vials).

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Gradually increase the polarity of the mobile phase according to your pre-determined gradient. For example, you might start with 5% ethyl acetate in hexanes and incrementally increase the ethyl acetate concentration to 10%, 15%, 20%, and so on.

  • Once the desired product has eluted, you can flush the column with a high-polarity solvent to remove any remaining highly retained impurities.

  • Combine the pure fractions containing your 3-aryl-2-hydroxybenzonitrile product and remove the solvent under reduced pressure.

Visualizing the Workflow

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Pack Column run_load Load Sample prep_column->run_load prep_sample Prepare Sample (Dry Load) prep_sample->run_load run_elute Elute with Gradient run_load->run_elute run_collect Collect Fractions run_elute->run_collect analysis_tlc Analyze Fractions (TLC) run_collect->analysis_tlc analysis_combine Combine Pure Fractions analysis_tlc->analysis_combine Identify Pure Fractions analysis_evap Evaporate Solvent analysis_combine->analysis_evap analysis_product Pure Product analysis_evap->analysis_product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Decision Tree

G cluster_compound Compound-Related Issues cluster_technique Technique-Related Issues cluster_solutions start Poor Separation or Recovery? stuck Compound Stuck/Tailing? start->stuck Yes poor_sep Poor Separation? start->poor_sep No decomposed Compound Decomposed? stuck->decomposed No sol_polarity Increase Solvent Polarity stuck->sol_polarity sol_solvent Change Solvent System (e.g., add Toluene/MeOH) stuck->sol_solvent sol_deactivate Use Deactivated Silica/Alumina decomposed->sol_deactivate sol_check_stability Test Silica Stability decomposed->sol_check_stability no_product No Product Detected? poor_sep->no_product No sol_gradient Use Shallower Gradient poor_sep->sol_gradient sol_pack Repack Column poor_sep->sol_pack sol_load Use Dry Loading poor_sep->sol_load sol_check_front Check Solvent Front no_product->sol_check_front sol_concentrate Concentrate Fractions no_product->sol_concentrate

Caption: A decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

Reactivity comparison of 3-bromo vs 3-chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 3-Bromo- vs. 3-Chloro-2-hydroxybenzonitrile for Pharmaceutical Scaffolding

In the landscape of modern drug discovery, the 2-hydroxybenzonitrile scaffold is a privileged structure, serving as a critical building block for a diverse range of therapeutic agents. The strategic functionalization of this scaffold is paramount, and the choice of halogen at the 3-position—typically bromine or chlorine—is a decision with significant downstream consequences for synthetic efficiency and pathway selection. This guide provides an in-depth, evidence-based comparison of the reactivity of 3-bromo-2-hydroxybenzonitrile and 3-chloro-2-hydroxybenzonitrile, designed to empower researchers in making informed decisions for their synthetic campaigns.

We will move beyond simple assertions to dissect the mechanistic underpinnings of their differential reactivity in two of the most crucial classes of transformations in pharmaceutical chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Theoretical Framework: The Dichotomy of Reactivity

The reactivity of an aryl halide is not an intrinsic constant but is dictated by the reaction mechanism. The electronic properties of the halogen and the strength of the carbon-halogen bond create a reactivity dichotomy that is fundamental to understanding the behavior of our two subject molecules.

Nucleophilic Aromatic Substitution (SNAr): An Electron-Driven Pathway

The SNAr reaction is a two-step addition-elimination process.[1][2] A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The reaction is consummated by the expulsion of the halide leaving group.

For this pathway to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[1][3] In 3-halo-2-hydroxybenzonitrile, the cyano group (-CN) is a powerful EWG. While it is meta to the halogen, the combined electron-withdrawing effects of the cyano and hydroxyl groups render the ring sufficiently electrophilic for substitution to occur, albeit under more forcing conditions than a system with ortho/para activation.

In the rate-determining first step (nucleophilic addition), the reactivity order for halogens is typically F > Cl > Br > I .[4] This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack.[4] Following this principle, 3-chloro-2-hydroxybenzonitrile is predicted to be more reactive than its bromo-counterpart in SNAr reactions .

SNAr_Mechanism cluster_reactivity Reactivity Trend (Rate-Determining Step) reagents Aryl-X + Nu⁻ ts1 reagents->ts1 Step 1: Addition meisenheimer Meisenheimer Complex (Rate-Determining Step) ts1->meisenheimer ts2 meisenheimer->ts2 Step 2: Elimination products Aryl-Nu + X⁻ ts2->products F Ar-F Cl Ar-Cl F->Cl > Br Ar-Br Cl->Br > I Ar-I Br->I >

Caption: Generalized SNAr addition-elimination mechanism.

Palladium-Catalyzed Cross-Coupling: A Bond Energy-Driven Pathway

Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings operate via a completely different mechanistic cycle.[5][6][7] The key initiating step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[8][9] This step involves the cleavage of the carbon-halogen (C-X) bond.

The rate of oxidative addition, and thus the overall reaction rate, is primarily governed by the bond dissociation energy (BDE) of the C-X bond. The weaker the bond, the faster the reaction. The established trend for C-X bond strength is C-Cl > C-Br > C-I . Consequently, the reactivity order for cross-coupling reactions is the inverse of the SNAr trend: I > Br > Cl >> F .[10]

Theoretical and experimental data confirm this relationship. The experimental BDE for chlorobenzene is approximately 97.6 kcal/mol, while for bromobenzene it is significantly lower at 82.6 kcal/mol.[11] This substantial energy difference dictates that This compound will be markedly more reactive than 3-chloro-2-hydroxybenzonitrile in palladium-catalyzed cross-coupling reactions .

Suzuki_Cycle cluster_reactivity Reactivity Trend (Oxidative Addition) pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X (L₂) pd0->pdiil Oxidative Addition (Ar-X) Rate-Determining Step pdiil_b Ar-Pd(II)-R' (L₂) pdiil->pdiil_b Transmetalation (R'-B(OH)₂ + Base) product_complex [Ar-R'] Pd(0)L₂ pdiil_b->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration I Ar-I Br Ar-Br I->Br > Cl Ar-Cl Br->Cl > F Ar-F Cl->F >>

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Experimental Design for Reactivity Comparison

To empirically validate these theoretical principles, we propose a series of head-to-head experiments. The following protocols are designed as self-validating systems, where reaction progress is monitored quantitatively.

Exp_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Analysis cluster_outcome 4. Data Interpretation A Stock Solutions: - this compound - 3-Chloro-2-hydroxybenzonitrile - Nucleophile/Coupling Partner - Internal Standard B1 Reaction Vial 1: Bromo Substrate C Add Reagents & Catalyst (Identical Molar Quantities) B1->C B2 Reaction Vial 2: Chloro Substrate B2->C D Heat to specified T (°C) Stir vigorously C->D E Take Aliquots at t = 0, 1, 2, 4, 8, 24 hr D->E F Quench & Dilute E->F G Analyze by HPLC or GC-MS F->G H Calculate % Conversion vs. Internal Standard G->H I Plot % Conversion vs. Time H->I J Compare Reaction Rates & Final Yield I->J

Caption: General experimental workflow for reactivity comparison.

Protocol 1: Buchwald-Hartwig Amination

This experiment will test the reactivity in a palladium-catalyzed C-N bond formation, a crucial transformation in medicinal chemistry.[6][9]

  • Objective: To compare the rate and yield of the reaction between each aryl halide and a model secondary amine, morpholine.

  • Hypothesis: The bromo-substrate will react significantly faster and under milder conditions than the chloro-substrate.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, prepare separate stock solutions of this compound (0.2 M in dioxane), 3-chloro-2-hydroxybenzonitrile (0.2 M in dioxane), and an internal standard (e.g., dodecane).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in dioxane for 15 minutes.

  • Reaction Setup: To two separate oven-dried reaction vials, add sodium tert-butoxide (1.4 equivalents).

  • Charge Vial 1 with the this compound stock solution (1.0 eq).

  • Charge Vial 2 with the 3-chloro-2-hydroxybenzonitrile stock solution (1.0 eq).

  • To each vial, add morpholine (1.2 eq) and the catalyst solution.

  • Execution: Seal the vials and place them in a pre-heated aluminum block at 80°C with magnetic stirring.

  • Monitoring: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw a 50 µL aliquot, quench with 1 mL of ethyl acetate, filter through a silica plug, and analyze by GC-MS to determine the ratio of starting material to product against the internal standard.

Protocol 2: Suzuki-Miyaura Coupling

This experiment evaluates C-C bond formation, a cornerstone of scaffold elaboration.[5][8]

  • Objective: To compare the rate and yield of the reaction between each aryl halide and a model boronic acid, 4-methoxyphenylboronic acid.

  • Hypothesis: The bromo-substrate will achieve high conversion rapidly, while the chloro-substrate will be significantly more sluggish, potentially requiring a more active catalyst system or higher temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the substrates as in Protocol 1. Use toluene as the solvent.

  • Reaction Setup: To two separate reaction vials, add 4-methoxyphenylboronic acid (1.5 eq) and potassium carbonate (2.0 eq, aqueous solution).

  • Charge Vial 1 with the this compound stock solution (1.0 eq).

  • Charge Vial 2 with the 3-chloro-2-hydroxybenzonitrile stock solution (1.0 eq).

  • Catalyst Addition: To each vial, add Pd(PPh₃)₄ (3 mol%).

  • Execution: Seal the vials, and heat to 90°C with vigorous stirring.

  • Monitoring: Follow the sampling and analysis procedure described in Protocol 1, using HPLC with UV detection as the preferred analytical method.

Expected Results & Data Interpretation

The quantitative data from these experiments should be tabulated for a clear, direct comparison.

Table 1: Expected Outcome of Buchwald-Hartwig Amination at 80°C

Time (h) 3-Bromo-Substrate (% Conversion) 3-Chloro-Substrate (% Conversion)
1 >90% <5%
4 >98% ~20%

| 24 | >98% | ~55% (requires higher temp) |

Table 2: Expected Outcome of Suzuki-Miyaura Coupling at 90°C

Time (h) 3-Bromo-Substrate (% Conversion) 3-Chloro-Substrate (% Conversion)
2 >95% <10%
8 >98% ~30%

| 24 | >98% | ~40% (incomplete conversion) |

These expected results illustrate the profound difference in reactivity. The C-Br bond is readily cleaved by the palladium catalyst under standard conditions, leading to rapid and efficient coupling. The much stronger C-Cl bond requires more energy for oxidative addition, resulting in a sluggish and often incomplete reaction with standard catalysts. To achieve comparable efficiency with the chloro-substrate, one would need to employ more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) and potentially higher temperatures.[5]

Conclusion and Strategic Recommendations

The choice between 3-bromo- and 3-chloro-2-hydroxybenzonitrile is a critical decision point in synthesis design, with clear trade-offs.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck, etc.): This compound is unequivocally the superior substrate. Its lower C-Br bond dissociation energy ensures faster reaction rates, higher yields, milder reaction conditions, and broader catalyst compatibility. It should be the default choice for any synthetic route prioritizing these transformations.

  • For Nucleophilic Aromatic Substitution (SNAr): 3-chloro-2-hydroxybenzonitrile holds a theoretical advantage. The higher electronegativity of chlorine enhances the electrophilicity of the carbon center, favoring the rate-determining nucleophilic attack. While this difference may be less dramatic than in cross-coupling, it can be meaningful, particularly in reactions with weaker nucleophiles or when trying to minimize reaction temperature.

  • Economic and Strategic Considerations: Chloro-aromatics are often less expensive and more diverse commercially than their bromo-counterparts. If a large-scale synthesis relies heavily on an SNAr key step and avoids cross-coupling, the chloro-derivative may be the more economical choice. However, the potential need for harsher conditions or lower yields must be factored into the overall process efficiency.

By understanding the mechanistic basis for their differential reactivity, researchers can strategically select the optimal halogenated building block, saving valuable time and resources while maximizing the efficiency and success of their synthetic endeavors.

References

A Head-to-Head Comparison of 3-Bromo- and 3-Iodo-2-hydroxybenzonitrile in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and advanced materials.[1][2] The choice of aryl halide is a critical parameter that significantly influences reaction efficiency and overall yield. This guide provides a comprehensive comparison of 3-bromo-2-hydroxybenzonitrile and 3-iodo-2-hydroxybenzonitrile as substrates in Suzuki coupling reactions, offering experimental insights and practical guidance for researchers, scientists, and professionals in drug development.

The Decisive Role of the Halogen: Reactivity and Mechanistic Implications

The fundamental difference in reactivity between aryl bromides and aryl iodides in Suzuki coupling lies in the initial, often rate-determining, oxidative addition step.[3] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, which is directly correlated to the bond dissociation energy of the carbon-halogen bond. The weaker carbon-iodine bond in 3-iodo-2-hydroxybenzonitrile allows for faster oxidative addition compared to the stronger carbon-bromine bond in its bromo-counterpart.[1][3]

This inherent reactivity difference often translates to milder reaction conditions and potentially higher yields for the iodo-substrate. However, factors such as cost, availability, and the potential for side reactions can make the bromo-analogue a more practical choice in certain scenarios.

Visualizing the Catalytic Cycle

To understand the context of this comparison, it's essential to visualize the fundamental steps of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) (3-Bromo- or 3-Iodo-2-hydroxybenzonitrile) ArX->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Rate-determining step Transmetalation Transmetalation PdII->Transmetalation Organoboron Organoboron Reagent (R-B(OR')_2) Organoboron->Transmetalation Base Base Base->Transmetalation ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Performance: A Data-Driven Comparison

To provide a clear comparison, the following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of both substrates with phenylboronic acid. It is important to note that these are representative conditions, and optimization is often necessary for specific applications.

ParameterThis compound3-Iodo-2-hydroxybenzonitrileRationale & Insights
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd(PPh₃)₄Due to lower reactivity, the bromo-substrate often requires more sophisticated and electron-rich phosphine ligands to facilitate oxidative addition. The iodo-substrate can often be coupled effectively with simpler palladium sources.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Na₂CO₃, K₂CO₃Stronger bases are often employed with the bromo-substrate to promote the formation of the active boronate species and facilitate transmetalation. The iodo-substrate can proceed with milder bases.
Typical Solvent Toluene/H₂O, Dioxane/H₂OEthanol/H₂O, THF/H₂OHigher boiling point solvents may be necessary for the bromo-substrate to achieve sufficient reaction rates. The iodo-substrate can often be coupled at lower temperatures.
Reaction Temperature 80-110 °CRoom Temperature - 80 °CThe higher reactivity of the iodo-substrate allows for reactions to be conducted at significantly lower temperatures, which can be advantageous for sensitive functional groups.
Reaction Time 6-24 hours1-12 hoursThe faster rate of oxidative addition for the iodo-substrate generally leads to shorter reaction times.
Typical Yield Good to Excellent (70-95%)Excellent (>90%)While both substrates can provide high yields, the iodo-analogue often achieves higher yields under milder conditions.
Key Challenge Slower reaction rate requiring more forcing conditions.Higher cost and potential for side reactions like homocoupling of the boronic acid, especially at elevated temperatures.The choice between the two often involves a trade-off between reactivity and cost/stability.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the Suzuki coupling of both substrates. These should be considered as starting points for optimization.

Protocol 1: Suzuki Coupling of this compound

Protocol_Bromo Start Start Step1 To a flame-dried flask, add: - this compound (1.0 mmol) - Phenylboronic acid (1.2 mmol) - K₂CO₃ (2.0 mmol) Start->Step1 Step2 Add PdCl₂(dppf) (0.03 mmol) Step1->Step2 Step3 Evacuate and backfill with Argon (3x) Step2->Step3 Step4 Add degassed Dioxane (8 mL) and H₂O (2 mL) Step3->Step4 Step5 Heat the mixture at 100 °C for 12 hours Step4->Step5 Step6 Cool to room temperature and quench with water Step5->Step6 Step7 Extract with Ethyl Acetate (3x) Step6->Step7 Step8 Dry organic layer, concentrate, and purify by column chromatography Step7->Step8 End End Step8->End Protocol_Iodo Start Start Step1 To a flask, add: - 3-Iodo-2-hydroxybenzonitrile (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Na₂CO₃ (2.0 mmol) Start->Step1 Step2 Add Pd(PPh₃)₄ (0.02 mmol) Step1->Step2 Step3 Add Ethanol (10 mL) and H₂O (2.5 mL) Step2->Step3 Step4 Stir the mixture at 60 °C for 4 hours Step3->Step4 Step5 Cool to room temperature and remove ethanol under reduced pressure Step4->Step5 Step6 Add water and extract with Ethyl Acetate (3x) Step5->Step6 Step7 Dry organic layer, concentrate, and purify by column chromatography Step6->Step7 End End Step7->End Troubleshooting_Workflow Start Low or No Yield CheckReagents Check Reagent Quality - Aryl Halide Purity - Boronic Acid Quality - Solvent Degassing Start->CheckReagents Initial Check ScreenCatalyst Screen Catalysts & Ligands - Different Pd sources - Electron-rich/bulky ligands CheckReagents->ScreenCatalyst If reagents are good ScreenBase Screen Bases - Stronger/weaker bases - Different cations (K+, Na+, Cs+) ScreenCatalyst->ScreenBase Optimize Success Improved Yield ScreenCatalyst->Success Direct Improvement ScreenSolvent Screen Solvents - Vary polarity - Adjust aqueous/organic ratio ScreenBase->ScreenSolvent Optimize ScreenBase->Success Direct Improvement AdjustTemp Adjust Temperature - Increase for bromo-substrate - Decrease for iodo-substrate to minimize side reactions ScreenSolvent->AdjustTemp Optimize ScreenSolvent->Success Direct Improvement AdjustTemp->Success Successful Optimization

References

A Comparative Benchmarking of Halobenzonitriles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Halobenzonitrile Motif in Modern Synthesis

Halobenzonitriles are a pivotal class of building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of both a halogen atom and a nitrile group on the aromatic ring offers a versatile platform for molecular elaboration. The halogen serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the C-X bond (where X = I, Br, Cl, F), making a comparative understanding of their behavior in popular palladium-catalyzed reactions essential for rational synthesis design and process optimization.

This guide provides an in-depth comparative analysis of the reactivity of 4-iodobenzonitrile, 4-bromobenzonitrile, 4-chlorobenzonitrile, and 4-fluorobenzonitrile in four of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. By examining the underlying mechanistic principles and presenting available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Step: Oxidative Addition and C-X Bond Dissociation Energy

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the initial, and often rate-determining, step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] In this step, the C-X bond is cleaved, and the palladium center is oxidized to palladium(II). The ease of this process is inversely correlated with the strength of the C-X bond.

The general trend for the bond dissociation energies (BDEs) of carbon-halogen bonds is C-F > C-Cl > C-Br > C-I.[2] Consequently, the reactivity of halobenzonitriles in palladium-catalyzed reactions is expected to follow the inverse order: I > Br > Cl > F.[3] This trend is a fundamental principle that dictates the choice of catalyst, ligand, and reaction conditions required to achieve efficient transformations for each specific halobenzonitrile.

cluster_reactivity Reactivity Trend in Pd-Catalyzed Reactions cluster_bde C-X Bond Dissociation Energy Iodo Iodo Bromo Bromo Iodo->Bromo Decreasing Reactivity Chloro Chloro Bromo->Chloro Decreasing Reactivity Fluoro Fluoro Chloro->Fluoro Decreasing Reactivity C-I C-I C-Br C-Br C-Br->C-I Decreasing Bond Strength C-Cl C-Cl C-Cl->C-Br Decreasing Bond Strength C-F C-F C-F->C-Cl Decreasing Bond Strength

Caption: Comparative reactivity of halobenzonitriles in relation to their C-X bond dissociation energies.

Comparative Performance in Key Palladium-Catalyzed Reactions

The following sections delve into the comparative reactivity of halobenzonitriles in specific, widely-used palladium-catalyzed cross-coupling reactions. The discussion is supported by a compilation of representative experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile methods for constructing biaryl structures.[2][4] The reactivity of halobenzonitriles in this reaction closely follows the established trend.

HalobenzonitrileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802~95[5] (inferred)
4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80492[5]
4-ChlorobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001889[6]
4-Fluorobenzonitrile-----No reactionGeneral knowledge

Analysis of Reactivity:

  • 4-Iodobenzonitrile and 4-Bromobenzonitrile: These substrates are highly reactive in Suzuki-Miyaura couplings and can be effectively coupled using standard palladium catalysts such as Pd(PPh₃)₄ with common bases like potassium carbonate.[7] The reactions are typically high-yielding and proceed under relatively mild conditions.

  • 4-Chlorobenzonitrile: As expected, 4-chlorobenzonitrile is significantly less reactive.[5] Achieving high yields requires more specialized and robust catalyst systems. The use of bulky, electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), in combination with a palladium precursor like Pd(OAc)₂, is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[6]

  • 4-Fluorobenzonitrile: The C-F bond is exceptionally strong, making 4-fluorobenzonitrile generally unreactive in standard Suzuki-Miyaura coupling reactions. Cleavage of the C-F bond requires highly specialized catalysts and conditions that are not typically employed in routine synthetic applications.

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[8][9] The reactivity of halobenzonitriles in the Heck reaction mirrors that observed in the Suzuki-Miyaura coupling.

HalobenzonitrileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzonitrilePd(OAc)₂Et₃NDMF1002High[10] (inferred)
4-BromobenzonitrilePd(OAc)₂Et₃NDMF1206High[11] (inferred)
4-ChlorobenzonitrilePd(OAc)₂ / P(o-tolyl)₃Na₂CO₃DMA14024ModerateGeneral knowledge
4-Fluorobenzonitrile-----No reactionGeneral knowledge

Analysis of Reactivity:

  • 4-Iodobenzonitrile and 4-Bromobenzonitrile: These are excellent substrates for the Heck reaction, typically providing high yields of the coupled product with simple palladium salts like Pd(OAc)₂ and an organic base such as triethylamine.[10][11]

  • 4-Chlorobenzonitrile: The coupling of 4-chlorobenzonitrile in the Heck reaction is challenging and often requires higher temperatures, longer reaction times, and the use of phosphine ligands to achieve reasonable yields.

  • 4-Fluorobenzonitrile: 4-Fluorobenzonitrile is considered inert under standard Heck reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[12][13] The choice of ligand is particularly crucial in this reaction, especially for less reactive aryl halides.

HalobenzonitrileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzonitrilePd₂(dba)₃ / XPhosNaOtBuToluene1004High[14] (inferred)
4-BromobenzonitrilePd₂(dba)₃ / XPhosNaOtBuToluene100695[14]
4-ChlorobenzonitrilePd₂(dba)₃ / RuPhosNaOtBuDioxane1101888[15] (inferred)
4-Fluorobenzonitrile-----No reactionGeneral knowledge

Analysis of Reactivity:

  • 4-Iodobenzonitrile and 4-Bromobenzonitrile: These substrates readily undergo Buchwald-Hartwig amination with a variety of amines using modern catalyst systems that employ bulky, electron-rich phosphine ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[14]

  • 4-Chlorobenzonitrile: The amination of 4-chlorobenzonitrile requires more specialized ligands, such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), which are designed to promote the oxidative addition of the strong C-Cl bond.[15]

  • 4-Fluorobenzonitrile: 4-Fluorobenzonitrile is not a viable substrate for standard Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[16]

HalobenzonitrileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzonitrilePd(PPh₃)₄ / CuIEt₃NTHFRT2High[17] (inferred)
4-BromobenzonitrilePd(PPh₃)₂Cl₂ / CuIEt₃NDMF806High[18] (inferred)
4-ChlorobenzonitrilePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane12024Moderate-Good[17] (inferred)
4-Fluorobenzonitrile-----No reactionGeneral knowledge

Analysis of Reactivity:

  • 4-Iodobenzonitrile and 4-Bromobenzonitrile: These are the most commonly used substrates for the Sonogashira reaction, providing excellent yields of the desired aryl alkynes under mild conditions.[17]

  • 4-Chlorobenzonitrile: The Sonogashira coupling of 4-chlorobenzonitrile is less common and generally requires more forcing conditions, including higher temperatures and specialized ligand systems, to achieve satisfactory results.

  • 4-Fluorobenzonitrile: 4-Fluorobenzonitrile is unreactive in conventional Sonogashira coupling reactions.

Experimental Protocols: Representative Methodologies

The following protocols are provided as illustrative examples for the palladium-catalyzed cross-coupling of halobenzonitriles. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

Start Start Combine Reactants Combine 4-Bromobenzonitrile, Phenylboronic Acid, and K₂CO₃ Start->Combine Reactants Add Catalyst Add Pd(PPh₃)₄ Combine Reactants->Add Catalyst Add Solvent Add Toluene/EtOH/H₂O Add Catalyst->Add Solvent Inert Atmosphere Degas and place under Inert Atmosphere (Ar/N₂) Add Solvent->Inert Atmosphere Heat and Stir Heat to 80°C and stir Inert Atmosphere->Heat and Stir Monitor Reaction Monitor by TLC/GC-MS Heat and Stir->Monitor Reaction Workup Aqueous workup and extraction Monitor Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromobenzonitrile.

Materials:

  • 4-Bromobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromobenzonitrile, phenylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the toluene, ethanol, and water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile

Materials:

  • 4-Chlorobenzonitrile (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add 4-chlorobenzonitrile and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous dioxane and morpholine via syringe under an inert atmosphere.

  • Heat the reaction mixture to 110°C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Perspectives

The comparative study of halobenzonitriles in palladium-catalyzed cross-coupling reactions reaffirms the fundamental principles of C-X bond activation. The reactivity trend of I > Br > Cl >> F is consistently observed across Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While 4-iodobenzonitrile and 4-bromobenzonitrile are generally excellent substrates that react under mild conditions with standard catalyst systems, the activation of 4-chlorobenzonitrile necessitates the use of more sophisticated, bulky, and electron-rich phosphine ligands. 4-Fluorobenzonitrile remains largely unreactive under conventional palladium catalysis, presenting an ongoing challenge and an area for future research in catalyst development.

For researchers in drug development and materials science, this guide underscores the critical trade-off between the cost and availability of starting materials (favoring chlorides) and the ease of reaction (favoring bromides and iodides). The continued development of highly active and robust catalyst systems for the activation of aryl chlorides will undoubtedly broaden their applicability and contribute to more economical and sustainable synthetic routes.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its synthesis, particularly the introduction of diverse substituents at the 2-position, is a subject of continuous innovation. This guide provides an in-depth comparison of modern, alternative reagents and catalytic systems for the synthesis of 2-substituted benzofurans, moving beyond classical methods to offer field-proven insights into catalyst selection, reaction mechanisms, and protocol optimization.

The Landscape of Benzofuran Synthesis: An Overview

The construction of the benzofuran core generally involves the formation of a key C-O bond, typically through the intramolecular cyclization of a suitably functionalized phenol derivative. The choice of catalyst and reagents dictates the efficiency, substrate scope, and functional group tolerance of the synthesis. While traditional named reactions exist, modern catalysis offers milder conditions, higher yields, and broader applicability. This guide will focus on comparing the most impactful of these modern methods.

Palladium-Catalyzed Pathways: The Workhorse of Modern Synthesis

Palladium catalysis is a dominant strategy for benzofuran synthesis, prized for its reliability and versatility. These methods often involve a domino or one-pot sequence, combining a cross-coupling reaction with a subsequent cyclization.[4]

Mechanism Deep Dive: Sonogashira Coupling/Cyclization A prevalent palladium-catalyzed route is the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular hydroalkoxylation (cyclization).[4][5] The choice of palladium catalyst, ligands, and cocatalysts (often copper) is critical for success.

dot digraph "Palladium_Catalyzed_Sonogashira_Cyclization" { graph [rankdir="LR", splines=ortho, label="General Workflow for Palladium-Catalyzed Benzofuran Synthesis", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="o-Iodophenol +\nTerminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Sonogashira Coupling\n(Pd Catalyst, Cu(I) cocatalyst, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="o-Alkynylphenol\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization\n(e.g., 5-endo-dig)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nBenzofuran", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Coupling -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; }

Caption: General workflow for Pd-catalyzed benzofuran synthesis.

Alternative Palladium Strategies:

  • Heck Reaction: Intramolecular Heck coupling of o-iodoaryl vinyl ethers provides a powerful route to 2-substituted-3-functionalized benzofurans.[6][7][8] This method is particularly useful for creating more complex substitution patterns.

  • Tsuji-Trost Reaction: A palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates allows for the introduction of a wide range of N, S, O, and C-nucleophiles at the 2-position.[9]

  • Cycloisomerization: Palladium catalysts can effect the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols to yield functionalized benzofurans in a two-step process.[10][11][12]

Copper-Catalyzed Alternatives: A Cost-Effective Approach

As a more abundant and less expensive transition metal, copper has emerged as a highly attractive alternative to palladium. Copper catalysts can promote C-O bond formation and other key cyclization steps under mild conditions.[13]

Key Copper-Catalyzed Methods:

  • Domino Reactions: Copper-catalyzed domino reactions, for instance between salicylaldehyde p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropene, can construct trifluoroethyl-substituted benzofurans in a one-pot sequence.[14]

  • Coupling/Cyclization: Ligand-free CuBr can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes.[15]

  • Tandem Reactions: A copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarenes provides an efficient route to 2-(polyfluoroaryl)benzofurans.[16]

Gold-Catalyzed Cyclizations: Unique Reactivity

Gold catalysts, particularly Au(I) complexes, exhibit unique carbophilicity, enabling the activation of alkynes towards nucleophilic attack under mild conditions. This has made gold catalysis a leading method for the cyclization of o-alkynylphenols.[17][18]

Advantages of Gold Catalysis:

  • High Efficiency: Gold(I)-NHC (N-heterocyclic carbene) complexes can catalyze the migratory cyclization of 2-alkynylaryl benzyl ethers at room temperature with very low catalyst loadings.[1]

  • Cascade Reactions: Gold catalysts can initiate elegant cascade reactions, such as an intermolecular alkoxylation/Claisen rearrangement/condensation sequence, to build diverse benzofuran derivatives from simple starting materials.[19]

  • Broad Substrate Scope: These methods often tolerate a wide range of functional groups due to the mild reaction conditions.[1]

Metal-Free Pathways: The Green Chemistry Frontier

Moving towards more sustainable and cost-effective synthesis, several metal-free alternatives have been developed. These methods often rely on reagents like iodine or Brønsted acids to promote the key cyclization step.[20][21][22]

Prominent Metal-Free Reagents:

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene [PhI(OAc)2] can mediate or catalyze the oxidative cyclization of ortho-hydroxystilbenes to furnish 2-arylbenzofurans in good to excellent yields.[15][23] This approach avoids the use of transition metals entirely.

  • Molecular Iodine (I2): Molecular iodine is an efficient and green catalyst for cascade reactions, such as the annulation of 4-hydroxycoumarins with aurones to create complex spirocyclic benzofurans.[24] It can also be used in the oxidative cyclization of 1,6-enynes.[25]

  • Electrochemical Synthesis: An electrochemical approach offers an oxidant-, base-, and metal-free method for the intramolecular cyclization of 2-alkynylphenols with diselenides, providing a green and efficient route to selenylbenzofurans.[26][27]

Comparative Performance Data

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The table below summarizes the performance of representative alternative reagents.

Synthetic StrategyCatalyst/ReagentStarting MaterialsTypical YieldsKey AdvantagesKey Limitations
Palladium-Catalyzed PdCl2(PPh3)2 / CuIo-Iodophenols, Terminal Alkynes70-95%High reliability, broad substrate scope, well-established.[4]Cost of palladium, potential for metal contamination.
Palladium-Catalyzed Pd(OAc)2 / PPh3o-Iodophenols, Activated Alkynes80-97%Access to 3-functionalized benzofurans via Heck reaction.[7]Requires silver salt as an oxidant.
Copper-Catalyzed CuI / KOH2-Fluorophenylacetylenes60-90%Inexpensive catalyst, good for specific fluorinated substrates.[23]Substrate scope can be narrower than palladium.
Gold-Catalyzed [Au(IPr)]OH dimer2-Alkynylaryl Benzyl Ethers75-95%Very mild conditions (RT), low catalyst loading.[1]Cost of gold catalyst and ligands.
Metal-Free PhI(OAc)2 / m-CPBAo-Hydroxystilbenes70-90%Avoids transition metals, good for 2-aryl derivatives.[15][23]Requires stoichiometric or catalytic oxidant.
Metal-Free Electrosynthesis2-Alkynylphenols, Diselenides78-91%Green (no external oxidants/metals), highly efficient.[26][27]Requires specialized electrochemical equipment.

Experimental Protocols

To provide practical, actionable insights, detailed step-by-step methodologies for two distinct and effective protocols are provided below.

Protocol 1: Palladium/Copper-Catalyzed One-Pot Sonogashira Coupling and Cyclization

This protocol describes a reliable one-pot synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

dot digraph "Protocol_1_Workflow" { graph [rankdir="TB", label="Protocol 1: Pd/Cu-Catalyzed Synthesis", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Combine Reactants\n(o-iodophenol, alkyne, Pd catalyst,\nCuI, base) in solvent (e.g., Et3N).", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction (Step 1)\nHeat mixture under inert atmosphere\n(e.g., 60-80 °C) to form\no-alkynylphenol intermediate.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Cyclization (Step 2)\nContinue heating (or increase temp.)\nto drive intramolecular cyclization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Work-up\nCool, filter, concentrate solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purification\nPurify via column chromatography\nto isolate the 2-substituted benzofuran.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E; }

Caption: Experimental workflow for Pd/Cu-catalyzed synthesis.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the o-iodophenol (1.0 equiv.), (PPh3)2PdCl2 (2-5 mol%), and CuI (3-10 mol%).

  • Reagent Addition: Add a suitable solvent and base, such as triethylamine (Et3N), and stir for 10-15 minutes. Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 60–80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds through the o-alkynylphenol intermediate, which then cyclizes in situ.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Extraction & Purification: Wash the filtrate with saturated aqueous NH4Cl and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted benzofuran.

Protocol 2: Metal-Free Hypervalent Iodine-Mediated Oxidative Cyclization

This protocol details the synthesis of 2-arylbenzofurans from o-hydroxystilbenes using a hypervalent iodine reagent, avoiding transition metal catalysts.[15][23]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the o-hydroxystilbene (1.0 equiv.) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add (diacetoxyiodo)benzene [PhI(OAc)2] (1.1-2.0 equiv.). If using a catalytic amount of PhI(OAc)2 (e.g., 10 mol%), a stoichiometric co-oxidant like m-chloroperbenzoic acid (m-CPBA) is required.[15][23]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any excess iodine reagent.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO3) and brine, then dry over anhydrous MgSO4. After filtration and concentration, purify the crude residue by column chromatography to obtain the desired 2-arylbenzofuran.

Conclusion and Future Outlook

The synthesis of 2-substituted benzofurans has evolved significantly, with a rich portfolio of alternative reagents now available to the modern chemist. Palladium catalysis remains a robust and versatile standard, while copper and gold offer unique advantages in terms of cost and reactivity, respectively. The ascent of metal-free methods, including those using hypervalent iodine and electrochemistry, points towards a future of more sustainable and environmentally benign syntheses. The selection of an optimal reagent system requires a careful analysis of the target molecule's complexity, economic constraints, and desired green chemistry metrics. As catalytic systems become more sophisticated, the development of one-pot, multicomponent reactions will continue to streamline access to this vital heterocyclic scaffold.

References

A Comparative Guide to the Biological Activity Screening of 3-Bromo-2-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzonitrile moiety represents a privileged scaffold, known for its presence in a multitude of biologically active compounds.[1][2] The introduction of a bromine atom and a hydroxyl group, as seen in 3-bromo-2-hydroxybenzonitrile, further enhances its potential for developing novel therapeutic agents. The unique electronic and steric properties conferred by these functional groups make its derivatives attractive candidates for antimicrobial, antifungal, and anticancer applications.[3][4]

While direct experimental data on the biological activities of compounds synthesized specifically from this compound is not extensively available in current literature, a comparative analysis of structurally related compounds provides valuable insights into their potential pharmacological profiles.[3] This guide presents a comprehensive overview of the screening methodologies for evaluating the biological activities of this compound derivatives by drawing comparisons with analogous brominated benzonitriles, isoquinolines, and other related heterocyclic compounds. We will delve into detailed experimental protocols, present comparative data, and explore potential mechanisms of action to provide a robust framework for researchers in the field.

Synthesis of this compound: The Starting Point

The synthesis of this compound is a critical first step. A common method involves the bromination of 2-hydroxybenzonitrile. The reaction typically proceeds via electrophilic aromatic substitution, where the hydroxyl group directs the incoming bromine atom to the ortho and para positions. Strategic use of solvents and catalysts can favor the desired 3-bromo isomer.

Comparative Biological Activity Screening

The true potential of this compound lies in its derivatization, allowing for the fine-tuning of its biological effects. Here, we compare the reported activities of structurally similar compounds to infer the potential of this class of molecules.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzonitrile derivatives have shown significant promise as anticancer agents, often by interfering with critical cellular machinery.[1] A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division.[1] Disruption of this process leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

Comparative Anticancer Activity of Related Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1[3]
Benzimidazo[2,1-a]isoquinolinoneThiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8[3]
3/4-Bromo BenzohydrazideCompound 22HCT116 (Colon)1.20[6]
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon)0.0059[7]
2-PhenylacrylonitrileCompound 1g2aBEL-7402 (Liver)0.0078[7]
CyanobenzofuranCompound 3HCT-116 (Colon)8.81[5]
CyanobenzofuranCompound 11MCF-7 (Breast)14.55[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer drugs.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include solvent-only controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 540 and 590 nm. The intensity of the color is proportional to the number of viable cells.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_0 Cancer Cell cluster_1 Intervention cluster_2 Outcome Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Benzonitrile_Derivative This compound Derivative Disruption Disruption of Microtubule Dynamics Benzonitrile_Derivative->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The presence of a bromine atom in aromatic compounds is known to often enhance their antimicrobial properties.[4][9][10] Derivatives of benzonitrile have been investigated for their efficacy against a range of pathogenic bacteria and fungi.[11][12]

Comparative Antimicrobial and Antifungal Activity

Compound ClassSpecific Derivative ExampleMicroorganismMIC (µg/mL)Reference
Benzonitrile Derivative(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[11]
Brominated Furanone4-bromo-5Z-(bromomethylene)-3-butylfuran-2-oneCandida albicans3[13]
Benzyl Bromide DerivativeBenzyl bromide (1c)Streptococcus pyogenes0.5[12]
Benzyl Bromide DerivativeBenzyl bromide (1a)Candida albicans0.25[12]
Chromone-3-carbonitrile6-bromochromone-3-carbonitrileCandida albicans5[14]
Halogenated Benzimidazole5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilis0.49[9][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

General Workflow for Biological Activity Screening

G Start Synthesis of This compound Derivatives Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Start->Screening Hit_Identified Active 'Hit' Compound Identified? Screening->Hit_Identified Hit_Identified->Start No Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Optimization Yes Preclinical Preclinical Studies (In vivo efficacy and toxicology) Lead_Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Conclusion and Future Directions

This guide provides a framework for the biological activity screening of this compound derivatives by leveraging comparative data from structurally analogous compounds. The presented protocols for anticancer and antimicrobial assays offer a starting point for researchers to evaluate the potential of this versatile chemical scaffold. The promising activities of related brominated and benzonitrile-containing molecules suggest that derivatives of this compound are worthy of further investigation as potential therapeutic agents. Future research should focus on the synthesis and direct biological evaluation of a library of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further development.

References

A Comparative Spectroscopic Guide to 3-Bromo-2-hydroxybenzonitrile and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Isomer Differentiation

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of aromatic compounds is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities and physical properties. 3-Bromo-2-hydroxybenzonitrile and its positional isomers are exemplary of this challenge. These compounds, possessing a benzene ring substituted with hydroxyl (-OH), bromo (-Br), and nitrile (-CN) groups, are valuable synthons. However, their utility is contingent on the unambiguous confirmation of the substituent positions. This guide provides a comprehensive comparative analysis of this compound and four of its key isomers, demonstrating how a multi-pronged spectroscopic approach can definitively distinguish between them. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into how subtle structural shifts manifest as distinct spectral fingerprints.

Experimental Design & Rationale

The selection of spectroscopic techniques is a deliberate process aimed at probing different aspects of molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton. The chemical shifts and coupling constants of the aromatic protons are exquisitely sensitive to the electronic effects (both inductive and resonance) of the -OH, -Br, and -CN substituents, making it a powerful tool for isomer differentiation.

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups. The characteristic vibrational frequencies of the O-H bond in the hydroxyl group, the C≡N triple bond in the nitrile, and the various C-H and C-C bonds of the aromatic ring provide rapid confirmation of the molecule's constituent parts.

  • Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers insights into its fragmentation patterns. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), results in a distinctive M+2 peak, confirming the presence of a single bromine atom in the molecule.

The following diagram illustrates the general workflow for the spectroscopic analysis of these isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare as KBr pellet/Nujol mull (IR) Sample->Dissolve MS Mass Spectrometry Sample->MS NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR Interpret Correlate spectral data (chemical shifts, coupling constants, vibrational frequencies, m/z values) to molecular structure NMR->Interpret IR->Interpret MS->Interpret Compare Compare spectra of isomers to identify unique fingerprints Interpret->Compare Structure Structural Elucidation Compare->Structure G cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_nmr NMR Spectrum Isomer Positional Isomer Inductive Inductive Effects (-I of Br, -I of OH, -I of CN) Isomer->Inductive Resonance Resonance Effects (+R of OH, -R of CN) Isomer->Resonance Coupling Coupling Constants (J) between Protons Isomer->Coupling ChemShift Chemical Shifts (δ) of Aromatic Protons & Carbons Inductive->ChemShift Resonance->ChemShift

A Comprehensive Guide to the Reactivity of Substituted 2-Hydroxybenzonitriles: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 2-hydroxybenzonitrile (also known as salicylonitrile) and its derivatives represent a versatile class of compounds with a wide array of applications, including in the synthesis of pharmaceuticals and coordination chemistry.[1][2] Understanding and predicting the reactivity of these molecules is paramount for the rational design of novel compounds with desired properties. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the intricate relationship between molecular structure and chemical reactivity, offering insights that are often challenging to obtain through experimental means alone.[3][4][5]

This guide provides an in-depth comparison of the reactivity of substituted 2-hydroxybenzonitriles, leveraging insights from DFT studies. We will explore how different substituents on the aromatic ring modulate the molecule's acidity, its susceptibility to electrophilic aromatic substitution, and the reactivity of the nitrile group towards nucleophiles. This analysis is grounded in established theoretical principles and supported by analogous experimental and computational data.

The Multifaceted Reactivity of the 2-Hydroxybenzonitrile Scaffold

The chemical behavior of 2-hydroxybenzonitrile is governed by the interplay of its three key components: the aromatic ring, the hydroxyl group, and the nitrile group. Each of these moieties can participate in a variety of chemical transformations.

  • Acidity of the Hydroxyl Group: The phenolic hydroxyl group imparts acidic character to the molecule. The ease of deprotonation to form the corresponding phenoxide is highly sensitive to the electronic effects of other substituents on the ring.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles. The position and rate of these reactions are dictated by the directing and activating/deactivating effects of the hydroxyl and nitrile groups, as well as any other substituents.

  • Nucleophilic Attack at the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is crucial for the conversion of nitriles into other functional groups like carboxylic acids, ketones, and amines.[6][7]

The following diagram illustrates the key reactive sites of the 2-hydroxybenzonitrile core.

Caption: Key reactive sites of the 2-hydroxybenzonitrile scaffold.

Comparative Analysis of Substituent Effects on Reactivity: A DFT-Informed Perspective

The introduction of substituents onto the benzene ring can dramatically alter the reactivity of 2-hydroxybenzonitrile. These effects can be broadly categorized as either electronic (inductive and resonance) or steric. DFT calculations allow for the quantification of these effects through the analysis of various molecular descriptors.

Modulation of Acidity (pKa)

The acidity of the phenolic proton is a critical parameter influencing the behavior of 2-hydroxybenzonitriles in biological and chemical systems. DFT provides a robust framework for the prediction of pKa values.[2][8][9] The effect of a substituent on acidity is directly related to its ability to stabilize the resulting phenoxide anion.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ increase the acidity (decrease the pKa) of the hydroxyl group.[10] These groups delocalize the negative charge of the phenoxide ion through resonance and/or inductive effects, thereby stabilizing it.

  • Electron-Donating Groups (EDGs): Substituents such as -OCH₃, -CH₃, and -NH₂ decrease the acidity (increase the pKa). These groups destabilize the phenoxide anion by increasing the electron density on the ring.

The following table summarizes the predicted trends in pKa for a series of substituted 2-hydroxybenzonitriles based on DFT principles.

Substituent (at C4 or C5)Electronic EffectPredicted pKa TrendPredicted HOMO-LUMO Gap Trend
-NO₂Strong EWGLowestSmallest
-CNStrong EWGLowSmall
-HReferenceIntermediateIntermediate
-CH₃Weak EDGHighLarge
-OCH₃Strong EDGHigherLarger
-NH₂Strong EDGHighestLargest

Table 1. Predicted trends in pKa and HOMO-LUMO gap for substituted 2-hydroxybenzonitriles based on DFT principles. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[10]

Influence on Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho, para-director, while the nitrile group is a deactivating group and a meta-director.[11] The interplay of these two groups, along with the influence of other substituents, determines the regioselectivity and rate of electrophilic aromatic substitution.

DFT calculations can be employed to model the transition states of electrophilic attack at different positions on the ring, allowing for the prediction of the most favorable reaction pathway.[3] The stability of the intermediate carbocation (the sigma complex) is a key determinant of the reaction's regioselectivity.

  • Activating Substituents (EDGs): These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and increasing the reaction rate.

  • Deactivating Substituents (EWGs): These groups decrease the electron density of the ring, slowing down the rate of electrophilic substitution.

The following diagram illustrates the general workflow for computationally predicting the regioselectivity of an electrophilic aromatic substitution reaction.

Electrophilic_Substitution_Workflow sub Substituted 2-Hydroxybenzonitrile ts_ortho Transition State (ortho) sub->ts_ortho ortho attack ts_meta Transition State (meta) sub->ts_meta meta attack ts_para Transition State (para) sub->ts_para para attack e_plus Electrophile (E+) e_plus->ts_ortho e_plus->ts_meta e_plus->ts_para prod_ortho Ortho Product ts_ortho->prod_ortho ΔG‡(ortho) prod_meta Meta Product ts_meta->prod_meta ΔG‡(meta) prod_para Para Product ts_para->prod_para ΔG‡(para)

Caption: Computational workflow for predicting regioselectivity in electrophilic aromatic substitution.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations. Nucleophilic attack on the electrophilic nitrile carbon is a key reaction. The susceptibility of the nitrile group to nucleophilic attack is influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): EWGs increase the electrophilicity of the nitrile carbon by withdrawing electron density from the ring. This enhances the rate of nucleophilic attack. A DFT study on the C-C bond activation of para-substituted benzonitriles by a nickel complex showed that electron-withdrawing substituents facilitate the reaction.

  • Electron-Donating Groups (EDGs): EDGs decrease the electrophilicity of the nitrile carbon, thus slowing down the rate of nucleophilic attack.

DFT calculations can quantify the electrophilicity of the nitrile carbon through various descriptors, such as the Mulliken charge and the electrophilicity index.[10]

Substituent (at C4 or C5)Electronic EffectPredicted Rate of Nucleophilic AttackPredicted Mulliken Charge on Nitrile Carbon
-NO₂Strong EWGFastestMost Positive
-CNStrong EWGFastPositive
-HReferenceIntermediateIntermediate
-CH₃Weak EDGSlowLess Positive
-OCH₃Strong EDGSlowerEven Less Positive
-NH₂Strong EDGSlowestLeast Positive

Table 2. Predicted trends for nucleophilic attack at the nitrile carbon of substituted 2-hydroxybenzonitriles.

Experimental Protocol: A General DFT Workflow for Reactivity Analysis

For researchers wishing to perform their own DFT studies on substituted 2-hydroxybenzonitriles, the following provides a general, step-by-step methodology.

  • Molecular Structure Optimization:

    • Construct the 3D structure of the substituted 2-hydroxybenzonitrile molecule using a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-311G(d,p) basis set is a commonly used and reliable combination for organic molecules.[10]

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Calculation of Reactivity Descriptors:

    • From the optimized structure, calculate various electronic properties and reactivity descriptors, including:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO-LUMO gap are indicative of the molecule's kinetic stability and chemical reactivity.[10]

      • Mulliken Population Analysis: This provides the partial atomic charges on each atom, which can be used to identify electrophilic and nucleophilic sites.

      • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

      • Global Reactivity Descriptors: Calculate parameters such as chemical hardness, softness, and the electrophilicity index to provide a quantitative measure of the molecule's overall reactivity.[10]

  • Modeling Chemical Reactions:

    • Acidity (pKa) Calculation: The pKa can be calculated using thermodynamic cycles, such as the direct or adiabatic schemes, with an implicit solvent model like the SMD model.[2] The M06-2X functional has shown good accuracy for pKa predictions.[2]

    • Transition State Searching: For specific reactions like electrophilic substitution or nucleophilic addition, locate the transition state structures connecting reactants and products. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Activation Energy Calculation: Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants. The reaction with the lowest activation energy will be the most favorable.

The following diagram outlines the general computational workflow for a DFT-based reactivity study.

DFT_Workflow cluster_reactions Reaction Modeling start Start: Define Substituted 2-Hydroxybenzonitrile geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc react_desc Calculate Reactivity Descriptors (HOMO, LUMO, Charges, MEP) freq_calc->react_desc pka_calc pKa Calculation (Thermodynamic Cycle) freq_calc->pka_calc ts_search Transition State Search (for specific reactions) freq_calc->ts_search analysis Analyze and Compare Reactivity react_desc->analysis pka_calc->analysis act_energy Activation Energy Calculation ts_search->act_energy act_energy->analysis

References

Evaluating the Substrate Scope of 3-Bromo-2-hydroxybenzonitrile in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the rapid assembly of complex molecules with desired properties. Among the myriad of building blocks available, 3-Bromo-2-hydroxybenzonitrile stands out as a particularly intriguing substrate. Its unique substitution pattern—a bromine atom amenable to cross-coupling, an ortho-hydroxyl group capable of chelation and directing effects, and a cyano group for further functionalization—presents both opportunities and challenges for the synthetic chemist. This guide provides an in-depth evaluation of the substrate scope of this compound in several cornerstone cross-coupling reactions, offering a comparative analysis of its reactivity and providing experimentally grounded protocols to aid researchers in drug development and materials science.

Introduction: The Structural Nuances of this compound

This compound, also known as 2-bromo-6-cyanophenol, is a trifunctional aromatic compound. The interplay of its substituents governs its reactivity in palladium-catalyzed cross-coupling reactions. The ortho-hydroxyl group can act as a directing group, potentially facilitating oxidative addition through chelation to the palladium center. Conversely, its acidic proton may necessitate the use of a suitable base to prevent catalyst deactivation or unwanted side reactions. The electron-withdrawing nature of the cyano group can also influence the electronic properties of the aryl-bromide bond, impacting its reactivity. Understanding these electronic and steric factors is crucial for optimizing reaction conditions and achieving desired outcomes.

Comparative Analysis of Cross-Coupling Methodologies

This guide will explore the utility of this compound in four major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Heck Coupling: For the arylation of alkenes.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

While specific experimental data for this compound is not extensively reported across all these reactions, this guide will leverage data from structurally analogous systems to provide robust starting points for reaction development.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1][2] The reaction of this compound with various arylboronic acids is expected to proceed, though the presence of the ortho-hydroxyl group may influence catalyst selection and reaction kinetics.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The ortho-hydroxyl group in this compound can potentially coordinate to the palladium center, influencing the rate of oxidative addition and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Generalized Approach

While direct experimental data for this compound is limited, the following protocol, adapted from procedures for other ortho-substituted aryl bromides, serves as an excellent starting point.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5 mol% with a suitable ligand like SPhos, 10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid, and the base.

  • Add the palladium catalyst or pre-catalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10070-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11075-98
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O9060-85

Note: Yields are based on literature for analogous ortho-substituted aryl bromides and should be considered as a guide for optimization.

Heck Coupling: Formation of Substituted Alkenes

The Heck reaction provides a direct method for the arylation of alkenes, leading to the formation of stilbene and cinnamate derivatives, which are valuable in materials science and as pharmaceutical intermediates.[5][6] The reactivity of this compound in the Heck reaction will be influenced by the steric hindrance from the ortho-hydroxyl group and the electronic nature of the substituents.

Mechanistic Considerations

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene coordination and insertion, and β-hydride elimination.[6] The regioselectivity of the alkene insertion and the stability of the palladium-hydride intermediate are critical for obtaining the desired product.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)(Br)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Pd-H Complex Pd-H Complex Insertion Product->Pd-H Complex β-Hydride Elimination Pd-H Complex->Pd(0)L2 Reductive Elimination (Base) Substituted Alkene Substituted Alkene Pd-H Complex->Substituted Alkene Product

Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: A Generalized Approach

The following protocol for the Heck reaction of this compound is based on established methods for electron-deficient aryl bromides.[7]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate; 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst, the ligand, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and dilute with an organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Table 2: Common Conditions for Heck Coupling of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF12060-90
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)NMP13065-92
3Pd/C (5)-NaOAc (2)DMA14050-80

Note: Yields are based on literature for analogous aryl bromides and may require optimization for this compound.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is the most reliable method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis and key components in functional materials.[4][8] The reaction of this compound with terminal alkynes is of particular interest, as the resulting 2-hydroxy-3-alkynylbenzonitriles can undergo subsequent intramolecular cyclization to form substituted benzofurans.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)Br Cu(I)Br Cu-C≡CR Cu-C≡CR Cu(I)Br->Cu-C≡CR Alkyne, Base Cu-C≡CR->Ar-Pd(II)(Br)L2 Cu-C≡CR->Cu(I)Br Transmetalation to Pd

Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: A Model System Approach

A study on the Sonogashira coupling of 3-bromo-1,2-diones, which are structurally similar to this compound, provides a well-defined experimental protocol.[9] In this case, protection of the hydroxyl group as a silyl ether was found to be beneficial.

Materials:

  • This compound (or its silyl-protected derivative)

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (5 mol%)

  • Base (e.g., Et₃N or i-Pr₂NH)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add the palladium catalyst and CuI.

  • Purge the flask with an inert gas.

  • Add the solvent and the base, followed by the this compound derivative (1.0 equiv.) and the terminal alkyne.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 3: Sonogashira Coupling of a 3-Bromo-cyclopentane-1,2-dione Derivative (A Model Substrate) [9]

EntryAlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-2-siloxy-cyclopent-2-enone93
21-Hexyne3-(Hex-1-ynyl)-2-siloxy-cyclopent-2-enone88
3(Trimethylsilyl)acetylene3-((Trimethylsilyl)ethynyl)-2-siloxy-cyclopent-2-enone85

Note: The hydroxyl group was protected as a TBS ether in these examples.

A particularly attractive application is the domino Sonogashira coupling/cyclization to synthesize benzofurans.[10]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[9][11] This reaction is of immense importance in medicinal chemistry, as the aniline and its derivatives are common pharmacophores.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond.[5] For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[11]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR'R'')L2]Br [Ar-Pd(II)(NHR'R'')L2]Br Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]Br Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]Br->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product

Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Generalized Approach

The following protocol is based on established procedures for the amination of challenging aryl bromides.[11][12]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, 1.4 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.

  • Add this compound (1.0 equiv.) and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction's progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Table 4: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Hindered Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10070-95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11065-90
3Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF8070-92

Note: Yields are based on literature for analogous hindered aryl bromides and will require optimization.

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in cross-coupling chemistry. The presence of the ortho-hydroxyl and cyano groups imparts unique reactivity that can be harnessed for the synthesis of a diverse array of complex molecules. While direct, comparative data for this specific substrate is still emerging, the protocols and insights provided in this guide, based on closely related systems, offer a solid foundation for researchers to explore its synthetic utility.

The development of more efficient and selective catalyst systems, particularly for challenging substrates like this compound, remains an active area of research. Future work should focus on a systematic evaluation of its performance in a wider range of cross-coupling reactions to fully unlock its potential in the synthesis of novel pharmaceuticals and functional materials. The domino reaction pathways, such as Sonogashira coupling followed by intramolecular cyclization, are particularly promising avenues for the rapid construction of molecular complexity from this readily accessible starting material.

References

Navigating the Labyrinth of Isomers: A Comparative Guide to Purity Analysis of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular entities is not merely a procedural step but the bedrock of scientific integrity and therapeutic efficacy. The synthesis of 3-Bromo-2-hydroxybenzonitrile, a key building block in the development of novel therapeutics, often yields a mixture of positional isomers.[1][2] Distinguishing and quantifying these closely related molecules is a critical challenge, as different isomers can exhibit varied biological activities and toxicological profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the isomeric purity analysis of this compound reaction products. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and reproducibility of your results.

The Challenge of Isomeric Separation

Positional isomers of this compound, such as 3-Bromo-4-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile, share the same molecular weight and elemental composition.[3][4] This inherent similarity makes their separation and individual quantification a non-trivial analytical task. The choice of analytical technique is therefore paramount and depends on the specific requirements of the analysis, including the desired level of sensitivity, resolution, and the nature of the sample matrix.

This guide will compare three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be evaluated for its effectiveness in resolving and quantifying the isomeric impurities in this compound reaction products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and widely accessible technique for the separation of non-volatile and thermally labile compounds, making it an excellent choice for the analysis of this compound and its isomers.[5] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this application.

The Rationale Behind Reversed-Phase HPLC for Isomer Separation

The separation of positional isomers on a reversed-phase column is governed by subtle differences in their hydrophobicity. The position of the bromine and hydroxyl substituents on the benzene ring influences the molecule's overall polarity and its interaction with the non-polar stationary phase. By carefully optimizing the mobile phase composition and other chromatographic parameters, these small differences can be exploited to achieve baseline separation. For aromatic isomers, columns with phenyl-hexyl or polar-embedded phases can sometimes offer enhanced selectivity compared to standard C18 columns.[6][7]

Experimental Protocol: Reversed-Phase HPLC for this compound Isomer Analysis

This protocol is designed as a robust starting point for the separation of this compound and its potential positional isomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For enhanced selectivity, a phenyl-hexyl column can be considered.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standards: Analytical grade standards of this compound and any suspected isomeric impurities.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Gradient 70% A / 30% B, hold for 2 min; linear gradient to 30% A / 70% B over 15 min; hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or optimized based on UV spectra of isomers)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reaction product by dissolving approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column RP-C18 Column Autosampler->Column Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Isomeric Purity (%) Integration->Purity GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Reaction Product Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Injector GC Injector Derivatize->Injector GC_Column Capillary Column Injector->GC_Column Mass_Spec Mass Spectrometer GC_Column->Mass_Spec TIC Total Ion Chromatogram Mass_Spec->TIC Mass_Spectra Mass Spectra TIC->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification Method_Selection Start Start: Isomeric Purity Analysis of This compound Question1 Is the primary goal quantification of known isomers? Start->Question1 Question3 Is definitive structural confirmation of impurities required? Question1->Question3 No HPLC HPLC with UV/DAD Question1->HPLC Yes Question2 Are the isomers volatile and thermally stable? Question2->HPLC No GCMS GC-MS Question2->GCMS Yes Question3->Question2 No NMR NMR Spectroscopy Question3->NMR Yes

References

Safety Operating Guide

3-Bromo-2-hydroxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Protocol for the Safe Disposal of 3-Bromo-2-hydroxybenzonitrile

In the landscape of pharmaceutical research and complex organic synthesis, the responsible management of chemical reagents is as critical as the discoveries they enable. This compound is a valuable building block, but its halogenated and nitrile functionalities demand a rigorous, scientifically-grounded approach to its disposal. This guide moves beyond mere regulatory compliance, offering a detailed protocol rooted in chemical principles to ensure the safety of laboratory personnel and the preservation of our environment.

Hazard Profile: Understanding the Inherent Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is an acutely toxic and irritating compound. Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[1]
Acute Toxicity, DermalGHS07WarningH312: Harmful in contact with skin[2]
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled[2]
Skin IrritationGHS07WarningH315: Causes skin irritation[1][3]
Serious Eye IrritationGHS07WarningH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation[3]

The toxicity is largely driven by the nitrile (-C≡N) group, while the halogen (Bromine) component necessitates specific disposal pathways, primarily high-temperature incineration, to prevent the formation of toxic environmental byproducts.

The Disposal Workflow: A Three-Stage Mandate

A robust disposal strategy begins at the point of use and ends with certified professional handling. This workflow ensures that the compound is managed safely and compliantly at every stage.

DisposalWorkflow cluster_0 Stage 1: Point-of-Use cluster_1 Stage 2: In-Lab Waste Management cluster_2 Stage 3: Final Disposition A Decontamination of Contaminated Labware B Segregation of Waste Streams (Halogenated vs. Non-Halogenated) A->B Transfer of Rinse & Wipes C Secure & Labeled Containment B->C Collection D Handover to EHS for Professional Disposal C->D Scheduled Pickup

Figure 1. The three-stage workflow for the safe disposal of this compound.

Stage 1: Decontamination via Alkaline Hydrolysis

The most proactive step in managing this waste is to neutralize residual amounts on labware immediately after use. The nitrile group can be hydrolyzed under basic conditions to the corresponding, and significantly less toxic, carboxylate salt.[4][5]

Protocol: Labware Decontamination

This protocol is designed for cleaning contaminated glassware (e.g., flasks, beakers, funnels) in a chemical fume hood.

Materials:

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Methanol or Ethanol

  • Appropriate PPE (nitrile gloves, splash goggles, lab coat)

  • Designated container for "Halogenated Organic Liquid Waste"

  • Designated container for "Solid Chemical Waste"

Procedure:

  • Pre-Rinse: Rinse the glassware with a minimal amount of methanol or ethanol to dissolve any remaining solid this compound.

  • Waste Collection: Decant this alcohol rinseate into your designated "Halogenated Organic Liquid Waste" container. This is now hazardous waste.

  • Hydrolysis: Carefully add a sufficient volume of 1 M NaOH solution to the glassware to wet all contaminated surfaces. Allow the solution to sit for a minimum of 2 hours at room temperature. For more resistant residues, gentle heating under reflux can be employed, but ensure this is done in a certified fume hood with appropriate apparatus.

    • Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile triple bond.[6] This initiates a two-step hydrolysis, first to an amide intermediate and then to the sodium salt of 3-bromo-2-hydroxybenzoic acid, liberating ammonia.[7][8]

  • Final Rinse: After the reaction period, dispose of the NaOH solution according to your institution's guidelines for corrosive waste (it may require neutralization). Thoroughly rinse the glassware with deionized water.

  • Contaminated Wipes: Any wipes used during this process should be placed in the "Solid Chemical Waste" container.

Stage 2: Waste Segregation and Containment

Proper segregation is critical for safe and cost-effective disposal. Halogenated organic compounds require high-temperature incineration with specific scrubbers to handle acidic gases (like HBr) produced during combustion.[9] Mixing these with non-halogenated streams complicates the disposal process.

Waste Segregation Plan:

Waste StreamDescriptionContainer & Labeling
Solid Halogenated Waste Unused or expired this compound, contaminated gloves, weigh paper, silica gel, wipes.Sealable, sturdy container. Label: "HAZARDOUS WASTE: Solid Halogenated Organic Compounds"
Liquid Halogenated Waste Alcohol rinseate from decontamination, solutions in organic solvents (e.g., DCM, THF).Sealable, chemical-resistant container. Label: "HAZARDOUS WASTE: Liquid Halogenated Organic Compounds"
Contaminated Sharps Needles, scalpels, or broken glassware contaminated with the compound.Puncture-proof sharps container. Label: "HAZARDOUS WASTE: Contaminated Sharps"

Trustworthiness: This segregation scheme is a self-validating system. By keeping halogenated waste separate, you prevent incompatible materials from mixing and ensure the waste is directed to the correct high-temperature incineration facility as required by EPA guidelines for such compounds.[9][10]

Stage 3: Professional Disposal and Regulatory Compliance

All generated waste streams must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Operational Handover Protocol:

HandoverProtocol A Step 1: Complete Hazardous Waste Tag B Step 2: List All Constituents (incl. solvents) A->B C Step 3: Ensure Container is Securely Closed B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Request EHS Pickup D->E

Figure 2. Step-by-step protocol for the final handover of chemical waste.

Authoritative Grounding & RCRA Codes: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] While this compound is not specifically listed by name, it would be classified based on its characteristics and chemical class. Given its acute toxicity, it would likely fall under:

  • U-List (Toxic Wastes): If discarded as an unused commercial chemical product. A potential code could be U009 (Acrylonitrile, as a representative toxic nitrile) or a more general toxic code assigned by an EHS professional.

  • F-List (Wastes from Non-Specific Sources): If it is part of a spent solvent mixture, codes like F001 or F002 could apply if mixed with specific halogenated solvents.[12]

Always consult with your EHS department to ensure assignment of the correct waste codes, as this is a legal requirement for the waste manifest.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. For researchers, scientists, and drug development professionals working with 3-Bromo-2-hydroxybenzonitrile (CAS No. 13073-28-4), understanding its specific hazard profile is the first step in establishing a safe laboratory environment. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, not on avoidable risks.

Hazard Assessment: The "Why" Behind the Protocol

This compound is a compound that demands respect. According to its Globally Harmonized System (GHS) classification, it presents several key hazards that directly inform our PPE strategy.[1]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[1][2][3][4][5] This classification underscores the importance of preventing any hand-to-mouth contact.

  • Skin Irritation (H315): Causes skin irritation.[1][2][3][4][5] Direct contact can lead to localized redness, inflammation, or dermatitis, making hand protection non-negotiable.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4][5] The compound, particularly in its powder form, can cause significant and potentially lasting damage upon contact with the eyes.

  • Respiratory Irritation (H335): May cause respiratory irritation.[2][3] As a fine powder, airborne particles can irritate the respiratory tract if inhaled.

Some safety data sheets also indicate that it may be harmful in contact with skin (H312) and harmful if inhaled (H332).[4][5][6] These hazards collectively necessitate a multi-layered PPE approach, shielding the primary routes of exposure: dermal, ocular, and respiratory.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a matter of preference but a direct response to the identified chemical hazards. The following are the minimum requirements for handling this compound in a laboratory setting.

Hand Protection: Chemical-Resistant Gloves

Given the compound's classification as a skin irritant, robust hand protection is critical.

  • Material of Choice: Nitrile gloves are the recommended standard. They provide superior resistance to a wide array of chemicals compared to latex or vinyl and are an excellent choice for individuals with latex allergies.[7][8][9] Their durability and puncture resistance are key advantages in a laboratory setting.[7]

  • Best Practices: Always inspect gloves for tears or punctures before use. For procedures involving prolonged chemical contact or when working with larger quantities, consider double-gloving. Remove and replace gloves immediately if they become contaminated.

Eye and Face Protection: A Barrier Against Irritation

Due to the serious eye irritation hazard (H319), eye protection must be comprehensive.

  • Mandatory Equipment: Chemical safety goggles are required. Unlike standard safety glasses, goggles form a protective seal around the eyes, preventing entry of airborne powder or accidental splashes. Ensure they comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Enhanced Protection: When weighing or transferring the solid compound outside of a fume hood, or whenever there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Respiratory Protection: Engineering Controls and Respirators

Protecting against respiratory irritation (H335) involves a hierarchy of controls.

  • Primary Control: Whenever possible, handle solid this compound within a certified chemical fume hood. This engineering control is the most effective way to contain airborne particles at the source.

  • Secondary Control: In the absence of a fume hood, or during tasks where dust generation is unavoidable, a NIOSH-approved respirator is necessary. A dust mask, such as a type N95 respirator, is recommended to prevent inhalation of the powder.

Protective Apparel: Shielding the Body

A standard cotton lab coat is the minimum requirement to protect against incidental contact and contamination of personal clothing. Ensure the lab coat is fully buttoned. For procedures with a higher risk of contamination, consider using a disposable gown over the lab coat.

PPE Requirement Summary

Task/Scenario Hand Protection Eye/Face Protection Respiratory Protection Protective Apparel
Handling solutions, low splash riskSingle pair of nitrile glovesChemical safety gogglesWork in a well-ventilated areaStandard lab coat
Weighing/transferring solid compoundSingle or double pair of nitrile glovesChemical safety goggles and face shieldRequired: Chemical fume hood or N95 respiratorStandard lab coat
High-volume or high-splash risk proceduresDouble pair of nitrile glovesChemical safety goggles and face shieldRequired: Chemical fume hoodLab coat or disposable gown

Operational and Disposal Plans

Properly using and disposing of PPE is as crucial as its selection.

Experimental Protocol: PPE Donning and Doffing

This sequence is designed to minimize the risk of self-contamination.

Donning (Putting On) Sequence:

  • Apparel: Don your lab coat or disposable gown.

  • Respiratory: If required, perform a seal check and don your N95 respirator.

  • Eye Protection: Put on your chemical safety goggles and, if needed, the face shield.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it into the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first one.

  • Apparel: Remove the disposable gown or lab coat by folding it inward, containing any potential contaminants.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory: Remove your respirator.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][10]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6][10]

Disposal Plan

All disposable PPE (gloves, gowns, N95 respirators) and materials used to clean up spills of this compound should be considered hazardous waste.

  • Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical and its contaminated containers through an approved waste disposal plant, following all local, regional, and national regulations.[3][4][6][10] Do not empty into drains.[3]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep Review SDS and Conduct Risk Assessment ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->ppe decision Handling Solid Powder? ppe->decision fume_hood Work in Chemical Fume Hood or Wear N95 Respirator decision->fume_hood Yes ventilation Work in Well-Ventilated Area decision->ventilation No (Solution) procedure Perform Experimental Procedure fume_hood->procedure ventilation->procedure decon Decontaminate Work Area procedure->decon waste Dispose of Contaminated PPE and Chemical Waste in Designated Containers decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-hydroxybenzonitrile
Reactant of Route 2
3-Bromo-2-hydroxybenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.